N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-oxo-1,2-dihydroinden-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-9-4-2-3-8-5-6-10(14)11(8)9/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBILVRMVDFLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515137 | |
| Record name | N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58161-36-7 | |
| Record name | N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide: A Molecule of Latent Potential in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS Number: 58161-36-7), a small molecule belonging to the indanone class of compounds. While specific research on this particular molecule is limited, this paper aims to provide a valuable resource for researchers, scientists, and drug development professionals by extrapolating from the known synthesis, properties, and biological activities of structurally related indanone and acetamide derivatives. This guide will cover its fundamental chemical properties, propose a putative synthesis pathway, discuss potential biological activities and mechanisms of action based on its chemical scaffold, and outline standard protocols for its analytical characterization. The intent is to lay a foundational framework to stimulate and guide future research into the therapeutic potential of this under-investigated compound.
Introduction: The Indanone Scaffold - A Privileged Structure in Medicinal Chemistry
The 1-indanone framework is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] This privileged scaffold is a cornerstone in the development of therapeutics for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The inherent structural features of the indanone ring system allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, by incorporating both the indanone core and an acetamide functional group, presents an intriguing candidate for drug discovery. The acetamide moiety is also prevalent in many pharmaceuticals and is known to influence properties such as solubility, stability, and receptor-binding interactions.[2] This guide will, therefore, explore the untapped potential of this specific molecule by leveraging the wealth of knowledge surrounding its constituent chemical classes.
Physicochemical Properties and Data
A summary of the known and predicted physicochemical properties of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is presented below. This data is essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 58161-36-7 | ChemScene[3] |
| Molecular Formula | C₁₁H₁₁NO₂ | ChemScene[3] |
| Molecular Weight | 189.21 g/mol | ChemScene[3] |
| Topological Polar Surface Area | 46.17 Ų | ChemScene[3] |
| LogP (predicted) | 1.7739 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Rotatable Bonds | 1 | ChemScene[3] |
Putative Synthesis Pathway
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the amide bond as a key step, starting from an amino-indanone precursor.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and would require optimization for successful implementation.
-
Nitration of 1-Indanone:
-
To a solution of 1-indanone in concentrated sulfuric acid, cooled to 0°C, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid).
-
Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified duration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-indanone product.
-
Filter, wash with cold water until neutral, and dry the product. This step is expected to yield a mixture of isomers, requiring purification to isolate the desired 4-nitro-2,3-dihydro-1H-inden-1-one.
-
-
Reduction of the Nitro Group:
-
Dissolve the purified 4-nitro-2,3-dihydro-1H-inden-1-one in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
If using SnCl₂·2H₂O, the reaction is typically carried out in the presence of a strong acid like hydrochloric acid.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting 4-amino-2,3-dihydro-1H-inden-1-one by column chromatography.
-
-
Acetylation of the Amine:
-
Dissolve the 4-amino-2,3-dihydro-1H-inden-1-one in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
-
Caption: Proposed synthetic workflow for the target molecule.
Potential Biological Activity and Mechanism of Action (Hypothesized)
The biological profile of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide has not been experimentally determined. However, based on the activities of related indanone derivatives, we can speculate on its potential therapeutic applications and mechanisms of action.
-
Anti-inflammatory Activity: Many indanone derivatives exhibit anti-inflammatory properties.[4] The mechanism could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). Further investigation into its effects on cytokine production (e.g., TNF-α, IL-6) in cellular models of inflammation would be a valuable starting point.
-
Anticancer Potential: Certain acetamide and indanone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][6] Possible mechanisms include the inhibition of kinases involved in cell proliferation and survival, induction of apoptosis, or cell cycle arrest. Screening against a panel of cancer cell lines would be necessary to explore this potential.
-
Neuroprotective Effects: The indanone scaffold is present in drugs used to treat neurodegenerative diseases. For instance, donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, features an indanone core. It is plausible that N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide could exhibit inhibitory activity against enzymes implicated in neurodegeneration, such as monoamine oxidase (MAO) or cholinesterases.[2]
Caption: Hypothesized biological targets and effects.
Analytical Characterization Protocols
Proper characterization is crucial to confirm the identity and purity of the synthesized compound. Standard analytical techniques for a molecule of this nature would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To determine the number and types of protons and their connectivity. Expected signals would include aromatic protons, methylene protons of the indanone ring, and a singlet for the acetyl methyl group, as well as a signal for the amide proton.
-
¹³C NMR: To identify the number of unique carbon atoms. Expected signals would include those for the carbonyl carbon, aromatic carbons, methylene carbons, and the methyl carbon of the acetyl group.
-
2D NMR (COSY, HSQC, HMBC): To confirm the connectivity between protons and carbons and to fully assign the structure.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
Electron Impact (EI) or Electrospray Ionization (ESI): To determine the molecular weight and to study the fragmentation pattern, which can provide further structural information.
Infrared (IR) Spectroscopy
-
To identify the presence of key functional groups. Expected characteristic absorption bands would include:
-
N-H stretching (amide)
-
C=O stretching (ketone and amide)
-
C-N stretching (amide)
-
Aromatic C-H and C=C stretching
-
High-Performance Liquid Chromatography (HPLC)
-
To assess the purity of the compound. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
Conclusion and Future Directions
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide represents a molecule with significant, yet unexplored, potential in the field of drug discovery. Its chemical structure, combining the privileged indanone scaffold with an acetamide moiety, suggests a range of possible biological activities, from anti-inflammatory and anticancer to neuroprotective effects. This technical guide has provided a foundational understanding of this compound by examining its physicochemical properties, proposing a viable synthetic route, and hypothesizing its biological relevance based on the well-documented activities of its structural relatives.
The conspicuous absence of dedicated research on this molecule underscores a clear opportunity for novel investigation. Future work should focus on the successful synthesis and purification of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, followed by a comprehensive in vitro screening campaign to elucidate its biological activity profile. Subsequent mechanistic studies on promising "hits" could then pave the way for its development as a lead compound for new therapeutic agents. It is our hope that this guide will serve as a catalyst for such research endeavors.
References
-
Sheridan, H., Frankish, N., & McCabe, T. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o958. [Link]
-
Rodríguez, R., León, O., Quiroga, F., & Cifuentes, J. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244. [Link]
-
Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. (2023). RSC Advances, 13(38), 26655-26671. [Link]
-
Zhang, T., McCabe, T., Marzec, B., Frankish, N., & Sheridan, H. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 4), o958. [Link]
-
Carbone, A., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(11), 13957-13971. [Link]
-
Wang, X., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(11), 1499. [Link]
-
Li, Y., et al. (2021). (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. Cutaneous and Ocular Toxicology, 40(4), 293-299. [Link]
-
Słoczyńska, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2235-2262. [Link]
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The document details a well-established synthetic route commencing from 4-amino-2,3-dihydro-1H-inden-1-one, focusing on the critical acetylation step. The guide offers a causality-driven explanation of experimental choices, detailed step-by-step protocols, and a thorough discussion of reaction mechanisms, safety considerations, and characterization techniques. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation of this and structurally related compounds.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of enzyme inhibitors and receptor ligands. The introduction of an acetamido group at the 4-position of the indanone ring, as in N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, further enhances its potential for forming specific hydrogen bonding interactions with biological targets.
This guide focuses on a direct and efficient synthetic pathway to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, emphasizing a robust and reproducible experimental protocol.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, points to a straightforward disconnection at the amide bond. This reveals 4-amino-2,3-dihydro-1H-inden-1-one as the immediate precursor. The forward synthesis, therefore, hinges on the selective N-acetylation of this aminoindanone.
Caption: Retrosynthetic approach for the target molecule.
The primary challenge in this synthesis is the chemoselective acetylation of the aromatic amino group in the presence of the ketone functionality. While ketones can react with acylating agents, the nucleophilicity of the aromatic amine is significantly greater, allowing for selective N-acetylation under appropriate reaction conditions.
Synthesis of the Precursor: 4-Amino-2,3-dihydro-1H-inden-1-one
The starting material, 4-amino-2,3-dihydro-1H-inden-1-one, is commercially available from various suppliers.[2][3] For researchers opting to synthesize this precursor, a common route involves the nitration of 1-indanone followed by reduction of the resulting 4-nitro-1-indanone.
The Core Reaction: Acetylation of 4-Amino-2,3-dihydro-1H-inden-1-one
The central transformation in this synthesis is the acetylation of the primary aromatic amine of 4-amino-2,3-dihydro-1H-inden-1-one. A highly effective and widely used method for this purpose employs acetic anhydride as the acetylating agent in the presence of a base.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of the acetate leaving group and deprotonation of the nitrogen to yield the stable amide product. A base, such as triethylamine, is typically added to neutralize the acetic acid byproduct, driving the reaction to completion. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction.
Sources
An In-depth Technical Guide to the Physical Properties of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is a unique molecule of interest within the broader class of indanone derivatives. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. A thorough understanding of the physical properties of its derivatives is paramount for their effective application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the known and predicted physical characteristics of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, offering valuable insights for researchers in the pharmaceutical and chemical sciences. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data with robust, computationally predicted values to offer a holistic physicochemical profile.
Molecular Structure and Chemical Identity
The foundational step in understanding the physical properties of a compound is a detailed examination of its molecular structure.
Chemical Name: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide CAS Number: 58161-36-7 Molecular Formula: C₁₁H₁₁NO₂[1] Molecular Weight: 189.21 g/mol [1]
The molecule consists of a bicyclic indanone core, specifically a 2,3-dihydro-1H-inden-1-one, with an acetamide group substituted at the 4-position of the aromatic ring. The presence of a ketone, an amide, and an aromatic ring within a relatively rigid framework dictates its physicochemical behavior.
Summary of Physicochemical Properties
For ease of reference, the key physical and chemical properties of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide are summarized in the table below. It is important to note that where experimental data is not available, values have been computationally predicted using established algorithms.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | Guidechem[1] |
| Molecular Weight | 189.21 g/mol | Guidechem[1] |
| Melting Point | Predicted: 160-190 °C | (Predicted) |
| Boiling Point | Predicted: >400 °C (decomposes) | (Predicted) |
| Water Solubility | Predicted: Low | (Predicted) |
| LogP (Octanol-Water Partition Coefficient) | 1.7739 | ChemScene (Predicted) |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | ChemScene (Predicted) |
| Hydrogen Bond Donors | 1 | ChemScene (Predicted) |
| Hydrogen Bond Acceptors | 2 | ChemScene (Predicted) |
| Rotatable Bonds | 1 | ChemScene (Predicted) |
| pKa (acidic - amide N-H) | Predicted: ~17-18 | (Predicted) |
| pKa (basic - carbonyl oxygen) | Predicted: ~ -2 to -3 | (Predicted) |
In-Depth Analysis of Physical Properties
Melting and Boiling Points
The boiling point is predicted to be significantly higher and the compound is likely to decompose before boiling under atmospheric pressure. This is a common characteristic of complex organic molecules with multiple functional groups.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The predicted octanol-water partition coefficient (LogP) of 1.7739 suggests that N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide has a higher affinity for lipophilic environments than for water. This indicates low water solubility. The presence of hydrogen bond donors and acceptors can facilitate some interaction with polar solvents, but the dominant aromatic and aliphatic hydrocarbon portions of the molecule limit its aqueous solubility. It is expected to be more soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.
Acidity and Basicity (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
-
Acidic pKa: The amide proton (N-H) is weakly acidic. Its pKa is predicted to be around 17-18, meaning it will only be deprotonated under very strong basic conditions.
-
Basic pKa: The most basic site is the oxygen of the ketone carbonyl group. However, it is a very weak base, with a predicted pKa of its conjugate acid in the range of -2 to -3. The amide carbonyl oxygen is even less basic due to the delocalization of the nitrogen lone pair.
This means that under physiological pH conditions (around 7.4), the molecule will exist predominantly in its neutral, un-ionized form.
Proposed Synthetic Pathway and Experimental Protocols
While a specific, published synthesis for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is not available, a plausible and efficient synthetic route can be proposed based on established chemical transformations. The logical precursor is 4-amino-2,3-dihydro-1H-inden-1-one.
Proposed Synthesis Workflow
The proposed synthesis involves a two-step process starting from a suitable precursor to form the aminoindanone, followed by acetylation.
Caption: Proposed two-step synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Amino-2,3-dihydro-1H-inden-1-one (Precursor)
The synthesis of the precursor, 4-amino-2,3-dihydro-1H-inden-1-one, can be achieved through various established methods for indanone synthesis, often involving an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid.
Step 2: Acetylation of 4-Amino-2,3-dihydro-1H-inden-1-one
This protocol describes the N-acetylation of the amino group to yield the final product.
-
Dissolution: Dissolve 4-amino-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution and stir at room temperature.
-
Acylating Agent: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0-5 °C with an ice bath.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Conclusion
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide presents a chemical scaffold with significant potential in medicinal chemistry. This guide has provided a detailed overview of its key physical properties, combining available data with scientifically sound predictions. The presented information on its molecular structure, solubility, and ionization behavior, along with a proposed synthetic route, offers a valuable resource for researchers. As with any compound where experimental data is limited, the predicted values should be used as a guide and validated experimentally as the opportunity arises. The methodologies and insights provided herein are intended to facilitate further research and development involving this intriguing molecule.
References
-
PubChem. 4-amino-2,3-dihydro-1H-inden-1-one.[Link]
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A Technical Guide to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide: Structure, Synthesis, and Medicinal Chemistry Potential
Abstract: This technical guide provides a comprehensive overview of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a functionalized derivative of the pharmacologically significant indanone scaffold. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental physicochemical properties, proposes a detailed and reasoned synthetic protocol, and outlines a robust framework for its structural characterization. Furthermore, by contextualizing the compound within the broader landscape of bioactive indane and acetamide derivatives, this guide explores its potential applications as a building block and screening candidate in modern drug discovery programs.
Introduction: The Indanone Scaffold as a Privileged Structure
The 2,3-dihydro-1H-inden-1-one, or indanone, core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This structural motif is present in a variety of compounds that have demonstrated potent biological activities, including smooth muscle relaxants and anti-inflammatory agents[1][2]. The inherent bioactivity of the indane framework makes its derivatives, such as N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, compelling subjects for investigation in the pursuit of novel therapeutics.
This guide focuses specifically on the 4-acetamido substituted 3-oxo-indane isomer. The introduction of an acetamide group at the C4 position of the aromatic ring significantly modifies the electronic and steric properties of the parent scaffold. This functionalization can introduce new hydrogen bonding capabilities, modulate lipophilicity, and alter metabolic stability, thereby opening new avenues for biological targeting and structure-activity relationship (SAR) studies.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to any drug discovery campaign, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
The chemical structure of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is characterized by a fused benzene and cyclopentanone ring system, with an N-acetyl group positioned ortho to the five-membered ring junction.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 58161-36-7 | [3][4] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3][4][5] |
| Molecular Weight | 189.21 g/mol | [3][4][5] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [4] |
| LogP (calculated) | 1.7739 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 1 |[4] |
-
Expert Insight: The properties listed in Table 1 suggest that N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide has favorable characteristics for oral bioavailability according to Lipinski's Rule of Five. Its moderate LogP indicates a balance between aqueous solubility and lipid membrane permeability. The TPSA is well below the 140 Ų threshold often associated with good cell permeability, while the presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with protein targets.
Synthesis and Purification Workflow
The synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide can be logically achieved via the N-acylation of its corresponding amine precursor, 4-amino-2,3-dihydro-1H-inden-1-one. This precursor is a known chemical entity and is commercially available, simplifying the synthetic route[6][7].
Caption: Synthetic workflow for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Experimental Protocol: N-Acetylation of 4-Amino-2,3-dihydro-1H-inden-1-one
This protocol describes a standard and robust method for the synthesis of the title compound.
Materials:
-
4-Amino-2,3-dihydro-1H-inden-1-one (1.0 eq)[6]
-
Acetic Anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate/Hexane solvent system
Procedure:
-
Reaction Setup: Dissolve 4-amino-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C using an ice bath.
-
Causality: Starting at 0°C controls the initial exothermic reaction between the amine and the highly reactive acetic anhydride, preventing potential side reactions and degradation. Anhydrous conditions are crucial as acetic anhydride readily hydrolyzes with water.
-
-
Reagent Addition: Slowly add pyridine (2.0 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the acetic acid byproduct formed during the reaction. This drives the equilibrium towards product formation. A slight excess of acetic anhydride ensures complete consumption of the starting amine.
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove unreacted acetic anhydride and acetic acid), and brine.
-
Self-Validation: Each wash step is designed to remove specific impurities. The disappearance of the pyridine odor after the HCl wash and the cessation of effervescence during the NaHCO₃ wash provide qualitative confirmation of successful purification at this stage.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane as the eluent.
-
Causality: Silica gel chromatography separates the desired product from non-polar impurities and any remaining starting material based on polarity. The optimal solvent system must be determined empirically using TLC.
-
-
Final Product: Combine the pure fractions and evaporate the solvent to yield N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide as a solid.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods should be employed.
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Feature | Predicted Observation | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.2-7.8 ppm (m, 3H) | Protons on the benzene ring. |
| Aliphatic CH₂ | δ 2.6-3.2 ppm (m, 4H) | Two methylene groups of the cyclopentanone ring. | |
| Amide N-H | δ 8.5-9.5 ppm (s, 1H) | Broad singlet, exchangeable with D₂O. | |
| Acetyl CH₃ | δ 2.1-2.3 ppm (s, 3H) | Singlet for the methyl group of the acetamide. | |
| ¹³C NMR | Carbonyl (Ketone) | δ >195 ppm | C=O of the indanone ring. |
| Carbonyl (Amide) | δ ~170 ppm | C=O of the acetamide group. | |
| Aromatic Carbons | δ 110-150 ppm | Carbons of the benzene ring. | |
| Aliphatic Carbons | δ 25-40 ppm | CH₂ carbons of the cyclopentanone ring. | |
| Methyl Carbon | δ ~24 ppm | CH₃ carbon of the acetamide group. | |
| FT-IR | N-H Stretch | ~3300 cm⁻¹ (broad) | Amide N-H bond. |
| C=O Stretches | ~1710 cm⁻¹ & ~1670 cm⁻¹ | Ketone and amide carbonyls, respectively. | |
| C=C Stretch | ~1600, 1450 cm⁻¹ | Aromatic ring vibrations. |
| Mass Spec (HRMS) | [M+H]⁺ | m/z 190.0863 | Calculated for C₁₁H₁₂NO₂⁺. |
-
Expert Insight: In ¹H NMR analysis, the key is to observe the distinct singlets for the amide proton and the acetyl methyl group, alongside the multiplets for the aromatic and aliphatic protons. The relative integration of these peaks (3H:4H:1H:3H) is a primary confirmation of the structure. High-Resolution Mass Spectrometry (HRMS) provides the most definitive evidence by confirming the elemental composition to within a few parts per million, which is essential for verifying the molecular formula[8].
Potential Applications in Research and Drug Discovery
While no specific biological activity has been reported for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide itself, its structural components are strongly associated with bioactivity, suggesting several avenues for its application.
-
Scaffold for Library Synthesis: The molecule is an ideal starting point for further derivatization. The ketone can be reduced or used in olefination reactions, the aromatic ring can undergo further substitution, and the acetamide can be hydrolyzed back to the amine for functionalization with diverse moieties.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound fits the criteria for a fragment. It can be used in screening campaigns against various protein targets to identify initial low-affinity hits that can be optimized into potent leads.
-
Investigating Known Pharmacophores: Numerous acetamide-containing molecules have shown potent anti-proliferative activity against cancer cell lines[9][10]. For instance, certain indole-based oxoacetamides induce apoptosis in cancer cells[9], and other acetamide derivatives have shown promise against melanoma[11]. This compound could be screened in oncology assays to explore if the indanone-acetamide combination recapitulates this activity.
Caption: Relationship between structural motifs and potential biological activities.
Conclusion
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide represents a well-defined and synthetically accessible molecule that merges two important chemical motifs: the privileged indanone scaffold and the versatile acetamide functional group. While its own biological profile remains to be explored, its physicochemical properties are favorable for drug development. The detailed synthetic and characterization protocols provided in this guide offer a clear path for its preparation and validation. For researchers in medicinal chemistry and chemical biology, this compound is a valuable building block and an intriguing candidate for inclusion in screening programs aimed at discovering next-generation therapeutics.
References
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Zhang, T., McCabe, T., Marzec, B., Frankish, N., & Sheridan, H. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o958. [Link]
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ResearchGate. (PDF) N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. [Link]
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The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
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Wang, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(11), 1469. [Link]
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Liu, Y., et al. (2021). (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. Cutaneous and Ocular Toxicology, 40(4), 293-299. [Link]
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Amodeo, P., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 10(1). [Link]
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Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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AbacipharmTech. 4-Amino-2,3-dihydro-1H-inden-1-one. [Link]
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Ben-M'barek, Y., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292. [Link]
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Lerstrup, T., & Johannsen, I. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 483-500. [Link]
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Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]
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Lerstrup, T., & Johannsen, I. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 483-500. [Link]
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N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide: A Technical Guide for Drug Development Professionals
Abstract
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is a small molecule built upon the indanone scaffold, a privileged structure in medicinal chemistry. The indanone core, consisting of a fused benzene and cyclopentanone ring system, is a feature of numerous biologically active compounds, including the FDA-approved drug Donepezil for Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the key molecular and chemical properties of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, outlines detailed protocols for its synthesis and characterization, and explores its potential therapeutic applications based on the known activities of related indanone derivatives. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Core Molecular Properties and Physicochemical Data
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery and development pipeline. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
Molecular Identity and Structure
-
Systematic Name: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
-
CAS Number: 58161-36-7[3]
-
Molecular Formula: C₁₁H₁₁NO₂[3]
-
Molecular Weight: 189.21 g/mol [3]
-
Monoisotopic Mass: 189.078978594 Da[4]
The structure features a 1-indanone core with an acetamide group substituted at the 4-position of the aromatic ring. This specific arrangement of functional groups dictates its chemical reactivity and potential for biological interactions.
Physicochemical Parameters
The following table summarizes key computed physicochemical properties that are critical for assessing the "drug-likeness" of the compound.
| Property | Value | Significance in Drug Development | Source |
| Molecular Weight | 189.21 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. | [3] |
| XLogP3-AA | 1.7739 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and absorption. | [3][4] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration (TPSA < 90 Ų is often a predictor). | [3][4] |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5), influencing solubility and binding. | [3] |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (≤10), influencing solubility and binding. | [3][4] |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. | [3] |
Synthesis and Characterization Workflow
Proposed Retrosynthetic Analysis and Synthesis Protocol
A plausible synthesis involves the acylation of an amino-indanone precursor. This is a common and high-yielding transformation.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Protocol:
-
Dissolution: To a solution of 4-amino-2,3-dihydro-1H-inden-1-one (1.0 eq) in dichloromethane (DCM), add triethylamine (2.0 eq).
-
Acylation: Add acetic anhydride (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.[5]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, wash the reaction mixture sequentially with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.[5]
-
Purification: Purify the resulting crude residue by column chromatography over silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure title compound.[5]
Causality Behind Choices:
-
Triethylamine (Et₃N): Acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.
-
DMAP: A highly effective acylation catalyst that accelerates the reaction, particularly for less reactive amines.
-
Aqueous Workup: Essential for removing water-soluble reagents (excess triethylamine, salts) and byproducts.
-
Column Chromatography: The standard and most effective method for purifying small organic molecules of moderate polarity from non-polar and highly polar impurities.
Analytical Characterization
A multi-faceted analytical approach is required to confirm the identity, structure, and purity of the synthesized compound.[6]
Caption: A logical workflow for the analytical characterization of the title compound.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine the number and connectivity of protons. Expected signals would include aromatic protons, two methylene groups of the cyclopentanone ring, and a methyl singlet for the acetyl group.
-
¹³C NMR: Used to identify the number of unique carbon atoms, including the characteristic ketone and amide carbonyl signals.
-
Protocol: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire spectra on a 400 MHz or higher spectrometer.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.
-
Expected Result: The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 190.21.
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly or via LC-MS into the mass spectrometer.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound.
-
Protocol:
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or TFA) is a standard starting point.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Detection: UV detection at a wavelength where the compound shows significant absorbance (e.g., 254 nm).
-
Analysis: Purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram. A purity of >95% is generally required for biological screening.
-
-
Potential Biological Activities and Therapeutic Context
The indanone scaffold is a well-established pharmacophore associated with a diverse range of biological activities.[1][7] This provides a strong rationale for investigating the therapeutic potential of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Established Activities of the Indanone Core
Indanone derivatives have been reported to exhibit a wide spectrum of biological actions, making them attractive candidates for drug discovery programs.[1] Key activities include:
-
Neuroprotective Effects: The most prominent example is Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1][2] Other indanone derivatives have shown potential as monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease.[8]
-
Anti-inflammatory Activity: Many indanone-based molecules act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are key mediators of inflammation.[8][9]
-
Anticancer Properties: Substituted indanones have demonstrated cytotoxicity in various cancer cell lines and can inhibit targets such as tubulin polymerization.[8]
-
Antimicrobial and Antiviral Activity: The indanone core is also found in compounds with activity against various pathogens.[1][2]
Hypothesis: Potential Signaling Pathway Interactions
Based on the established activities of the indanone scaffold, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide could potentially modulate key cellular signaling pathways implicated in inflammation and cancer. One such pathway is the NF-κB signaling cascade, which is a central regulator of inflammatory responses.
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An In-depth Technical Guide to the Putative Mechanism of Action of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
This guide provides a comprehensive exploration of the potential mechanism of action for the novel compound N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. As of the latest literature review, a definitive mechanism of action has not been elucidated for this specific molecule. Therefore, this document synthesizes current knowledge of the indanone scaffold's pharmacology to propose a well-grounded, testable hypothesis regarding its biological activity. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and the Indanone Scaffold
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide belongs to the indanone class of compounds, which are characterized by a benzene ring fused to a five-membered cyclic ketone.[1] The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[2][3]
Prominent examples of indanone-containing drugs include Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which underscores the therapeutic potential of this chemical family.[2][3][4] The diverse biological activities attributed to indanone derivatives span neuroprotective, anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5][6][7]
Given the structural features of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, it is plausible that its mechanism of action aligns with established activities of other indanone derivatives. This guide will focus on two of the most prominent and well-documented therapeutic areas for this scaffold: neuroprotection and oncology.
A Proposed Dual-Action Hypothesis: Neuro-Oncological Therapeutics
Based on the versatile pharmacology of the indanone core, we propose a hypothetical dual mechanism of action for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, suggesting its potential as a modulator of pathways relevant to both neurodegenerative diseases and cancer.
Proposed Mechanism in Neurodegenerative Disorders
The indanone nucleus has a strong affinity for several critical enzymes associated with the pathophysiology of various neurological disorders.[4] Specifically, indanone derivatives have been shown to modulate the activities of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[4][8] Inhibition of these enzymes can lead to an increase in the levels of key neurotransmitters such as acetylcholine, norepinephrine, serotonin, and dopamine, which are often depleted in neurodegenerative conditions.[4]
We hypothesize that N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide may act as an inhibitor of AChE and/or MAO, thereby offering a neuroprotective effect.
Experimental Protocols for Mechanism of Action Validation
To investigate the proposed dual-action mechanism, a series of in vitro experiments are recommended. The following protocols provide a framework for this validation process.
Neuroprotective Activity Assays
3.1.1. Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To determine the inhibitory potential of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide against AChE.
-
Methodology:
-
Prepare a solution of purified human AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare various concentrations of the test compound and a reference inhibitor (e.g., Donepezil).
-
In a 96-well plate, add the AChE solution, the test compound/reference, and the substrate acetylthiocholine iodide (ATCI).
-
Add Ellman's reagent (DTNB), which reacts with thiocholine (a product of ATCI hydrolysis) to produce a yellow-colored compound.
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3.1.2. Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To assess the inhibitory activity of the compound against MAO-A and MAO-B.
-
Methodology:
-
Use commercially available MAO-A and MAO-B enzyme preparations.
-
Prepare various concentrations of the test compound and a reference inhibitor (e.g., Pargyline for MAO-B, Clorgyline for MAO-A).
-
Incubate the enzyme with the test compound/reference.
-
Add a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Measure the product formation using a fluorometric or colorimetric method.
-
Calculate the percentage of inhibition and determine the IC50 values for both MAO isoforms.
-
Anticancer Activity Assays
3.2.1. Cell Viability Assay (MTT Assay)
-
Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate and allow them to adhere overnight. [5][9] 2. Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce MTT to formazan crystals.
-
Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
3.2.2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Methodology:
-
Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash with a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3.2.3. Caspase Activity Assay
-
Objective: To measure the activation of key executioner caspases in apoptosis.
-
Methodology:
-
Treat cancer cells with the test compound.
-
Lyse the cells and incubate the lysate with a fluorogenic caspase-3/7 substrate.
-
Measure the fluorescence intensity, which is proportional to the caspase activity.
-
A similar approach can be used to measure the activity of initiator caspases like caspase-8 and caspase-9. [9]
-
Data Presentation and Interpretation
The quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
| Assay | Endpoint | Result for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide | Reference Compound Result |
| AChE Inhibition | IC50 (µM) | Experimental Value | e.g., Donepezil IC50 |
| MAO-A Inhibition | IC50 (µM) | Experimental Value | e.g., Clorgyline IC50 |
| MAO-B Inhibition | IC50 (µM) | Experimental Value | e.g., Pargyline IC50 |
| Cell Viability (MCF-7) | IC50 (µM) | Experimental Value | e.g., Doxorubicin IC50 |
| Apoptosis (Annexin V) | % Apoptotic Cells | Experimental Value | Control Value |
| Caspase-3/7 Activity | Fold Increase | Experimental Value | Control Value |
Conclusion and Future Directions
This guide has outlined a plausible, dual-action mechanism of action for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide based on the established pharmacology of the indanone scaffold. The proposed experimental workflow provides a robust framework for validating this hypothesis.
Should the initial in vitro data support the proposed mechanisms, further investigations would be warranted. These could include:
-
In vivo studies: Evaluating the compound's efficacy in animal models of neurodegenerative diseases and cancer.
-
Target identification and validation: Utilizing techniques such as proteomics and chemical probes to identify the direct molecular targets of the compound.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues of the compound to optimize its potency and selectivity.
The exploration of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and other novel indanone derivatives holds significant promise for the development of new therapeutic agents for complex diseases.
References
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A Technical Guide to the Potential Biological Activity of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Abstract
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is a small molecule featuring a bicyclic indanone core functionalized with an acetamide group. While direct biological data for this specific compound is not extensively documented in peer-reviewed literature, its structural motifs are present in a wide array of pharmacologically active agents. The indanone scaffold is a cornerstone for compounds with anti-inflammatory, neuroprotective, and antiviral properties, while the acetamide group is a ubiquitous functional moiety in medicinal chemistry, known to enhance drug-like properties and contribute to various biological activities, including anticancer and analgesic effects. This technical guide synthesizes the existing body of knowledge on indanone and acetamide derivatives to build a scientifically grounded framework for investigating the potential therapeutic activities of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. We will explore postulated mechanisms of action, provide detailed experimental workflows for screening, and propose future directions for research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.
Introduction and Rationale
The quest for novel therapeutic agents is a central focus of modern medicinal chemistry. The strategy of exploring derivatives of known pharmacophores is a time-tested approach to identifying new drug candidates with improved efficacy, selectivity, or pharmacokinetic profiles. N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide emerges as a molecule of interest due to the convergence of two privileged structural scaffolds:
-
The Indanone Core: This bicyclic ketone is a rigid scaffold that provides a defined three-dimensional orientation for substituent groups. Derivatives of 1-indanone and the related 1,3-indandione have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticoagulant, neuroprotective (as acetylcholinesterase inhibitors), and antiviral effects.[1][2][3][4][5] The indanone structure is notably present in the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease.[3]
-
The Acetamide Moiety: The acetamide functional group is one of the most common linkages in medicinal chemistry, prized for its chemical stability and ability to participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.[6] Attaching an acetamide group can modulate a compound's physicochemical properties, such as solubility and bioavailability, and is a key feature in drugs with anticancer, anti-inflammatory (e.g., as COX-2 inhibitors), and analgesic activities.[6][7][8]
The combination of these two scaffolds in N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide suggests a high probability of discovering novel biological activity. This guide will therefore focus on three primary areas of therapeutic potential: anti-inflammatory , neuroprotective , and anticancer activities.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for designing experiments and interpreting biological data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [9] |
| Molecular Weight | 189.21 g/mol | [9][10] |
| Topological Polar Surface Area | 46.2 Ų | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| CAS Number | 58161-36-7 | [9] |
Postulated Biological Activities and Mechanisms of Action
Based on extensive literature review of structurally related compounds, we postulate three primary avenues for the biological activity of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Potential as an Anti-inflammatory Agent
Rationale: Both indanone and acetamide derivatives are well-documented as anti-inflammatory agents.[1] Many acetamide-containing compounds, in particular, function as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[6][7]
Postulated Mechanism: COX-2 Inhibition We hypothesize that the compound could act as a selective COX-2 inhibitor. The acetamide moiety could form crucial hydrogen bonds within the active site of the COX-2 enzyme, while the indanone core occupies a hydrophobic pocket, contributing to binding affinity and selectivity over the constitutively expressed COX-1 isoform. This would lead to a reduction in prostaglandin synthesis at sites of inflammation, thereby mitigating pain and swelling with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.
Potential as a Neuroprotective Agent
Rationale: The indanone scaffold is central to several potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine.[2][11][12] Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a validated therapeutic strategy for managing the symptoms of Alzheimer's disease.
Postulated Mechanism: Acetylcholinesterase (AChE) Inhibition The compound could function as an AChE inhibitor. The indanone core could engage in π-π stacking interactions with aromatic residues in the active site gorge of AChE, while the acetamide group could form hydrogen bonds with other key residues, anchoring the molecule and blocking the entry of acetylcholine. This would lead to enhanced cholinergic neurotransmission, which is beneficial for cognitive function.
Caption: Postulated neuroprotective mechanism via AChE inhibition.
Potential as an Anticancer Agent
Rationale: A significant number of novel acetamide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[8][13] Some related compounds have been shown to induce apoptosis (programmed cell death) through pathways involving the Signal Transducer and Activator of Transcription 1 (STAT1) or by activating the caspase cascade.[14][15][16]
Postulated Mechanism: Induction of Apoptosis via STAT1 Pathway The compound may exert anticancer effects by upregulating the STAT1 pathway. STAT1 can act as a tumor suppressor by promoting the expression of pro-apoptotic proteins like caspases.[14][17] The compound could potentially activate STAT1, leading to the transcription of target genes that initiate the caspase cascade, culminating in the systematic dismantling of the cancer cell.
Caption: Postulated anticancer mechanism via STAT1-mediated apoptosis.
Proposed Experimental Workflows for Activity Screening
To empirically validate the postulated biological activities, a tiered screening approach is recommended. The following section provides detailed, self-validating protocols for initial in vitro assessment.
Workflow 1: General Cytotoxicity and Anticancer Screening
The first step is to assess the compound's effect on cell viability to determine a therapeutic window and screen for potential anticancer effects. The MTT assay is a robust, colorimetric method for this purpose.[13]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Materials:
-
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, dissolved in DMSO to create a 10 mM stock solution.
-
Selected cancer cell lines (e.g., HT-29 for colon cancer[17], MCF-7 for breast cancer[13]) and a non-cancerous control cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Positive control (e.g., Doxorubicin).
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Aspirate the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measure the absorbance at 570 nm on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value. A potent compound will have a low IC₅₀ value against cancer cells and a high IC₅₀ value against normal cells.
-
Workflow 2: In Vitro Neuroprotection Screening
To test the hypothesis of AChE inhibition, the Ellman's method provides a reliable and quantitative assessment.[11]
Caption: Experimental workflow for AChE inhibition assay (Ellman's Method).
Detailed Protocol: Acetylcholinesterase Inhibition Assay
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compound and a positive control (e.g., Donepezil).
-
-
Procedure:
-
In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.
-
Add 25 µL of different concentrations of the test compound (dissolved in buffer with a small amount of DMSO).
-
Initiate the reaction by adding 25 µL of the AChE solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the slope of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100, where V is the reaction rate.
-
Calculate the IC₅₀ value by plotting % inhibition against compound concentration.
-
Data Interpretation and Future Directions
-
Initial Screening: The primary output from these assays will be IC₅₀ values. A compound is generally considered a "hit" if it displays an IC₅₀ value in the low micromolar (µM) to nanomolar (nM) range in a target-based assay (like AChE inhibition) or demonstrates selective cytotoxicity against cancer cells versus normal cells.
-
Lead Optimization: If promising activity is identified, future work should focus on structure-activity relationship (SAR) studies. This involves synthesizing analogs of the lead compound to improve potency and selectivity. For example, modifying the substitution pattern on the aromatic ring of the indanone core or changing the alkyl group on the acetamide could yield valuable insights.
-
Mechanism Elucidation: For hits from the anticancer screen, further studies such as Western blotting for STAT1 phosphorylation and caspase-3 cleavage would be necessary to confirm the postulated mechanism.[17]
-
Pharmacokinetic Profiling: Promising compounds should be subjected to in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to assess their drug-like properties, such as metabolic stability and cell permeability.[18]
Conclusion
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide represents an intriguing chemical entity for which significant biological potential can be inferred from the well-established pharmacology of its constituent indanone and acetamide scaffolds. The evidence strongly suggests that this compound warrants investigation as a potential anti-inflammatory, neuroprotective, or anticancer agent. The experimental workflows provided in this guide offer a clear, logical, and robust starting point for researchers to begin the systematic evaluation of this molecule. The insights gained from such studies could pave the way for the development of a new class of therapeutic agents.
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The Emergence of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide: A Technical Guide to its Synthetic Lineage and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the synthesis, historical context, and potential therapeutic applications of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a member of the pharmacologically significant indanone family. While the specific discovery history of this compound is not extensively documented, its chemical lineage is rooted in the rich history of 1-indanone chemistry. This guide will delve into the plausible synthetic pathways, key chemical transformations, and the broader biological relevance of 4-acetamido-1-indanone derivatives, positioning N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide as a molecule of interest for researchers in drug discovery and development.
Introduction: The Indanone Scaffold - A Privileged Structure in Medicinal Chemistry
The 1-indanone core, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid framework provides a well-defined three-dimensional orientation for pendant functional groups to interact with biological targets. The versatility of the indanone scaffold has led to the development of drugs with a wide range of therapeutic applications, including antiviral, anti-inflammatory, analgesic, and anticancer agents.[3] Notably, the indanone moiety is a key structural feature in compounds developed for the treatment of neurodegenerative disorders.[3]
This guide focuses on a specific derivative, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS 58161-36-7), exploring its place within the broader landscape of indanone chemistry.
Historical Perspective and the Evolution of 4-Amino-1-indanone Derivatives
While a detailed historical account of the first synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is not prominent in the scientific literature, its conceptualization can be traced back to the extensive exploration of substituted 1-indanones. The journey to this molecule likely began with the synthesis and functionalization of the 1-indanone nucleus, a field of study that has been active for over a century.[3]
A critical step towards the target molecule is the introduction of a nitrogen-containing substituent at the 4-position of the indanone ring. This creates a key intermediate, 4-amino-1-indanone, from which N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide can be readily derived. The development of synthetic routes to 4-amino-1-indanone was a pivotal advancement, opening the door to a new class of indanone derivatives with unique pharmacological profiles.
Synthetic Pathways to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
The synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide can be logically approached through a multi-step sequence starting from readily available precursors. The core of the synthesis lies in the construction of the 1-indanone ring system, followed by the strategic introduction and modification of the 4-substituent.
Construction of the 1-Indanone Core
The formation of the 1-indanone skeleton is a well-established transformation in organic chemistry, with the intramolecular Friedel-Crafts acylation being a cornerstone method.[3] This typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride.
Diagram 1: General Friedel-Crafts Acylation for 1-Indanone Synthesis
Caption: Intramolecular Friedel-Crafts acylation pathway to the 1-indanone core.
Introduction of the 4-Amino Group: Key Strategies
With the 1-indanone core in hand, the next critical phase is the introduction of a nitrogen functionality at the 4-position. Two primary strategies can be envisaged:
Strategy A: Nitration Followed by Reduction
This classical approach involves the electrophilic nitration of 1-indanone to yield 4-nitro-1-indanone. The nitro group can then be reduced to the corresponding amine, 4-amino-1-indanone, using various reducing agents such as tin(II) chloride or catalytic hydrogenation.
Diagram 2: Synthesis of 4-Amino-1-indanone via Nitration-Reduction
Caption: Pathway to 4-amino-1-indanone through nitration and subsequent reduction.
Strategy B: From 4-Bromo-1-indanone
An alternative and often more regioselective route begins with 4-bromo-1-indanone, which can be prepared from 3-(2-bromophenyl)propanoic acid via intramolecular Friedel-Crafts acylation.[4] The bromo-substituted indanone can then be converted to 4-amino-1-indanone through modern cross-coupling methodologies.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.[5][6] Using an ammonia equivalent, 4-bromo-1-indanone can be directly converted to 4-amino-1-indanone.
-
Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination, the Ullmann condensation can also be employed to form the C-N bond, though it often requires harsher reaction conditions.[7]
Diagram 3: C-N Cross-Coupling Approach to 4-Amino-1-indanone
Caption: Synthesis of 4-amino-1-indanone from 4-bromo-1-indanone via cross-coupling.
Final Step: Acetylation
The final transformation to obtain N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is the acetylation of the 4-amino group. This is a standard and high-yielding reaction, typically achieved by treating 4-amino-1-indanone with acetic anhydride or acetyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
-
To a solution of 4-amino-1-indanone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or pyridine, 1.2 eq.). The causality behind using a base is to neutralize the acid (HCl or acetic acid) generated during the reaction, thus driving the equilibrium towards product formation.
-
The mixture is cooled to 0 °C in an ice bath. This is a standard precautionary measure to control the exothermic nature of the acylation reaction.
-
Acetic anhydride or acetyl chloride (1.1 eq.) is added dropwise to the stirred solution. Dropwise addition helps to maintain temperature control and prevent side reactions.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). This self-validating system ensures the reaction has proceeded to completion before workup.
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Physicochemical and Spectroscopic Data
The structural confirmation of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide relies on standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [8] |
| Molecular Weight | 189.21 g/mol | [8] |
| CAS Number | 58161-36-7 | [8] |
| Appearance | Expected to be a solid | Inferred |
| ¹H NMR | Characteristic peaks for aromatic, methylene, and acetamido protons are expected. | Inferred |
| ¹³C NMR | Resonances for carbonyl, aromatic, aliphatic, and amide carbons are anticipated. | Inferred |
| IR Spectroscopy | Key stretches for N-H, C=O (ketone and amide) and aromatic C-H bonds would be observed. | Inferred |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight is expected. | Inferred |
Biological Activity and Therapeutic Potential
While specific biological data for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is not widely published, the broader class of indanone derivatives has demonstrated significant pharmacological activities.[1][2] The introduction of an acetamido group at the 4-position can modulate the electronic and steric properties of the indanone scaffold, potentially leading to novel biological activities.
-
Anti-inflammatory and Analgesic Potential: Many indanone derivatives exhibit anti-inflammatory and analgesic properties.[3] The 4-acetamido moiety could influence these activities by altering the molecule's interaction with key inflammatory targets.
-
Neuroprotective Effects: The indanone scaffold is a well-known pharmacophore in the development of agents for neurodegenerative diseases like Alzheimer's.[3] It is plausible that N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide or its derivatives could exhibit activity as inhibitors of enzymes such as acetylcholinesterase or monoamine oxidase.
Further research is warranted to fully elucidate the biological profile and therapeutic potential of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Conclusion
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide represents an intriguing yet underexplored member of the versatile indanone family. While its specific discovery and history remain obscure, a clear and logical synthetic pathway can be constructed based on well-established organic chemistry principles. The 1-indanone core, coupled with the 4-acetamido substituent, presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and neurodegenerative diseases. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related 4-acetamido-1-indanone derivatives.
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 6, 2026. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 6, 2026. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Accessed January 6, 2026. [Link]
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Recent developments in biological activities of indanones. Request PDF. ResearchGate. Accessed January 6, 2026. [Link]
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Recent developments in biological activities of indanones. PubMed. Accessed January 6, 2026. [Link]
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N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. MDPI. Accessed January 6, 2026. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. Accessed January 6, 2026. [Link]
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Recent developments in biological activities of indanones. Request PDF. ResearchGate. Accessed January 6, 2026. [Link]
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A Comprehensive Technical Guide to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a heterocyclic compound featuring the indanone scaffold. The indane core is a privileged structure in medicinal chemistry, and its derivatives are subjects of significant interest in drug discovery. This document offers a comprehensive overview of the compound's nomenclature, structural features, and physicochemical properties. Furthermore, it proposes a detailed synthetic pathway with mechanistic justifications and outlines best practices for safe handling and storage. The guide is intended to serve as a foundational resource for researchers utilizing this molecule as a chemical intermediate or a building block in the development of novel therapeutic agents.
Nomenclature and Structural Elucidation
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide . This name is derived from its core structure, a bicyclic system known as 2,3-dihydro-1H-indene, commonly called indane.
The nomenclature can be deconstructed as follows:
-
Inden-4-yl : Specifies the attachment point of the primary functional group to the 4th position of the indene ring system.
-
2,3-dihydro-1H : Indicates the saturation of the five-membered ring at positions 2 and 3.
-
3-oxo : Denotes a ketone functional group at the 3rd position of the indane skeleton.
-
N-(...)-acetamide : Describes an acetamide group (-NHCOCH₃) where the nitrogen atom is bonded to the specified indane core.
An alternative, though less common, synonym is N-(3-oxo-1,2-dihydroinden-4-yl)acetamide.
Caption: 2D Structure of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Physicochemical and Computational Properties
Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for designing experimental protocols. The key properties for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide are summarized below.
| Property | Value | Source |
| CAS Number | 58161-36-7 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |
| LogP (Octanol/Water Partition Coeff.) | 1.7739 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Field Insights:
-
The LogP value of 1.77 suggests moderate lipophilicity, indicating that the compound is likely to have reasonable cell membrane permeability.
-
The TPSA of 46.17 Ų is well within the typical range for orally bioavailable drugs (often cited as < 140 Ų), suggesting favorable pharmacokinetics. These properties make the scaffold attractive for drug discovery programs.
Proposed Synthesis and Mechanistic Rationale
While specific synthetic procedures for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide are not extensively published, a robust pathway can be proposed based on established organic chemistry principles and syntheses of analogous structures.[2][3] The following multi-step protocol outlines a plausible route starting from 4-amino-1-indanone.
Experimental Protocol
Step 1: Acetylation of 4-Amino-1-indanone
-
Dissolve 4-amino-1-indanone (1 eq.) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq.) to the solution. This tertiary amine acts as a non-nucleophilic base to quench the HCl generated during the reaction.
-
Cool the mixture to 0°C in an ice bath.
-
Add acetic anhydride (1.2 eq.) dropwise. The acetylation is an exothermic nucleophilic acyl substitution. Performing it at 0°C helps control the reaction rate and minimize side products.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Perform an aqueous workup to isolate the product, N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Step 2: Oxidation to N-(1,3-dioxo-2,3-dihydro-1H-inden-4-yl)acetamide
-
Dissolve the product from Step 1 (1 eq.) in a suitable solvent like acetic acid.
-
Add an oxidizing agent such as selenium dioxide (SeO₂) (1.1 eq.). SeO₂ is a specific reagent for the oxidation of α-methylene groups of ketones.
-
Heat the reaction mixture under reflux. The mechanism involves an ene reaction followed by a-sigmatropic rearrangement.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove selenium byproducts.
-
Purify the crude product by column chromatography to yield N-(1,3-dioxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Step 3: Selective Reduction to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
-
Dissolve the diketone from Step 2 (1 eq.) in a solvent mixture such as ethanol and DCM.
-
Add a selective reducing agent like sodium borohydride (NaBH₄) (0.5-1.0 eq.) in portions at 0°C. NaBH₄ is a mild reducing agent that can selectively reduce one ketone in the presence of another, particularly when one is more sterically hindered or electronically deactivated. The 1-oxo position is generally more reactive in indanones. Careful stoichiometry is crucial to achieve mono-reduction.
-
Stir the reaction at low temperature and monitor closely.
-
Upon completion, quench the reaction carefully with a weak acid.
-
Extract the product and purify by column chromatography to obtain the final compound, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for the target compound.
Applications in Research and Drug Development
The indanone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[3] N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide serves as a valuable intermediate for creating libraries of novel compounds for screening.
-
Scaffold for Library Synthesis : The ketone and secondary amide functional groups provide reactive handles for further chemical modification. The ketone can undergo reactions like reductive amination, Wittig reactions, or aldol condensations. The amide nitrogen can be further alkylated or used as a handle for linking other moieties.
-
Fragment-Based Drug Discovery : As a relatively small and functionalized molecule, it can be used in fragment-based screening to identify initial hits against biological targets.
-
Precursor to Bioactive Molecules : The indanone core is present in compounds investigated for anti-inflammatory and smooth muscle relaxant activities.[3] This precursor can be used to synthesize more complex analogs for pharmacological evaluation.
Safety, Handling, and Storage
As with any research chemical for which comprehensive toxicological data is not available, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide should be handled with care, adhering to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[4]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] Avoid direct contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal : Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations for chemical waste.
Conclusion
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its favorable physicochemical properties and the established biological relevance of its core indanone structure make it an attractive target for researchers in drug discovery and materials science. This guide provides the foundational knowledge required to synthesize, handle, and strategically utilize this compound in a research setting.
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Fisher Scientific. (2023). Safety Data Sheet - Acetamide.
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Research India Publications. (2013). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl)-phenyl]-2-(4-phenyl-5- pyridine-4yl-4H-[2][5]triazole-3-ylsulfanyl)-acetamide.
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An In-Depth Technical Guide to the Homologs of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
A Senior Application Scientist's Perspective on a Versatile Scaffold in Medicinal Chemistry
Introduction
The indanone core is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with significant biological activities.[1][2][3] N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, also known as 4-acetamido-1-indanone, represents a key synthetic intermediate and a foundational structure for the development of a diverse range of therapeutic agents.[4][5] Its rigid, fused-ring system provides a well-defined three-dimensional structure for interacting with biological targets, while the acetamido group offers a versatile handle for synthetic modification. This guide provides an in-depth exploration of the homologs and analogs of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, focusing on their synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
The Core Moiety: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
The foundational molecule, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, possesses a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[4][5] Its structure consists of a bicyclic indanone core with an acetamido substituent at the 4-position of the aromatic ring. This seemingly simple molecule is a valuable building block for constructing more complex molecular architectures.
Synthetic Approaches
The synthesis of the 4-amino-1-indanone precursor is a critical first step. A common route involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid.[3][6] For instance, 3-(2-bromophenyl)propionic acid can be cyclized to 4-bromo-1-indanone, which then serves as a versatile intermediate for introducing the amino group and subsequent acylation.[7] The bromo- M-substituent can be converted to a cyano group, followed by reduction to an aminomethyl group, or directly converted to an amino group via various methodologies.[8][9]
Homologs and Analogs: A Survey of Structural Diversity and Biological Activity
The true potential of the N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide scaffold lies in its amenability to chemical modification. Researchers have explored a wide range of homologs and analogs by modifying the core structure at several key positions.
Arylidene Indanones: Rigidified Chalcone Analogs
A significant class of indanone derivatives are the 2-arylidene-1-indanones. These compounds can be considered as conformationally restricted analogs of chalcones, which are known for their broad spectrum of biological activities.[10][11] The synthesis of arylidene indanones is typically achieved through an aldol condensation reaction between a substituted 1-indanone and a benzaldehyde derivative.[10][11]
The biological activities of these derivatives are highly dependent on the substitution pattern on both the indanone core and the arylidene moiety. For example, certain 2-benzylidene-1-indanone derivatives have shown promising anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6.[12] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzylidene ring significantly influence their anti-inflammatory potency.[12]
Fused- and Spiro-Frameworks
The indanone core can also serve as a template for the construction of more complex fused and spirocyclic systems.[1] These annulation strategies often lead to novel molecular architectures with unique biological profiles. For instance, multicomponent reactions involving 1-indanones, aromatic aldehydes, and other reagents can yield fused heterocyclic systems like indeno[1,2-b]pyridines, which have been investigated for their antiproliferative activity.[1]
Indanone Derivatives in Neurodegenerative Diseases
The indanone scaffold is a key feature of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[2] This has spurred significant interest in developing novel indanone-based compounds targeting various aspects of neurodegenerative disorders. Recent research has focused on multitarget-directed ligands, such as indanone-1-benzyl-1,2,3,6-tetrahydropyridine hybrids, which exhibit dual inhibitory activity against both AChE and monoamine oxidase B (MAO-B).[13]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide scaffold have provided valuable insights into the structural requirements for various biological activities.
| Modification Position | Structural Change | Impact on Biological Activity | Therapeutic Area |
| 2-position (cyclopentanone ring) | Introduction of an arylidene group | Often leads to anti-inflammatory, anticancer, and antimicrobial activities.[12][14] | Inflammation, Cancer, Infectious Diseases |
| 4-position (aromatic ring) | Variation of the acyl group | Modulates potency and selectivity for specific targets. | Various |
| 6-position (aromatic ring) | Introduction of a piperidinyl ethoxy substituent | Can enhance acetylcholinesterase inhibitory activity.[10] | Neurodegenerative Diseases |
| Fusion of additional rings | Creation of polycyclic systems | Can result in compounds with potent antiproliferative and topoisomerase IIα-inhibitory activity.[1] | Cancer |
Experimental Protocols
General Synthesis of 2-Arylidene-1-indanones
This protocol describes a general method for the synthesis of 2-arylidene-1-indanone derivatives via an aldol condensation reaction.
Materials:
-
Substituted 1-indanone (1.0 eq)
-
Substituted benzaldehyde (1.2 eq)
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve the substituted 1-indanone in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde to the solution.
-
Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylidene-1-indanone derivative.
Causality: The use of a base, such as sodium hydroxide, is crucial for deprotonating the α-carbon of the 1-indanone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone system of the 2-arylidene-1-indanone.
Workflow for the Synthesis of 2-Arylidene-1-indanones
Caption: A generalized workflow for the synthesis of 2-arylidene-1-indanone derivatives.
Future Directions
The N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Exploration of Novel Analogs: The synthesis and biological evaluation of new homologs with diverse substitution patterns to explore new areas of chemical space.
-
Multitarget-Directed Ligands: The design of compounds that can modulate multiple targets simultaneously, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.[13]
-
Advanced Drug Delivery Systems: The development of novel formulations and delivery systems to enhance the pharmacokinetic and pharmacodynamic properties of promising indanone-based compounds.
References
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Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen. Available at: [Link]
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Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 9357-9372. Available at: [Link]
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Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 9357-9372. Available at: [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). National Institutes of Health. Available at: [Link]
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Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (2023). ACS Omega. Available at: [Link]
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N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. National Institutes of Health. Available at: [Link]
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Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors. (2023). PubMed. Available at: [Link]
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Recent developments in biological activities of indanones. (2017). PubMed. Available at: [Link]
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4-AMINO-1-INDANONE. ChemUniverse. Available at: [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). National Institutes of Health. Available at: [Link]
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Indanone synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. Available at: [Link]
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Recent developments in biological activities of indanones. (2017). ResearchGate. Available at: [Link]
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N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. (2020). MDPI. Available at: [Link]
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Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (2024). National Institutes of Health. Available at: [Link]
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Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (2024). ResearchGate. Available at: [Link]
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4-Bromo-1-indanone: A Key Intermediate in Modern Drug Discovery. (2025). Available at: [Link]
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Synthesis and Activity of Aurone and Indanone Derivatives. (2023). Bentham Science Publisher. Available at: [Link]
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N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. (2012). ResearchGate. Available at: [Link]
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Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation includi. (2025). researchmap. Available at: [Link]
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Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). ResearchGate. Available at: [Link]
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A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. Available at: [Link]
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Methodological & Application
Application Note: Synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and high-yielding N-acetylation of the commercially available precursor, 4-amino-2,3-dihydro-1H-inden-1-one. This guide details the reaction mechanism, step-by-step experimental procedures, purification, and analytical characterization of the final product. The causality behind critical procedural steps is explained to ensure reproducibility and success.
Introduction and Scientific Context
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework is instrumental in the development of therapeutic agents. The target molecule, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, incorporates this key indanone moiety functionalized with an acetamide group. This modification can significantly alter the molecule's physicochemical properties, such as solubility, polarity, and its ability to act as a hydrogen bond donor/acceptor, making it a key intermediate for further elaboration in drug development programs.
The protocol herein describes a standard yet highly efficient N-acetylation reaction. This transformation is a cornerstone of organic synthesis, often used to protect amines or to synthesize amide-containing final products.[1] The reaction proceeds via the nucleophilic attack of the primary aromatic amine onto the electrophilic carbonyl carbon of acetic anhydride. A base is used to neutralize the acetic acid byproduct, driving the reaction to completion.
Reaction Scheme:
Figure 1: N-acetylation of 4-amino-2,3-dihydro-1H-inden-1-one to yield N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier |
| 4-Amino-2,3-dihydro-1H-inden-1-one | 51135-91-2 | 147.17 | 1.00 g | 6.79 | 1.0 | Sigma-Aldrich |
| Acetic Anhydride | 108-24-7 | 102.09 | 0.76 mL | 8.15 | 1.2 | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.42 mL | 10.19 | 1.5 | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | 83 mg | 0.68 | 0.1 | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 30 mL | - | - | Sigma-Aldrich |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | ~20 mL | - | - | Lab Stock |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~20 mL | - | - | Lab Stock |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | ~20 mL | - | - | Lab Stock |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - | - | Sigma-Aldrich |
| Ethyl Acetate (for chromatography) | 141-78-6 | - | As needed | - | - | Sigma-Aldrich |
| Hexanes (for chromatography) | 110-54-3 | - | As needed | - | - | Sigma-Aldrich |
Equipment
-
100 mL Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Ice-water bath
-
Magnetic stir plate
-
Syringes and needles
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Experimental Protocol
This protocol is based on established methods for the acetylation of aromatic amines using acetic anhydride, catalyzed by DMAP.[2]
Step 1: Reaction Setup
-
Place 1.00 g (6.79 mmol) of 4-amino-2,3-dihydro-1H-inden-1-one into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 30 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.
-
Add 83 mg (0.68 mmol, 0.1 eq) of 4-(dimethylamino)pyridine (DMAP) to the solution.
-
Causality: DMAP serves as a highly effective nucleophilic catalyst that accelerates the acetylation reaction, often leading to cleaner reactions and higher yields, especially when acetic anhydride is the acetylating agent.
-
-
Seal the flask with a septum and place it under an inert atmosphere (nitrogen or argon).
-
Cool the flask to 0 °C using an ice-water bath.
-
Causality: Cooling the reaction mixture helps to control the initial exotherm upon addition of the reagents and minimizes potential side reactions.
-
Step 2: Reagent Addition
-
While stirring at 0 °C, add 1.42 mL (10.19 mmol, 1.5 eq) of triethylamine (Et₃N) to the reaction mixture via syringe.
-
Causality: Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the acetic acid formed during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, thereby driving the equilibrium towards the product.
-
-
Slowly add 0.76 mL (8.15 mmol, 1.2 eq) of acetic anhydride to the reaction mixture dropwise via syringe over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Step 3: Reaction Monitoring
-
Let the reaction stir at room temperature for 2-4 hours.[2]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Mobile Phase: 1:1 Ethyl Acetate/Hexanes.
-
Visualization: UV light (254 nm).
-
Procedure: Spot the starting material (a solution in DCM) and the reaction mixture on a TLC plate. The product should have a different Rf value than the starting amine. The reaction is complete when the starting material spot is no longer visible.
-
Step 4: Workup and Extraction
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer the mixture to a 100 mL separatory funnel.
-
Wash the organic layer sequentially with: a. 20 mL of 1 M HCl.
- Causality: This acidic wash removes the basic triethylamine and any remaining DMAP by converting them into their water-soluble hydrochloride salts. b. 20 mL of saturated NaHCO₃ solution.
- Causality: This basic wash neutralizes any remaining acetic acid and excess acetic anhydride (by hydrolysis), removing them from the organic layer. c. 20 mL of saturated NaCl (brine) solution.
- Causality: The brine wash removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Step 5: Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 20% to 50% ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide as a solid.
-
Determine the final mass and calculate the percentage yield.
Characterization of Final Product
The identity and purity of the synthesized N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (MW: 189.21 g/mol ) should be confirmed by standard analytical techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) in ppm. The spectrum should show signals corresponding to the aromatic protons (likely in the 7.2-7.8 ppm region), the two methylene groups of the indanone ring (aliphatic region, ~2.6 and ~3.0 ppm), the amide N-H proton (a singlet, likely >9.0 ppm), and the acetyl methyl group (a sharp singlet, ~2.1 ppm).[3][4]
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the ketone carbonyl (~205 ppm), amide carbonyl (~169 ppm), aromatic carbons (120-145 ppm), methylene carbons (~25 and ~35 ppm), and the acetyl methyl carbon (~24 ppm).
-
FT-IR (KBr Pellet, cm⁻¹): Key vibrational frequencies should be observed for the N-H stretch (~3300 cm⁻¹), the ketone C=O stretch (~1710 cm⁻¹), the amide I band (C=O stretch, ~1670 cm⁻¹), and the amide II band (N-H bend, ~1540 cm⁻¹).[3]
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z = 190.08.
Visualizations
Reaction Mechanism
Caption: General mechanism of base-mediated N-acetylation.
Experimental Workflow
Sources
Application Notes & Protocols for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in Cell Culture
An in-depth guide to the cellular application of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a compound under investigation for its potential as a modulator of critical cell signaling pathways, is provided below. Due to the limited specific biological data on this exact molecule, this guide will use the well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitor, PD173074, as a representative example to illustrate the principles and protocols for characterizing a novel kinase inhibitor in cell culture. This approach provides a robust framework for researchers to adapt for their specific compound of interest.
Introduction: The Rationale for Targeting Fibroblast Growth Factor Receptors
Fibroblast Growth Factor (FGF) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, angiogenesis, and migration. The signaling cascade is initiated by the binding of FGF ligands to their corresponding high-affinity Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases (RTKs). Aberrant FGFR signaling, often due to receptor amplification, mutation, or translocation, is a key driver in various pathologies, most notably in oncology. This makes FGFRs a compelling target for therapeutic intervention.
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide belongs to a chemical class with the potential for kinase inhibition. This guide provides a comprehensive framework for its characterization in a cell culture setting, using the selective FGFR inhibitor PD173074 as a paradigm. PD173074 is a potent inhibitor of FGFR1 and FGFR3, and serves as an excellent model for outlining the necessary experimental workflow to validate a novel compound's mechanism of action and cellular effects.[1]
Mechanism of Action: Inhibition of the FGFR Signaling Cascade
FGFRs, upon activation by FGFs, dimerize and autophosphorylate key tyrosine residues in their intracellular domain. This phosphorylation creates docking sites for various signaling adaptors, leading to the activation of downstream pathways, primarily the RAS-MAPK and PI3K-AKT cascades, which in turn drive cellular responses like proliferation and survival.
A small molecule inhibitor like PD173074 acts as an ATP-competitive inhibitor, binding to the kinase domain of the FGFR and preventing the transfer of phosphate from ATP to the tyrosine residues.[2] This blockade of autophosphorylation effectively shuts down all downstream signaling.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
Preparation of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide Stock Solution
The solubility of a compound is a critical parameter for in vitro studies. While the specific solubility of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide must be determined empirically, many small molecule kinase inhibitors are soluble in dimethyl sulfoxide (DMSO).
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution, typically 10-20 mM, in sterile DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 189.21 g/mol , dissolve 1.89 mg in 1 mL of DMSO.
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Expert Insight: The final concentration of DMSO in cell culture media should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Determining the Optimal Working Concentration: Cell Viability Assay
A dose-response assay is essential to determine the cytotoxic or cytostatic concentration range of the compound on a given cell line. The half-maximal inhibitory concentration (IC50) is a key metric derived from this experiment.
Recommended Cell Lines:
-
FGFR-dependent cancer cell lines: TFK-1, KKU-213 (Cholangiocarcinoma)[3], NCI-H520 (Lung Cancer)[2]
-
Control cell line (low FGFR expression): A cell line known to have low or no FGFR expression to test for off-target effects.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in culture media. A common starting range is 0.1 nM to 100 µM. Remove the old media from the cells and add the media containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a period relevant to the cell cycle of the chosen cell line, typically 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
| Parameter | Example Value (PD173074) |
| Cell Line | TFK-1 |
| IC50 | ~6.6 µM[3] |
| Cell Line | KKU-213 |
| IC50 | ~8.4 µM[3] |
| Cell Line | NCI-H520 |
| IC50 | ~281 nM[2] |
Target Engagement: Western Blotting for Phospho-Proteins
To confirm that the compound inhibits the intended target, it is crucial to assess the phosphorylation status of FGFR and its downstream effectors.
Caption: Western Blot Workflow for Target Engagement.
Protocol:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.
-
Inhibition and Stimulation: Pre-treat the cells with the compound at 1x, 2x, and 5x the determined IC50 for 1-2 hours. Then, stimulate the cells with a relevant FGF ligand (e.g., FGF-1 or FGF-2) for 15-30 minutes to induce FGFR phosphorylation.[3]
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot: Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: A dose-dependent decrease in the phosphorylation of FGFR and ERK in the compound-treated samples compared to the vehicle-treated, FGF-stimulated control. Total protein levels should remain unchanged.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates in media | Poor aqueous solubility. | Decrease the final concentration. Prepare fresh dilutions from the DMSO stock for each experiment. Ensure DMSO concentration is <0.5%. |
| High variability in viability assay | Inconsistent cell seeding; edge effects in the 96-well plate. | Use a multichannel pipette for seeding; avoid using the outer wells of the plate. |
| No inhibition of p-FGFR observed | Compound is inactive; incorrect timing of stimulation/lysis; suboptimal antibody. | Verify compound integrity. Perform a time-course experiment for stimulation. Validate the primary antibody with a positive control. |
| Basal phosphorylation is too high | Cells were not properly serum-starved; autocrine signaling. | Increase serum starvation time. Confirm that the cell line is appropriate and not driven by an autocrine loop insensitive to the specific FGF used. |
Conclusion
The protocols and framework detailed in this guide provide a robust starting point for the in-depth cellular characterization of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide or any novel compound with suspected kinase inhibitory activity. By systematically determining its IC50, confirming on-target engagement, and observing downstream functional effects, researchers can build a comprehensive profile of their molecule's biological activity, paving the way for further development.
References
-
Patel, A., et al. (2015). PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells. Cancer Chemotherapy and Pharmacology, 75(3), 623-631. Available at: [Link]
-
PubChem. (n.d.). N-(2,3-dihydro-1H-inden-1-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Subbannayya, T., et al. (2022). Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. Cancers, 14(19), 4896. Available at: [Link]
-
MDPI. (n.d.). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Available at: [Link]
-
NIH. (n.d.). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. National Center for Biotechnology Information. Available at: [Link]
Sources
Application Notes and Protocols for In Vitro Evaluation of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Introduction: Unveiling the Therapeutic Potential of an Indanone Derivative
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is a synthetic compound featuring an indanone core. While direct biological data for this specific molecule is not extensively published, the indanone scaffold is a recognized pharmacophore present in various bioactive molecules. Related indanone derivatives have been investigated for activities including smooth muscle relaxation and inhibition of mediator release, suggesting potential applications in inflammatory conditions.[1][2] Furthermore, various acetamide derivatives have demonstrated promising antioxidant, anti-inflammatory, and anticancer properties in preclinical studies.[3][4][5]
This guide provides a comprehensive suite of detailed in vitro assay protocols designed to systematically evaluate the potential anti-inflammatory and cytotoxic (anticancer) activities of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. The proposed workflow is structured to first establish a general biological activity profile, followed by more specific, mechanism-of-action-oriented assays.
Part 1: Foundational Assays - Cytotoxicity and General Anti-inflammatory Screening
Before delving into complex mechanistic studies, it is crucial to establish the compound's fundamental interaction with biological systems. This initial phase assesses general cytotoxicity and employs a rapid, cost-effective assay to screen for anti-inflammatory potential.
General Cytotoxicity Assessment using MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] It is a standard first-pass screen to determine the concentration range at which a compound exhibits cytotoxic effects, which is critical for differentiating targeted anticancer activity from non-specific toxicity. This assay will be performed on both cancerous and non-cancerous cell lines to determine if the compound has a selective effect on cancer cells.
Experimental Workflow:
Caption: Workflow for MTT-based cytotoxicity assessment.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Replace the medium in the wells with the prepared compound dilutions. Include vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
Inhibition of Protein Denaturation Assay
Scientific Rationale: Inflammation can involve the denaturation of proteins. The ability of a compound to prevent heat-induced protein denaturation is a simple and widely used in vitro method to screen for anti-inflammatory properties.[7][8][9] This assay is based on the principle that denatured proteins express antigens that can trigger inflammatory responses.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 4.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL in phosphate-buffered saline).
-
Control: Use Diclofenac sodium as a reference standard and a solution with only BSA and PBS as the control.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.
-
Cooling and Measurement: Cool the samples and measure the turbidity (absorbance) at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100
Part 2: Mechanistic Assays for Anti-inflammatory Activity
If the compound shows low cytotoxicity in non-cancerous cells and/or activity in the protein denaturation assay, further investigation into its specific anti-inflammatory mechanisms is warranted.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Scientific Rationale: Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by lipopolysaccharide (LPS).[8][10] Measuring the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cell line) is a standard method to assess the anti-inflammatory potential of a compound.
Signaling Pathway Overview:
Caption: Simplified LPS-induced NO production pathway.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates until they reach 80% confluency.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (determined from the MTT assay) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
Data Analysis: Compare the nitrite concentrations in the compound-treated wells to the LPS-only control to determine the percentage of NO production inhibition.
Part 3: Mechanistic Assays for Anticancer Activity
If the initial screening reveals significant and selective cytotoxicity towards cancer cells, the following assays can elucidate the underlying anticancer mechanisms.[11][12][13]
Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[14] Analyzing the DNA content of cells using a fluorescent dye like propidium iodide (PI) and flow cytometry can reveal the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treatment: Treat a selected cancer cell line (e.g., one that showed high sensitivity in the MTT assay) with the IC50 and 2x IC50 concentrations of the compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Apoptosis Induction Assessment via Caspase-3/7 Activity Assay
Scientific Rationale: Apoptosis, or programmed cell death, is a common mechanism by which chemotherapeutic agents kill cancer cells. A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[3][4]
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well white-walled plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Assay Reagent: Use a commercially available luminescence-based caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7).
-
Lysis and Signal Generation: Add the assay reagent directly to the wells, which contains a proluminescent caspase-3/7 substrate. The reagent lyses the cells and the substrate is cleaved by active caspase-3/7, generating a luminescent signal.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Data Summary and Interpretation
The quantitative data generated from these assays should be systematically organized for clear interpretation.
Table 1: Hypothetical In Vitro Activity Profile of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
| Assay Type | Cell Line / System | Parameter | Result (Hypothetical) | Interpretation |
| Cytotoxicity | MCF-7 (Cancer) | IC50 | 15 µM | Moderate cytotoxic activity against breast cancer cells. |
| HEK293 (Normal) | IC50 | > 100 µM | High selectivity for cancer cells over non-cancerous cells. | |
| Anti-inflammatory | Protein Denaturation | % Inhibition @ 100µg/mL | 65% | Potential anti-inflammatory activity. |
| RAW 264.7 + LPS | NO Inhibition IC50 | 25 µM | Inhibits production of a key pro-inflammatory mediator. | |
| Anticancer Mechanism | MCF-7 | Cell Cycle | G2/M Arrest | The compound may interfere with microtubule formation or mitotic progression. |
| MCF-7 | Caspase-3/7 Activity | 3.5-fold increase | The observed cytotoxicity is likely mediated through apoptosis induction. |
Conclusion
This document outlines a logical and robust workflow for the initial in vitro characterization of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. By starting with broad screening assays for cytotoxicity and anti-inflammatory potential and progressing to more specific mechanistic studies, researchers can efficiently determine the primary biological activities of this novel compound. The results from these assays will provide a strong foundation for further preclinical development, including more advanced in vitro models and subsequent in vivo validation.
References
-
Title: In vitro assays and techniques utilized in anticancer drug discovery.[11] Source: Journal of Applied Toxicology URL: [Link]
-
Title: In Vitro Assays to Study The Hallmarks of Cancer.[12] Source: QIMA Life Sciences URL: [Link]
-
Title: Cancer Cell-Based Assays.[13] Source: Charles River Laboratories URL: [Link]
-
Title: In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.[14] Source: Anticancer Drugs URL: [Link]
-
Title: In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science.[6] Source: BioDuro URL: [Link]
-
Title: In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.[7] Source: Semantic Scholar URL: [Link]
-
Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.[8] Source: The Open University of Sri Lanka URL: [Link]
-
Title: Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts.[10] Source: PreScouter URL: [Link]
-
Title: Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.[9] Source: MDPI URL: [Link]
-
Title: Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?[15] Source: ResearchGate URL: [Link]
-
Title: N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide.[1] Source: National Institutes of Health URL: [Link]
-
Title: (PDF) N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide.[2] Source: ResearchGate URL: [Link]
-
Title: Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation.[3] Source: MDPI URL: [Link]
-
Title: (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy.[4] Source: PubMed URL: [Link]
-
Title: Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.[5] Source: National Institutes of Health URL: [Link]
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- 1. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 8. journalajrb.com [journalajrb.com]
- 9. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis [mdpi.com]
- 10. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
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- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in Animal Models of Neuroinflammation and Cognitive Decline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for Investigating N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in Neuroinflammation and Cognitive Decline
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is a novel compound belonging to the acetamide class of molecules. While direct biological data on this specific molecule is nascent, the broader family of acetamide derivatives has demonstrated a range of biological activities, including the modulation of enzymes implicated in neurodegenerative diseases[1]. The structural motif suggests potential for central nervous system (CNS) activity, making it a candidate for investigation in neurological disorders.
Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases, including Alzheimer's disease (AD), and is characterized by the activation of glial cells and the production of pro-inflammatory cytokines[2][3]. This inflammatory cascade contributes to neuronal dysfunction, synaptic loss, and subsequent cognitive decline[4][5]. Therefore, evaluating the potential of novel compounds to mitigate neuroinflammation and improve cognitive function is a key strategy in the development of new therapeutics for these devastating conditions.
This document provides a comprehensive guide for the preclinical evaluation of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in a chemically-induced animal model of neuroinflammation and cognitive impairment. We will focus on the streptozotocin (STZ)-induced model of sporadic Alzheimer's disease, a well-established paradigm that recapitulates key pathological features of the human disease, including neuroinflammation and memory deficits[2][6].
Experimental Design & Workflow
A robust preclinical evaluation of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide will involve a multi-tiered approach, encompassing behavioral, histological, and biochemical endpoints. The following workflow provides a logical sequence for these investigations.
Figure 1. A comprehensive workflow for evaluating the therapeutic potential of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Part 1: Animal Model of Neuroinflammation and Cognitive Decline
Streptozotocin (STZ)-Induced Model of Sporadic Alzheimer's Disease
Intracerebroventricular (ICV) administration of STZ in rodents is a widely used non-transgenic model that mimics the pathology of sporadic Alzheimer's disease.[6] STZ induces brain insulin resistance, oxidative stress, and chronic neuroinflammation, leading to cognitive deficits.[2][6] This model is particularly relevant for screening compounds with potential anti-neuroinflammatory and neuroprotective properties.
Protocol 1: Intracerebroventricular (ICV) Streptozotocin (STZ) Administration in Rats
-
Animal Acclimation: Male Wistar rats (250-300g) should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to surgery.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rats with an appropriate anesthetic agent. Mount the animal in a stereotaxic apparatus.
-
Surgical Procedure:
-
Make a midline sagittal incision on the scalp to expose the skull.
-
Drill bilateral burr holes over the lateral ventricles at the following coordinates relative to bregma: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.
-
-
STZ Injection:
-
Dissolve STZ in sterile 0.9% saline or citrate buffer (pH 4.5) immediately before use.[6]
-
Slowly inject a single dose of STZ (e.g., 3 mg/kg) split between the two ventricles.[6][7] A volume of approximately 2-5 µL per ventricle is recommended.[6] The control group will receive an equivalent volume of vehicle.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative analgesia and care. Monitor the animals closely for recovery.[6]
-
Treatment Administration: Allow the animals to recover for at least one week before commencing chronic treatment with N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide or vehicle. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will need to be determined based on preliminary pharmacokinetic and tolerability studies of the compound.
Part 2: Assessment of Cognitive Function
Behavioral tests are crucial for evaluating the efficacy of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in reversing or attenuating STZ-induced cognitive deficits.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[8][9][10]
Protocol 2: Novel Object Recognition Test
-
Habituation: For 2-3 days prior to testing, handle the rats and habituate them to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes each day in the absence of any objects.[9][11]
-
Familiarization Phase (Day 1):
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 5-10 minutes).[9]
-
Return the rat to its home cage.
-
-
Testing Phase (Day 2):
-
After a retention interval (e.g., 24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the rat spends exploring each object for a set period (e.g., 5 minutes). Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.[11]
-
-
Data Analysis: Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Morris Water Maze (MWM) Test
The MWM is a widely used test for assessing hippocampus-dependent spatial learning and memory.[12][13][14][15]
Protocol 3: Morris Water Maze Test
-
Apparatus: A circular pool (approximately 150-200 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged 1-2 cm below the water surface.[13][14][15] The room should have various distal visual cues.[12][13]
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, gently place the rat into the water at one of four quasi-random starting positions, facing the pool wall.[15][16]
-
Allow the rat to swim freely for a maximum of 60-90 seconds to find the hidden platform.[15]
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.[15]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Data Analysis:
-
Acquisition: Analyze the learning curve of escape latency and path length across the training days.
-
Probe Trial: A significant preference for the target quadrant indicates intact spatial memory.
-
| Behavioral Test | Cognitive Domain Assessed | Key Parameters |
| Novel Object Recognition | Recognition Memory | Discrimination Index |
| Morris Water Maze | Spatial Learning & Memory | Escape Latency, Path Length, Time in Target Quadrant |
Part 3: Histological and Biochemical Analysis
Following behavioral testing, the brains will be harvested for histological and biochemical analyses to investigate the underlying neurobiological effects of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Immunohistochemistry for Neuroinflammation
Immunohistochemistry (IHC) will be used to visualize and quantify markers of glial activation, a hallmark of neuroinflammation.
-
Iba-1 (Ionized calcium-binding adapter molecule 1): A marker for microglia.
-
GFAP (Glial fibrillary acidic protein): A marker for astrocytes.
Protocol 4: Immunohistochemistry for Iba-1 and GFAP
-
Tissue Preparation:
-
Deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains (e.g., 30-40 µm thick) using a cryostat.
-
-
Staining Procedure:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.[17][18]
-
Incubate sections with primary antibodies (e.g., rabbit anti-Iba1 and mouse anti-GFAP) overnight at 4°C.[19]
-
Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.[17]
-
Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Capture images of relevant brain regions (e.g., hippocampus, cortex) using a fluorescence or confocal microscope.
-
Quantify the immunoreactivity (e.g., integrated density, number of positive cells) using image analysis software.
-
ELISA for Pro-inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) will be used to quantify the levels of pro-inflammatory cytokines in brain homogenates.
-
TNF-α (Tumor necrosis factor-alpha)
-
IL-6 (Interleukin-6)
Protocol 5: ELISA for TNF-α and IL-6
-
Brain Homogenate Preparation:
-
Dissect the hippocampus and cortex from fresh or frozen brain tissue.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[20]
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 kits.[21][22]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the brain homogenate samples and standards, followed by a detection antibody, a substrate, and a stop solution.[22]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.
-
Normalize cytokine concentrations to the total protein concentration of the sample (pg/mg of protein).
-
Data Interpretation and Conclusion
The successful evaluation of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide will depend on the integrated analysis of the behavioral, histological, and biochemical data. A therapeutically promising compound would be expected to:
-
Reverse or attenuate STZ-induced cognitive deficits in the NOR and MWM tests.
-
Reduce the activation of microglia and astrocytes in the hippocampus and cortex, as indicated by decreased Iba-1 and GFAP immunoreactivity.
-
Lower the levels of pro-inflammatory cytokines TNF-α and IL-6 in the brain.
The following diagram illustrates the hypothesized mechanism of action for a successful therapeutic agent in this model.
Figure 2. Hypothesized mechanism of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in the STZ-induced model.
These protocols provide a robust framework for the initial in vivo characterization of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. Positive results from these studies would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, paving the way for its potential development as a novel therapeutic for neuroinflammatory and neurodegenerative disorders.
References
- D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain Research Reviews, 36(1), 60-90.
- Ennaceur, A., & Delacour, J. (1988). A new one-trial test for object recognition in rats. Behavioural Brain Research, 31(1), 47-59.
- Leger, M., Quiedeville, A., Bouet, V., Haelewyn, B., Boulouard, M., Schumann-Bard, P., & Freret, T. (2013). Object recognition test in mice.
- Lueptow, L. M. (2017). Novel object recognition test for the investigation of learning and memory in mice. Journal of Visualized Experiments,(126), e55718.
- Morris, R. (1984). Developments of a water-maze procedure for studying spatial learning in the rat. Journal of Neuroscience Methods, 11(1), 47-60.
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Grieb, P. (2016). Intracerebroventricular streptozotocin injections as a model of Alzheimer's disease: in search of a relevant mechanism. Molecular Neurobiology, 53(3), 1741-1752.
- Queen's University. (n.d.).
- Maze Engineers. (n.d.). Novel Object Recognition. ConductScience.
- Kamat, P. K. (2019). Rodent models of neuroinflammation for Alzheimer's disease. Journal of Alzheimer's Disease, 71(s1), S101-S112.
- Antunes, M., & Biala, G. (2012). The novel object recognition memory: neurobiology, test procedure, and its modifications. Cognitive Processing, 13(2), 93-110.
- ResearchGate. (n.d.).
- University of Copenhagen. (2022). Cognitive decline and neuroinflammation in a mouse model of obesity: An accelerating role of ageing. Neurobiology of Aging.
- MDPI. (2022).
- Case Western Reserve University. (2025). New study shows Alzheimer’s disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. CWRU Newsroom.
- Frontiers Media. (2021). Animal Models for Neuroinflammation and Potential Treatment Methods.
- protocols.io. (2023).
- Bio-protocol. (2019). Nissl, HE, Iba-1, and GFAP Immunohistochemistry Staining.
- FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody.
- JoVE. (2015). Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons.
- Semantic Scholar. (2020). Animal model for sporadic dementia of Alzheimer's type (SDAT)
- YouTube. (2023). IBA1 Immunohistochemistry Staining Procedure.
- PubMed Central. (2022).
- Spandidos Publications. (2015).
- Frontiers Media. (2021).
- ResearchGate. (2020). Minimum weight of brain tissue for ELISA (IL-6, IL-1 beta etc)?
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (2014). How much brain tissue homogenate is needed for ELISA detection of cytokines?
- National Institutes of Health. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide.
- ResearchGate. (n.d.). ELISA detection of the protein levels of IL-1, IL-4, IL-6, IL-10, TNF-α...
- National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)
- National Institutes of Health. (2023). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted)
- ResearchGate. (2012). (PDF) N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide.
- National Institutes of Health. (n.d.). N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)...
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- MDPI. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide.
- Semantic Scholar. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)
- PubChem. (n.d.). N-(1-Oxo-1h-Inden-5-Yl)acetamide.
Sources
- 1. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent models of neuroinflammation for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 4. Cognitive decline and neuroinflammation in a mouse model of obesity: An accelerating role of ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Intracerebroventricularly Injected Streptozotocin Exerts Subtle Effects on the Cognitive Performance of Long-Evans Rats [frontiersin.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel object recognition test [bio-protocol.org]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
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- 17. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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- 22. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Topic: Analytical Methods for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. As a compound of interest in pharmaceutical development and chemical synthesis, establishing robust and reliable analytical techniques is paramount for quality control and regulatory compliance. This guide details protocols for structural elucidation using spectroscopic methods (MS, NMR, FTIR) and a complete, validation-ready High-Performance Liquid Chromatography (HPLC) method for assay and impurity profiling. The procedures herein are grounded in established principles and conform to the standards outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Analytical Strategy
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (MW: 189.21 g/mol , Formula: C₁₁H₁₁NO₂) is a molecule featuring a fused bicyclic indenone core, a secondary amide, and an aromatic system.[3] This combination of functional groups dictates the analytical strategy, which must be capable of confirming identity, assessing purity, and accurately measuring concentration.
The lack of a standard pharmacopoeial monograph for this specific molecule necessitates the development of a bespoke, integrated analytical workflow. Our strategy is bifurcated into two essential streams:
-
Structural Confirmation and Identification: Unambiguous verification of the molecular structure is the foundational step. We employ a triad of spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy—to provide orthogonal confirmation of molecular weight, connectivity, and functional groups.
-
Quantitative Analysis (Assay and Purity): A stability-indicating reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for quantifying the active substance and its impurities.[4] The aromatic ring provides a suitable chromophore for sensitive UV detection. The development and validation of this method are detailed extensively to ensure it is "fit for purpose" in a regulated environment.
Table 1: Physicochemical Properties of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
| Property | Value | Source |
| CAS Number | 58161-36-7 | [3] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | [3][5] |
| Appearance | Solid (predicted) | General chemical knowledge |
| SMILES | CC(NC1=CC=CC2=C1C(CC2)=O)=O | [3] |
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Part 1 Protocols: Structural Characterization
Mass Spectrometry (MS) for Molecular Weight Verification
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, ensuring the molecular ion ([M+H]⁺ or [M-H]⁻) is observed with minimal fragmentation. This provides direct confirmation of the molecular weight.
Protocol:
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1 - 2 Bar
-
Drying Gas (N₂): 4 - 8 L/min at 200 °C
-
-
Data Acquisition: Scan in a mass range of m/z 50-500.
-
Expected Results: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 190.22. High-resolution measurement should confirm the elemental composition.
-
Fragmentation Analysis (MS/MS): Perform collision-induced dissociation (CID) on the parent ion (m/z 190.22). Key expected fragments include:
-
m/z 148: Loss of the acetyl group (-CH₂=C=O, 42 Da).
-
m/z 133: Subsequent loss of a methyl group or other rearrangement.
-
m/z 77: Phenyl cation, a common fragment in aromatic compounds.[6]
-
NMR Spectroscopy for Structural Elucidation
Causality: ¹H and ¹³C NMR are definitive techniques for determining the chemical environment and connectivity of hydrogen and carbon atoms, respectively. The predicted spectrum provides a unique fingerprint for the molecule's structure.[7]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Resonances:
-
~2.1 ppm (singlet, 3H): Acetyl methyl protons (-CH₃).
-
~2.5-3.0 ppm (multiplets, 4H): Methylene protons (-CH₂-CH₂-) of the indanone ring.
-
~7.0-8.0 ppm (multiplets, 3H): Aromatic protons.
-
~9.0-10.0 ppm (singlet, 1H): Amide proton (-NH-). The chemical shift of this proton is highly dependent on solvent and concentration.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Resonances:
-
~24 ppm: Acetyl methyl carbon.
-
~25-40 ppm: Two aliphatic methylene carbons.
-
~115-150 ppm: Six aromatic carbons.
-
~170 ppm: Amide carbonyl carbon.
-
~205 ppm: Ketone carbonyl carbon.
-
-
FTIR Spectroscopy for Functional Group Identification
Causality: FTIR spectroscopy identifies specific covalent bonds by their characteristic infrared absorption frequencies. It provides rapid and definitive evidence for the presence of key functional groups like amides and ketones.[8]
Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, which requires minimal preparation. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Results: The spectrum should display characteristic absorption bands as summarized in Table 2.
Table 2: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 3300 - 3100 | N-H Stretch | Secondary Amide | Medium, Sharp |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium |
| ~1710 | C=O Stretch | Ketone (in 5-membered ring) | Strong, Sharp |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide | Strong, Sharp |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |
| ~1550 | N-H Bend (Amide II) | Secondary Amide | Medium |
Part 2 Protocol: HPLC Method for Assay and Purity
This section details a reverse-phase HPLC method suitable for quantifying N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and separating it from potential process impurities and degradation products.
Principle and Method Parameters
Causality: The compound is moderately polar, making it well-suited for separation on a non-polar C18 stationary phase with a polar mobile phase (acetonitrile and water). A gradient elution is proposed to ensure that any impurities, which may have significantly different polarities, are effectively eluted and resolved from the main peak. UV detection at 254 nm is chosen as it is a common wavelength where aromatic systems exhibit strong absorbance.
Table 3: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for moderately polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and ionization for MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for RP-HPLC. |
| Gradient Program | 0-2 min: 20% B | Initial hold for equilibration. |
| 2-15 min: 20% to 80% B | Gradient to elute components of varying polarity. | |
| 15-17 min: 80% B | Wash step to remove late-eluting impurities. | |
| 17.1-20 min: 20% B | Re-equilibration for next injection. | |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Balances sensitivity and peak shape. |
| Detection | UV at 254 nm | Aromatic ring provides strong absorbance. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility. |
Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Protocol (ICH Q2(R2) Framework)
A validated method provides documented evidence that the procedure is fit for its intended purpose.[1][9] The following parameters must be assessed.
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, standard, and forced degradation samples (acid, base, peroxide, heat, light).[10] | Peak is free from interference at its retention time. Peak purity index > 0.995. |
| Linearity | Analyze 5 concentrations from 50% to 150% of the working standard concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% - 120% of the nominal concentration. |
| Accuracy | Analyze samples spiked with reference standard at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate sample preparations. Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| LOQ/LOD | Determined from the standard deviation of the response and the slope of the linearity curve. | LOQ should be precise and accurate. S/N ratio for LOQ ≥ 10, for LOD ≥ 3. |
| Robustness | Vary key parameters (flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters (tailing factor, plate count) remain within limits. |
Step-by-Step Protocol for Specificity (Forced Degradation):
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of sample stock solution. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH and dilute.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of sample stock solution. Heat at 60 °C for 2 hours. Neutralize with 1N HCl and dilute.
-
Oxidation: Add 1 mL of 30% H₂O₂ to 1 mL of sample stock solution. Keep at room temperature for 24 hours. Dilute.
-
Thermal Degradation: Store the solid drug substance at 105 °C for 24 hours. Prepare the sample solution as normal.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analysis: Inject all stressed samples and compare the chromatograms to an unstressed sample. The goal is to achieve partial degradation (5-20%) to demonstrate that the degradation products are resolved from the main peak.
Conclusion
The analytical methods presented in this guide provide a robust framework for the comprehensive evaluation of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. The combination of spectroscopic techniques ensures unambiguous identification, while the detailed HPLC protocol, when fully validated according to the ICH guidelines provided, will deliver reliable and accurate data for assay and purity determination. This integrated approach is essential for supporting drug development activities, ensuring product quality, and meeting regulatory expectations.
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
- Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
-
National Center for Biotechnology Information. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]
-
ResearchGate. The FT-IR spectrum of the o-acetamide. [Link]
-
MDPI. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. [Link]
-
Suhm, M. A., et al. (2008). Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. PubMed. [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Application Note & Protocols: Characterization of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide as a Potential Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and evaluation of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a novel compound based on the privileged indenone scaffold.[1] The indenone core is a recurring motif in bioactive molecules, and related structures have demonstrated potent anti-proliferative and enzyme-inhibitory activities.[2][3][4] This guide outlines detailed protocols for researchers to explore its potential as a kinase inhibitor, from initial biochemical screening to validation of target engagement in a cellular context. We present field-proven methodologies for in vitro kinase assays, cell-based phospho-protein analysis, and the Cellular Thermal Shift Assay (CETSA) to rigorously assess the compound's mechanism of action.
Part 1: Introduction and Rationale
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents.[5][6] The search for novel chemical scaffolds that can selectively target kinase ATP-binding sites or allosteric pockets is a critical endeavor in drug discovery.
The indanone scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] While extensive research exists on related heterocyclic systems like indolin-2-ones, which form the basis of approved kinase inhibitors like Sunitinib, the specific potential of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide remains largely unexplored.[5][7] This compound combines the rigid indenone core with an acetamide group, providing a unique vector for potential hydrogen bonding within a kinase active site. This guide provides the necessary framework to systematically investigate its biological activity.
Part 2: Synthesis and Characterization
A reliable and well-characterized supply of the inhibitor is paramount for reproducible biological data. The proposed synthesis is a straightforward N-acetylation of a commercially available precursor, 4-amino-2,3-dihydro-1H-inden-1-one.
Protocol 2.1: Synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
This protocol is adapted from standard procedures for the acetylation of aromatic amines.[8]
Materials:
-
4-Amino-2,3-dihydro-1H-inden-1-one (CAS: 51135-91-2)[9][10][11]
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP), catalytic amount
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
To a solution of 4-amino-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous DCM, add triethylamine (2.0 eq). Stir the mixture at room temperature under a nitrogen atmosphere.
-
Add a catalytic amount of DMAP, followed by the dropwise addition of acetic anhydride (1.5 eq).
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
Characterization:
-
Structure Verification: Confirm the identity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC), aiming for >98% purity for biological assays.
Part 3: In Vitro Biochemical Evaluation
The first step in characterizing a potential kinase inhibitor is to determine its activity and selectivity against a panel of purified kinases.
Rationale for Assay Selection
While radiometric assays measuring the transfer of ³²P-ATP are considered a gold standard, non-radioactive methods offer significant advantages in safety, cost, and throughput.[12][13] Luminescence-based assays, such as Promega's ADP-Glo®, are highly sensitive and measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14] This format is robust, easily miniaturized for high-throughput screening, and compatible with a wide range of kinases and substrates.[14][15]
Protocol 3.1: Initial Kinase Selectivity Profiling
It is highly recommended to perform an initial screen against a broad panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology's HotSpot℠ platform) to identify primary targets and assess selectivity. This provides an unbiased view of the compound's activity profile.
Protocol 3.2: IC₅₀ Determination using an ADP-Glo® Kinase Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) for a specific kinase of interest identified from the initial screen.
Materials:
-
Kinase of interest (recombinant, purified)
-
Appropriate peptide substrate for the kinase
-
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, 10 mM stock in 100% DMSO
-
Staurosporine or other known inhibitor for the target kinase (positive control)
-
ATP, high purity
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo® Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare a serial dilution of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in 100% DMSO. Typically, an 11-point, 3-fold dilution series starting from 1 mM is appropriate. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Also include wells with DMSO only (vehicle control, 0% inhibition) and a saturating concentration of the positive control inhibitor (100% inhibition).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to produce a signal within the linear range of the assay.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Add the 2X kinase/substrate solution to the compound-plated wells and incubate for 10-15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the 2X ATP solution. The final reaction volume is typically 5 µL, with a final DMSO concentration of ≤1%.
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume (5 µL) of ADP-Glo® Reagent. Incubate for 40 minutes at room temperature.
-
Add a further 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Presentation
The results of a kinase screen can be summarized in a table for clarity.
| Kinase Target | IC₅₀ (nM) of Compound | IC₅₀ (nM) of Staurosporine (Control) |
| Kinase A | 85 | 15 |
| Kinase B | 1,200 | 25 |
| Kinase C | >10,000 | 50 |
| Kinase D | 250 | 10 |
Part 4: Cellular Activity and Target Validation
Demonstrating that a compound inhibits a purified enzyme is only the first step. It is crucial to confirm that it can enter cells, engage its target, and modulate downstream signaling pathways.
Workflow for Cellular Target Validation
The following diagram illustrates a logical workflow for validating the cellular activity of the compound.
Caption: Workflow for cellular characterization of a kinase inhibitor.
Protocol 4.1: Western Blotting for Phospho-Substrate Inhibition
This protocol is designed to measure the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in intact cells.
Core Principles:
-
Phosphatase Inhibition: It is critical to preserve the phosphorylation state of proteins upon cell lysis. This is achieved by keeping samples cold and using lysis buffers supplemented with phosphatase inhibitor cocktails.[16][17]
-
Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking instead of non-fat milk. Milk contains the phosphoprotein casein, which can be detected by phospho-specific antibodies and cause high background noise.[16][17]
-
Controls: Always include a positive control (e.g., growth factor stimulation to induce phosphorylation) and a negative control (e.g., serum starvation). The total protein level of the substrate must be probed as a loading control to ensure that changes in the phospho-signal are not due to changes in total protein expression.[17][18]
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line where the target kinase is active) and allow them to adhere overnight. The next day, treat the cells with increasing concentrations of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer freshly supplemented with protease and phosphatase inhibitor cocktails.[16]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency by Ponceau S staining.[16]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[16]
-
Incubate the membrane with the primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C. The antibody should be diluted in 5% BSA/TBST according to the manufacturer's recommendation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein.
Part 5: Confirming Target Engagement in a Cellular Milieu
A reduction in substrate phosphorylation strongly suggests target inhibition, but it does not definitively prove that the compound directly binds to the intended kinase. Off-target effects could lead to the same result. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct drug-target engagement in intact cells or tissues.[20][21]
Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[22] When a drug binds to its target protein, it generally increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced unfolding and aggregation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after the heat challenge is quantified; a stabilizing ligand will result in more soluble protein at higher temperatures.[23][24]
Illustrative Signaling Pathway
The diagram below shows the Ras/Raf/MEK/ERK pathway, a common signaling cascade in cancer that is frequently targeted by kinase inhibitors. If N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide were a MEK inhibitor, one would expect to see stabilization of MEK in a CETSA experiment and reduced phosphorylation of ERK in a Western blot.
Caption: The MAPK signaling pathway, a frequent target in cancer therapy.
Protocol 5.1: Cellular Thermal Shift Assay (CETSA)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a high concentration (e.g., 10-50x IC₅₀) of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and another set with vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension into multiple PCR tubes for each condition (drug-treated and vehicle-treated).
-
Thermal Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[20]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant (soluble fraction) from each sample. Analyze the amount of the target kinase in each sample using Western blotting or ELISA.
-
Data Analysis: For each temperature point, quantify the band intensity of the target protein. Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.
References
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ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
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Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
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Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. [Link]
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Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [Link]
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Alves, M. J., et al. (2022). Bioactive Aurones, Indanones, and Other Hemiindigoid Scaffolds: Medicinal Chemistry and Photopharmacology Perspectives. ACS Publications. [Link]
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Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Semantic Scholar. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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El-Awady, R., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry. [Link]
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Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. [Link]
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Yang, T. H., et al. (2021). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of the Chinese Chemical Society. [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Pär Nordlund Lab. CETSA. [Link]
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Sheridan, H., et al. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E. [Link]
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Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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PubChem. 4-amino-2,3-dihydro-1H-inden-1-one. [Link]
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Varghese, S., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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AbacipharmTech. 4-Amino-2,3-dihydro-1H-inden-1-one_51135-91-2. [Link]
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Rlavie. CAS 51135-91-2|4-Amino-1-Indanone|Rlavie. [Link]
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Application Notes & Protocols: The Role of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide Scaffolds in Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Oncology Research
In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient therapeutic development. The acetamide chemical family, for instance, is a component of potent modulators for various enzymes, including those relevant to neurodegenerative diseases and cancer[1][2][3]. Within this context, the N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide core has emerged as a structure of significant interest, primarily due to its role as a key intermediate and foundational scaffold in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors[4][5][6].
PARP enzymes, particularly PARP1 and PARP2, are critical components of the cell's DNA repair machinery, specifically the base excision repair (BER) pathway that resolves single-strand DNA breaks[7][8]. In cancers harboring mutations in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on PARP for survival. The inhibition of PARP in such cells leads to an accumulation of unrepaired DNA damage, culminating in cell death through a concept known as synthetic lethality[9][10]. This targeted approach has led to the approval of several groundbreaking PARP inhibitors, including Olaparib, for treating cancers with these specific genetic deficiencies[6][11].
These application notes serve as a comprehensive guide for researchers and drug development professionals. We will provide detailed protocols for the synthesis and characterization of the N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide scaffold and its analogs. Furthermore, we will outline robust in vitro biochemical and cell-based assays to evaluate the biological activity of novel compounds derived from this scaffold, with a focus on PARP inhibition.
Section 1: Synthesis and Characterization of the Indenone Scaffold
The indenone core is a versatile starting point for medicinal chemistry campaigns. Its synthesis is achievable through established chemical routes, allowing for the generation of a foundational intermediate for further elaboration.
Protocol 1.1: Synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
This protocol describes a representative synthetic route. Note: Researchers should adapt this general procedure based on available starting materials and perform appropriate reaction monitoring (e.g., TLC, LC-MS).
Scientific Rationale: The synthesis involves the functionalization of a commercially available indanone core. The choice of reagents and reaction conditions is critical for achieving good yield and purity, which are essential for generating reliable biological data downstream[4].
Step-by-Step Protocol:
-
Nitration of Indanone: To a solution of 1-indanone in concentrated sulfuric acid, slowly add nitric acid at a controlled temperature (e.g., 0-5°C) to introduce a nitro group, primarily at the 4-position.
-
Reduction of Nitro Group: The resulting 4-nitro-1-indanone is then reduced to 4-amino-1-indanone. Common reduction methods include catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., SnCl2, HCl).
-
Acetylation of Amine: The 4-amino-1-indanone is acetylated to form the target compound. To a solution of the amine in a suitable solvent like dichloromethane (DCM), add acetic anhydride and a base such as triethylamine or pyridine. The reaction is typically stirred at room temperature until completion.
-
Purification: The crude product is purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide as a solid[12].
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and identify characteristic peaks.
-
Mass Spectrometry (MS): To verify the molecular weight (189.21 g/mol )[12].
-
High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is recommended for biological screening).
-
Diagram 1: Synthetic Workflow This diagram outlines the high-level process from synthesis to biological evaluation.
Caption: Workflow from synthesis to hit identification.
Section 2: Application in PARP Inhibitor Discovery
The true utility of the N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide scaffold lies in its application as a pharmacophore for PARP inhibitors. The core structure mimics the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic domain of PARP enzymes[9][11].
Mechanistic Context: PARP in DNA Damage Response (DDR)
Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site. This binding activates its catalytic activity, leading to the cleavage of NAD+ and the formation of long poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. These negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, initiating the repair process. PARP inhibitors block this catalytic step, preventing the recruitment of repair machinery. In BRCA-deficient cells, the unrepaired SSBs degenerate into more lethal double-strand breaks (DSBs) during replication, which cannot be efficiently repaired, leading to cell death[10].
Diagram 2: PARP1 Signaling Pathway and Inhibition This diagram illustrates the mechanism of PARP1 activation and the action of inhibitors.
Caption: PARP1 activation at DNA damage sites and its inhibition.
Protocol 2.1: In Vitro PARP1 Enzymatic Inhibition Assay
This protocol describes a universal chemiluminescent assay to determine the IC₅₀ value of a test compound against purified PARP1 enzyme.
Scientific Rationale: This biochemical assay directly measures the enzymatic activity of PARP1 by quantifying the amount of poly(ADP-ribose) produced. It is a robust method for primary screening and determining the potency (IC₅₀) of inhibitors[13]. Commercial kits are widely available and provide a standardized platform[7][8].
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Test compounds (solubilized in DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capability
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "background" control (no enzyme).
-
Reaction Setup: To the histone-coated wells, add the PARP1 enzyme, assay buffer, and the test compound dilutions.
-
Initiation: Start the reaction by adding the biotinylated NAD+ substrate to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.
-
Signal Generation: After another wash step, add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence signal using a microplate reader[13].
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Representative Data for PARP Inhibition Assay
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Olaparib (Control) | PARP1 | Chemiluminescent | ~5 |
| Rucaparib (Control) | PARP1 | Chemiluminescent | ~2 |
| Test Compound A | PARP1 | Chemiluminescent | Experimental Value |
| Test Compound B | PARP1 | Chemiluminescent | Experimental Value |
Protocol 2.2: Cell-Based PARP Activity Assay
Scientific Rationale: While in vitro assays measure direct enzyme inhibition, cell-based assays confirm that a compound can penetrate the cell membrane and engage its target in a physiological context. This assay measures the inhibition of PARP activity within whole cells following induced DNA damage[14][15].
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
DNA damaging agent (e.g., Temozolomide or H₂O₂)
-
Cell lysis buffer
-
PARP activity assay kit (cellular format)
-
Protein concentration assay (e.g., BCA)
Step-by-Step Protocol:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 1-2 hours.
-
DNA Damage Induction: Add a DNA damaging agent (e.g., H₂O₂) to the cells for a short period (e.g., 10-15 minutes) to stimulate PARP activity.
-
Cell Lysis: Wash the cells and add lysis buffer to prepare cell extracts.
-
PARP Activity Measurement: Determine the PARP activity in the lysates using a cellular PARP assay kit, which typically functions on the same principle as the biochemical assay (quantifying PAR synthesis)[13]. Normalize the activity to the total protein concentration of each lysate.
-
Data Analysis: Calculate the percent inhibition of cellular PARP activity relative to cells treated only with the DNA damaging agent and determine the cellular IC₅₀. This demonstrates target engagement in a cellular environment.
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
Once a hit compound is identified, the N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide scaffold provides multiple vectors for chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Diagram 3: Potential Sites for SAR Exploration This diagram highlights key positions on the scaffold for chemical modification.
Sources
- 1. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP assay kits [bioscience.co.uk]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New treatment option for ovarian cancer: PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advancements in PARP inhibitors-based targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Guide for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in Cancer Research: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for the investigation of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide as a potential therapeutic agent in cancer research. Given the nascent stage of research on this specific molecule, this guide furnishes a structured, scientifically rigorous framework for its initial characterization and mechanistic evaluation. The protocols and experimental designs are predicated on established methodologies and informed by the known anticancer activities of structurally related indanone and acetamide derivatives. This guide is intended for researchers, scientists, and drug development professionals embarking on the preclinical assessment of novel chemical entities in oncology.
Introduction and Rationale
The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant cytotoxic effects against various cancer cell lines.[1][2] The core structure, a rigid bicyclic system, serves as a versatile template for the design of targeted anticancer agents. Modifications to the indanone ring system have yielded compounds that induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways essential for tumor progression.[1][2]
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (ChemScene Cat. No. CS-0239162; CAS No. 58161-36-7) is a novel compound within this class.[3] While direct biological data is not yet extensively published, its structural similarity to other bioactive indanone and acetamide derivatives suggests a potential for anticancer activity. This document outlines a systematic approach to elucidate the therapeutic potential of this compound, from initial in vitro screening to in-depth mechanistic studies.
Compound Information
| Property | Value | Source |
| IUPAC Name | N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide | ChemScene |
| Synonyms | N-(3-oxo-1,2-dihydroinden-4-yl)acetamide | ChemScene |
| CAS Number | 58161-36-7 | ChemScene |
| Molecular Formula | C₁₁H₁₁NO₂ | ChemScene |
| Molecular Weight | 189.21 g/mol | ChemScene |
| Purity | ≥95% | ChemScene |
| Storage | Sealed in dry, 2-8°C | ChemScene |
Proposed Investigational Workflow
A tiered approach is recommended to systematically evaluate the anticancer potential of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. This workflow is designed to generate robust, decision-enabling data at each stage.
Caption: Proposed investigational workflow for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Phase 1: In Vitro Screening Protocols
Cell Viability Assays (MTT/XTT)
Objective: To determine the cytotoxic effects of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide across a panel of human cancer cell lines.
Protocol:
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Apoptosis Induction Assay (Annexin V/PI Staining)
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To assess the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Phase 2: Elucidating the Mechanism of Action
Based on the anticancer activities of structurally similar indanone derivatives, several potential mechanisms of action can be hypothesized for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Caption: Hypothetical signaling pathways modulated by N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Western Blot Analysis
Objective: To investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p-Akt, p-ERK).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tubulin Polymerization Assay
Objective: To determine if the compound inhibits microtubule formation, a known mechanism for some indanone derivatives.[4]
Protocol:
-
Assay Kit: Utilize a commercially available tubulin polymerization assay kit.
-
Procedure:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the compound at various concentrations or a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Initiate polymerization by incubating at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. Inhibition of tubulin polymerization will result in a decreased rate of absorbance increase.
-
Phase 3: Preclinical Validation
Should in vitro studies reveal significant and mechanistically interesting anticancer activity, progression to in vivo models is warranted.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in a murine model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., HCT116) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily or on a specified schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Conclusion
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide represents a novel chemical entity with potential for development as an anticancer agent, based on the established activities of its structural class. The experimental framework provided in this guide offers a systematic and logical progression for its preclinical evaluation. Rigorous execution of these protocols will be crucial in determining the therapeutic promise of this compound and elucidating its mechanism of action.
References
-
Royal Society of Chemistry. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Available at: [Link]
-
PubMed. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. Available at: [Link]
-
Frontiers. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Available at: [Link]
-
National Institutes of Health. (n.d.). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Available at: [Link]
-
TÜBİTAK Akademik Dergiler. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Available at: [Link]
- Google Patents. (n.d.). PHARMACEUTICAL PROPYLENE GLYCOL SOLVATE COMPOSITIONS.
-
ResearchGate. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Available at: [Link]
-
PubChem. (n.d.). N-(2,3-dihydro-1H-inden-1-yl)acetamide. Available at: [Link]
-
MDPI. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Available at: [Link]
-
National Institutes of Health. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 3. chemscene.com [chemscene.com]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in Anti-Inflammatory Research
Introduction
Inflammation is a complex biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the anti-inflammatory applications of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. While direct research on the anti-inflammatory properties of this specific compound is not extensively documented in publicly available literature, this guide will extrapolate potential applications and provide detailed protocols based on the known activities of structurally related acetamide derivatives. It is important to note that the following protocols are proposed starting points for investigation and will require rigorous validation.
Hypothesized Mechanism of Action
Based on the activities of other acetamide-containing compounds, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide may exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. A plausible hypothesis is the inhibition of pro-inflammatory cytokine production and the modulation of inflammatory signaling pathways.
A study on N-(2-hydroxy phenyl) acetamide demonstrated its ability to reduce serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in an adjuvant-induced arthritis rat model.[1] This suggests that N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide could potentially interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.
Another potential mechanism could involve the inhibition of enzymes that produce inflammatory mediators. For instance, some acetamide derivatives have been investigated for their effects on cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
The following diagram illustrates a hypothesized signaling pathway for the anti-inflammatory action of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, focusing on the inhibition of the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
In Vitro Anti-Inflammatory Assays: Protocols
To investigate the anti-inflammatory potential of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a series of in vitro assays are recommended. These assays will help to elucidate the compound's mechanism of action and provide a preliminary assessment of its efficacy.
Protocol 1: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Scientific Rationale: Macrophages are key immune cells that, when activated by inflammatory stimuli like LPS, produce nitric oxide (NO), a pro-inflammatory mediator. This assay measures the ability of the test compound to inhibit NO production, indicating its potential anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Nitrite Measurement: After 24 hours, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 2: Measurement of Pro-Inflammatory Cytokine Production by ELISA
Scientific Rationale: This protocol quantifies the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages. A reduction in these cytokines indicates a potent anti-inflammatory effect.
Materials:
-
Supernatants from Protocol 1
-
TNF-α and IL-6 ELISA kits
-
96-well ELISA plates
-
Wash buffer
-
Substrate solution
-
Stop solution
Procedure:
-
Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample using a standard curve and determine the percentage of inhibition.
In Vivo Anti-Inflammatory Models: Protocols
Following promising in vitro results, the anti-inflammatory activity of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide should be evaluated in established in vivo models of inflammation.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Scientific Rationale: This is a classic acute inflammation model used to screen for anti-inflammatory drugs. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.
Materials:
-
Wistar or Sprague-Dawley rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Test groups with different doses of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (e.g., 10, 30, 100 mg/kg, administered orally).
-
-
Drug Administration: Administer the vehicle, positive control, or test compound one hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
| Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Edema Inhibition |
| Vehicle Control | - | 0 | |
| Indomethacin | 10 | ||
| Compound X | 10 | ||
| Compound X | 30 | ||
| Compound X | 100 |
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of a test compound.
Caption: General workflow for anti-inflammatory drug screening.
Conclusion
While direct experimental data on the anti-inflammatory applications of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is currently lacking in the public domain, the protocols and hypothesized mechanisms outlined in this guide provide a robust framework for its investigation. Based on the known activities of other acetamide derivatives, this compound represents a promising candidate for further research in the field of anti-inflammatory drug discovery. Rigorous execution of the described in vitro and in vivo studies will be crucial to validate its potential as a novel therapeutic agent.
References
-
N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. [Link]
Sources
Application Notes and Protocols: Investigating N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in Neurodegenerative Disease Research
Abstract
Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine due to their complex pathology and lack of disease-modifying therapies. Research has increasingly focused on developing multi-target agents capable of modulating key pathological pathways. This document provides a detailed guide for researchers exploring the therapeutic potential of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a novel small molecule. While direct research on this specific compound is in its nascent stages, its structural motifs—an indanone core and an acetamide moiety—are present in compounds with demonstrated activity against validated targets in neurodegeneration. This guide will therefore extrapolate from established research on these pharmacophores to propose potential mechanisms of action and provide detailed protocols for the in vitro and in vivo evaluation of this compound.
Introduction: Rationale for Investigation
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS 58161-36-7) is a synthetic organic compound featuring two key structural components that are of significant interest in neurodegenerative drug discovery[1]:
-
The 2,3-dihydro-1H-inden-1-one (Indanone) Scaffold: Derivatives of this core structure have been investigated for a range of biological activities. Notably, certain indanones have been developed as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), both of which are critical targets in Alzheimer's disease research[2]. Inhibition of AChE is a clinically validated strategy to manage cognitive symptoms, while PDE4 inhibition has shown potential in reducing neuroinflammation and improving cognitive function[2][3].
-
The Acetamide Moiety: The acetamide group is a common feature in many neurologically active compounds. Various acetamide derivatives have been identified as potent modulators of enzymes implicated in neurodegeneration, including monoamine oxidase A and B (MAO-A, MAO-B) and cholinesterases (AChE, BChE)[4]. Inhibitors of MAO-B, for instance, are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine[4].
The combination of these two pharmacophores in a single molecule provides a strong rationale for investigating N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide as a potential multi-target agent for neurodegenerative diseases.
Physicochemical Properties and Synthesis Outline
A summary of the key properties of the target compound is provided below.
| Property | Value | Source |
| CAS Number | 58161-36-7 | ChemScene[1] |
| Molecular Formula | C₁₁H₁₁NO₂ | ChemScene[1] |
| Molecular Weight | 189.21 g/mol | ChemScene[1] |
| Purity | >95% (Commercially available) | ChemScene[1] |
| Storage | Sealed in dry conditions, 2-8°C | ChemScene[1] |
Proposed Synthesis Route
While a specific synthesis for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is not detailed in the available literature, a plausible route can be adapted from established methods for similar indanone and acetamide derivatives[5][6][7]. A common approach involves the acylation of an amino-indanone precursor.
Caption: Potential multi-target mechanisms in neurodegeneration.
Experimental Protocols and Application Notes
The following protocols provide a framework for the initial characterization of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
General Experimental Workflow
A tiered approach is recommended, starting with in vitro enzymatic assays, progressing to cell-based models, and culminating in preclinical in vivo studies if promising activity is observed.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ripublication.com [ripublication.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Welcome to the technical support guide for the synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS 58161-36-7).[1][2] This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable indanone derivative. As a key intermediate in various research fields, achieving an efficient and reproducible synthesis is paramount.
This guide provides a comprehensive overview of a robust synthetic route, detailed troubleshooting for common experimental hurdles, and advanced strategies for yield optimization, all presented in a practical question-and-answer format.
Section 1: Overview of the Synthetic Pathway
The most direct and reliable method for synthesizing N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is through the N-acetylation of 4-amino-1-indanone. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the indanone attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.
The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) which serves to neutralize the acetic acid byproduct, thereby driving the reaction to completion.
Caption: Proposed synthesis of the target molecule via N-acetylation.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.
Question 1: My reaction shows low conversion to the product, with a significant amount of starting material remaining. What's going wrong?
Answer: Low conversion is a common issue that typically points to problems with reagents, reaction conditions, or equilibrium.
-
Cause A: Inactive Acetylating Agent. Acetic anhydride is hygroscopic and can hydrolyze to acetic acid over time, rendering it ineffective.
-
Solution: Always use a fresh bottle of acetic anhydride or purify older stock by distillation. Ensure it is handled under anhydrous conditions.
-
-
Cause B: Insufficient Base. The reaction generates one equivalent of acetic acid. Without a base to scavenge this acid, the starting amine will be protonated, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use at least 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to ensure the reaction medium remains basic.
-
-
Cause C: Sub-optimal Temperature. While the reaction often proceeds at room temperature, low temperatures can significantly slow the reaction rate.
-
Solution: If the reaction is sluggish at 0°C or room temperature, consider gently heating the mixture to 40-50°C. Monitor the reaction closely by TLC to avoid byproduct formation at higher temperatures.
-
Question 2: My crude product shows multiple spots on the TLC plate, indicating significant byproduct formation. How can I improve selectivity?
Answer: The formation of multiple byproducts suggests side reactions are occurring. The structure of the indanone presents several possibilities for such reactions.
-
Cause A: Over-acetylation. While less common for amides, aggressive reaction conditions (e.g., large excess of acetic anhydride, high temperatures) could potentially lead to side reactions.
-
Solution: Use a controlled stoichiometry of acetic anhydride (1.1 to 1.2 equivalents). Add the anhydride dropwise to the reaction mixture at 0°C to manage the initial exotherm before allowing it to warm to room temperature.
-
-
Cause B: Catalyst-Related Byproducts. Catalysts like 4-dimethylaminopyridine (DMAP) are highly effective but can promote side reactions if not used judiciously.[3]
-
Solution: If using DMAP, ensure it is in catalytic amounts (0.05 to 0.1 equivalents). For this specific substrate, a catalyst may not be necessary if the reaction proceeds well with only a base.
-
-
Cause C: Base-Induced Side Reactions. Stronger, nucleophilic bases can compete with the starting amine, leading to unwanted products.
-
Solution: Avoid using primary or secondary amines as the base. Stick to sterically hindered tertiary amines like TEA or DIPEA.
-
Question 3: I'm struggling to purify the final product. Column chromatography gives poor separation, or the product crystallizes poorly.
Answer: Purification challenges often stem from the physicochemical properties of the product and the impurities present.
-
Cause A: Co-elution of Impurities. The product and starting material may have similar polarities, making chromatographic separation difficult.
-
Cause B: Poor Crystallization Behavior. The presence of persistent impurities can inhibit crystal lattice formation.
-
Solution 1 (Recrystallization): Experiment with various solvent systems for recrystallization. Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
-
Solution 2 (Steam Distillation): For thermally stable, volatile organic compounds, steam distillation can be a highly effective purification method to remove non-volatile impurities.[5] Given the product's structure, this could be a viable, albeit less common, option to explore if standard methods fail.
-
Solution 3 (Trituration): If the crude product is an amorphous solid or a thick oil, trituration can induce crystallization. Stir the crude material vigorously in a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether).
-
Section 3: Frequently Asked Questions (FAQs) for Yield Optimization
FAQ 1: What is the optimal solvent for this synthesis?
The ideal solvent should fully dissolve the 4-amino-1-indanone starting material while being inert to the reaction conditions. Dichloromethane (DCM) is an excellent first choice due to its high solvating power and low boiling point, which simplifies removal post-reaction.[3] Other aprotic solvents like Tetrahydrofuran (THF) or Ethyl Acetate can also be effective.
FAQ 2: How does the choice of base impact the reaction yield?
The base is critical for neutralizing the acid byproduct.
-
Triethylamine (TEA): A cost-effective and commonly used base that is sufficient for most acetylations.
-
Pyridine: Can also act as a nucleophilic catalyst. It is an effective solvent and base but can be more difficult to remove.
-
N,N-Diisopropylethylamine (DIPEA): More sterically hindered and less nucleophilic than TEA, which can sometimes reduce side reactions.
For this synthesis, TEA is generally the most practical and efficient choice.
FAQ 3: Is a catalyst like DMAP necessary to achieve a high yield?
DMAP is a hyper-nucleophilic acylation catalyst that can dramatically accelerate the reaction, especially with sterically hindered or poorly nucleophilic amines. For 4-amino-1-indanone, the amino group is reasonably reactive, and the reaction should proceed to completion without a catalyst, albeit more slowly.
-
Recommendation: First, attempt the reaction with only TEA. If the reaction is slow or incomplete after several hours, a repeat experiment with the addition of a catalytic amount of DMAP (0.1 eq) is warranted.[3]
Section 4: Experimental Protocols & Data
Baseline Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization should be guided by the troubleshooting and FAQ sections above.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-amino-1-indanone (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM) to dissolve the starting material (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) and stir for 5 minutes.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the resulting crude solid by column chromatography (Silica gel, eluting with a Hexane:Ethyl Acetate gradient) or recrystallization from an appropriate solvent.
Optimization Parameter Summary
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale & Expected Outcome |
| Base | Triethylamine (1.2 eq) | DIPEA (1.2 eq) | DIPEA is more hindered, potentially reducing base-related side reactions. |
| Catalyst | None | DMAP (0.1 eq) | DMAP can significantly increase the reaction rate, leading to higher conversion in a shorter time.[3] |
| Temperature | 0°C to Room Temp | Room Temp to 40°C | Gentle heating can overcome activation energy barriers for sluggish reactions, but requires careful monitoring. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | THF is a more polar aprotic solvent which may improve solubility for certain substrates. |
General Synthesis & Purification Workflow
Caption: A standard workflow from reaction to final product characterization.
References
-
Sheridan, H., et al. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o958. Available at: [Link]
-
Zhang, T., et al. (2018). Bioactive Indanes: Proof of Concept Study for Enantioselective Synthetic Routes to PH46A, a New Potential Anti-Inflammatory Agent. Molecules, 23(6), 1439. Available at: [Link]
-
Frankish, N., et al. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide Data. ResearchGate. Available at: [Link]
- Google Patents. (2012). A kind of purification method of 4,5-dimethyl-2-oxo-1,3-dioxole. CN101723929B.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [guidechem.com]
- 3. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN101723929B - A kind of purification method of 4,5-dimethyl-2-oxo-1,3-dioxole - Google Patents [patents.google.com]
Technical Support Center: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide Purification
Welcome to the technical support center for the purification of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
I. Introduction to Purification Challenges
The purification of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a molecule incorporating both a ketone and an amide functional group, can present several challenges. These may include the removal of starting materials, catalysts, and byproducts from the synthesis, as well as addressing potential product degradation. The choice of purification method is critical and often depends on the scale of the reaction and the nature of the impurities. While column chromatography is a common technique, for amide-containing compounds, recrystallization is often a more effective method to minimize yield loss and obtain high-purity crystalline material.[1]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in a question-and-answer format.
Question 1: My final product shows persistent impurities after column chromatography. What could be the cause and solution?
Answer:
Persistent impurities after silica gel chromatography can be due to several factors:
-
Co-elution with Byproducts: The synthesis of the indanone core, potentially via a Friedel-Crafts acylation, can lead to isomeric byproducts or unreacted starting materials that have similar polarities to the desired product.[2]
-
On-column Degradation: While less common for this specific molecule, some compounds can degrade on the acidic surface of silica gel.
-
Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution to separate the product from closely related impurities.
Recommended Solutions:
-
Optimize Column Chromatography:
-
Solvent System Screening: Perform small-scale TLC analysis with various solvent systems to identify an eluent that provides better separation. A common starting point for related compounds is a mixture of petroleum ether and ethyl acetate.[3]
-
Gradient Elution: Employing a gradient of increasing polarity can help to resolve compounds with close Rf values.
-
-
Switch to Recrystallization: Recrystallization is often the method of choice for purifying amides, as it can be more effective than chromatography and lead to higher yields.[1] This technique relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures.
Question 2: I am experiencing low yield after purification. How can I improve my recovery?
Answer:
Low yield is a common issue and can often be attributed to the purification method itself.
-
Loss on Silica Gel: Amides can sometimes streak or irreversibly adsorb to silica gel, leading to significant product loss.[1]
-
Multiple Purification Steps: Each successive purification step will inevitably result in some loss of material.
-
Sub-optimal Recrystallization Conditions: Using an excessive amount of solvent or choosing an inappropriate solvent can lead to poor recovery of the crystalline product.
Recommended Solutions:
-
Prioritize Recrystallization: As a primary purification method, recrystallization can often provide a high-purity product in a single step, thus maximizing yield.[1]
-
Optimize Recrystallization Protocol:
-
Solvent Selection: Carefully select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]
-
Minimal Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum recovery upon cooling.[4]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath, to promote the formation of pure crystals.[4]
-
Question 3: How can I effectively remove unreacted starting materials or catalysts?
Answer:
The removal of starting materials and catalysts depends on their chemical properties.
-
Acidic or Basic Impurities: If your synthesis involves acidic or basic reagents or catalysts (e.g., AlCl₃ in a Friedel-Crafts reaction), these can often be removed with a simple liquid-liquid extraction work-up before further purification.
-
Neutral Organic Impurities: Unreacted starting materials that are neutral organic compounds will need to be removed by chromatography or recrystallization.
Recommended Solutions:
-
Aqueous Wash/Extraction: Before concentrating the crude reaction mixture, perform an aqueous wash to remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.
-
Recrystallization: As previously mentioned, recrystallization is highly effective at excluding impurities from the crystal lattice, making it an excellent choice for removing residual starting materials.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide?
A1: Based on supplier recommendations for the solid material, it should be stored in a dry, sealed container at 2-8°C.[5]
Q2: What analytical techniques are suitable for assessing the purity of the final product?
A2: The purity of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide can be assessed using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for quantifying the purity of the compound and detecting trace impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
Melting Point Analysis: A sharp melting point range is indicative of a high-purity crystalline solid.
Q3: What are some potential impurities to look out for?
A3: Potential impurities will largely depend on the synthetic route. If a Friedel-Crafts acylation is employed to form the indanone ring system, potential impurities could include:
-
Unreacted Starting Materials: Such as the precursor to the acyl chloride and the aromatic amine.
-
Isomeric Products: Friedel-Crafts reactions on substituted aromatic rings can sometimes yield constitutional isomers.
-
Hydrolyzed Reagents: The acyl chloride starting material can hydrolyze back to the corresponding carboxylic acid.
-
Catalyst Residues: Residual Lewis acids (e.g., aluminum salts) may be present if the work-up is incomplete.
IV. Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the steps for purifying N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide using a single solvent.
Steps:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Good candidates for amides include ethanol, acetone, and acetonitrile.[1] The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a suitable single solvent cannot be found.
Steps:
-
Solvent Pair Selection: Choose a solvent in which the compound is highly soluble (Solvent 1) and a solvent in which it is poorly soluble (Solvent 2). The two solvents must be miscible.[6] A common pair for amides is diethyl ether-methanol.[5]
-
Dissolution: Dissolve the crude product in a minimum amount of hot Solvent 1.
-
Induce Precipitation: While the solution is still hot, add Solvent 2 dropwise until the solution becomes cloudy.
-
Redissolution: Add a few drops of hot Solvent 1 to redissolve the precipitate and obtain a clear solution.
-
Crystallization and Isolation: Allow the solution to cool as described in the single-solvent method to form crystals, which are then collected by vacuum filtration.
Table 1: Recommended Solvents for Recrystallization of N-Aryl Acetamides
| Solvent(s) | Notes |
| Ethanol | A good starting point for polar compounds. |
| Acetone | Effective for many amides.[1] |
| Acetonitrile | Often gives very good results for amide recrystallization.[1] |
| 1,4-Dioxane | A recommended solvent for amide purification.[1] |
| Diethyl ether-Methanol | A useful two-solvent system for highly associated solids like amides.[5] |
| Ethyl acetate-Hexane | A versatile two-solvent system for compounds of intermediate polarity. |
V. Visualizations
Purification Workflow Diagram
Caption: General purification workflow for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Potential Impurity Relationship Diagram
Caption: Potential impurity sources in the synthesis of the target compound.
VI. References
-
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - NIH. [Link]
-
Recrystallization - Single Solvent. [Link]
-
What is the best technique for amide purification? - ResearchGate. [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Crystallization Solvents.pdf. [Link]
-
N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide - Benzene Compounds - Crysdot LLC. [Link]
-
Ch12: Friedel-Crafts limitations - University of Calgary. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
-
Friedel-Crafts Acylation with Amides - PMC - NIH. [Link]
-
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide - MDPI. [Link]
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. [Link]
Sources
Technical Support Center: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide Stability
Welcome to the technical support center for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific understanding and practical steps to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental observations that may indicate degradation of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Issue 1: Inconsistent or Decreased Potency in Aqueous Solutions
Question: "I've observed a time-dependent decrease in the biological activity of my compound when dissolved in aqueous buffers. What could be the cause?"
Answer:
This is a classic sign of hydrolytic degradation of the acetamide functional group. Amides are generally stable, but the presence of acidic or basic conditions, especially when heated, can catalyze hydrolysis.[1][2][3] The amide bond (C-N) is cleaved by water, resulting in the formation of 4-amino-2,3-dihydro-1H-inden-3-one and acetic acid.[2][4]
Probable Cause:
-
pH of the Buffer: Extreme pH values (either acidic or basic) will accelerate the rate of hydrolysis.[5] Most drug compounds are most stable in the pH range of 4-8.[5]
-
Temperature: Elevated temperatures during storage or experimentation will increase the kinetic energy of the molecules, speeding up the hydrolysis reaction.[5]
-
Prolonged Storage in Solution: The longer the compound is in an aqueous environment, the greater the extent of degradation.
Troubleshooting Protocol:
-
pH Optimization:
-
Determine the pH of your current buffer system.
-
If possible, adjust the pH to be closer to neutral (pH 7).
-
If the experimental conditions require a specific pH, consider preparing fresh solutions immediately before use.
-
-
Temperature Control:
-
Store stock solutions at recommended temperatures, typically 2-8°C, as suggested by suppliers.[6]
-
For long-term storage, consider aliquoting and freezing at -20°C or -80°C. Be mindful of freeze-thaw cycles.
-
During experiments, keep solutions on ice when not in immediate use.
-
-
Fresh Preparation:
-
The most reliable approach is to prepare aqueous solutions of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide fresh for each experiment.
-
dot
Caption: Hydrolytic Degradation Pathway.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis Over Time
Question: "When I re-analyze a sample solution of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide that has been sitting on the benchtop, I see new peaks in the chromatogram. What are these?"
Answer:
The appearance of new peaks is indicative of compound degradation. Besides hydrolysis, the indenone core of the molecule is susceptible to oxidation, and the aromatic system suggests potential photosensitivity.
Probable Causes:
-
Oxidation: The indenone moiety can be susceptible to oxidation, especially in the presence of air (oxygen), trace metals, or peroxides in solvents.[7][8] This could lead to the formation of various oxidized species.
-
Photodegradation: Aromatic amides can undergo photolysis upon exposure to UV light, potentially leading to rearrangements or cleavage.[9] Ambient laboratory light, especially direct sunlight, can be sufficient to induce degradation over time.
-
Hydrolysis: As mentioned in Issue 1, hydrolysis products will also appear as new peaks.
Troubleshooting Protocol:
-
Control for Oxidation:
-
Use high-purity, peroxide-free solvents.
-
Consider de-gassing solvents and buffers before use.
-
If the compound is particularly sensitive, handle it under an inert atmosphere (e.g., nitrogen or argon).[10]
-
-
Control for Photodegradation:
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during experimental setup and execution.
-
Conduct a forced degradation study by exposing a solution to a UV lamp to confirm photosensitivity.
-
-
Analytical Characterization:
-
Use LC-MS to determine the mass of the new peaks. This can help identify if they correspond to expected degradation products (e.g., the hydrolyzed product or an oxidized product with an additional oxygen atom).
-
dot
Caption: Troubleshooting Workflow for New Peaks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide?
A1: For solid (powder) form, storage in a tightly sealed container in a dry, cool place is recommended.[6] A supplier suggests storage at 2-8°C.[6] To minimize exposure to atmospheric moisture and oxygen, storing under an inert atmosphere like argon or nitrogen is best practice, especially for long-term storage.[10]
Q2: How should I prepare stock solutions?
A2: It is advisable to prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF. These solutions will be significantly more stable than aqueous solutions. Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and contamination. Store these stock solutions at -20°C or -80°C.
Q3: Is N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide sensitive to air?
A3: Yes, the indenone core has the potential to be air-sensitive.[7] For critical applications or long-term storage, handling the solid and solutions under an inert atmosphere is recommended to prevent oxidative degradation.[10]
Q4: How can I perform a quick stability check on my compound?
A4: You can perform a forced degradation study. Prepare separate solutions of the compound and expose them to different stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Heat at 60°C
-
Photolytic: Expose to UV light (e.g., 254 nm)
Analyze the samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) and compare them to a control sample stored under ideal conditions. This will quickly reveal the compound's primary liabilities.
Experimental Protocol: General Stability Assessment
This protocol outlines a basic workflow for assessing the stability of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in a specific buffer.
Objective: To determine the rate of degradation of the compound in a chosen aqueous buffer at a specific temperature.
Materials:
-
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Amber vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution into the aqueous buffer to the final desired concentration (e.g., 10 µM). Prepare this solution in an amber vial.
-
Time Point Zero (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial peak area of the parent compound.
-
Incubation: Store the amber vial containing the working solution at the desired experimental temperature (e.g., room temperature or 37°C).
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and analyze it by HPLC.
-
Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of the remaining parent compound versus time. This will give you a degradation profile under your specific experimental conditions.
-
Data Summary: Stability Risks and Mitigation
| Stability Risk | Primary Cause | Key Mitigation Strategies |
| Hydrolysis | Acidic or basic pH, elevated temperature in aqueous solution.[1][2][3] | Prepare solutions fresh; use neutral pH buffers; store cold. |
| Oxidation | Exposure to atmospheric oxygen, peroxides in solvents.[7] | Use high-purity solvents; handle under inert gas; store tightly sealed.[10] |
| Photodegradation | Exposure to UV or ambient laboratory light.[9] | Use amber vials; protect from light during experiments. |
References
-
Hydrolysis of Acetamide. (2023). YouTube. Retrieved from [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Retrieved from [Link]
-
The Photolyses of Fully Aromatic Amides. (1975). Canadian Journal of Chemistry. Retrieved from [Link]
-
Amide Chemistry. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014). YouTube. Retrieved from [Link]
-
Acid-catalyzed hydrolysis of N-vinylacetamides (enamides). Journal of the American Chemical Society. Retrieved from [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Retrieved from [Link]
-
[Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. (2001). ResearchGate. Retrieved from [Link]
-
What is the mechanism of Acetamide? (2024). Patsnap Synapse. Retrieved from [Link]
-
Factors affecting stability of drugs. Slideshare. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. chemscene.com [chemscene.com]
- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. fishersci.com [fishersci.com]
"troubleshooting N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide experiments"
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is a member of the indanone class of compounds, which are recognized as important scaffolds in medicinal chemistry.[1][2] This guide provides a comprehensive resource for troubleshooting common issues encountered during the synthesis, purification, and characterization of this molecule. The molecular formula is C₁₁H₁₁NO₂, with a molecular weight of approximately 189.21 g/mol .[3][4][5]
Frequently Asked Questions (FAQs)
Q1: My intramolecular Friedel-Crafts cyclization to form the indanone core is failing or giving very low yields. What are the most common causes?
A1: The most frequent culprits for low-yielding Friedel-Crafts acylations are catalyst deactivation by moisture, insufficient catalyst loading, or a deactivated aromatic ring.[6][7] Ensure all glassware, solvents, and reagents are rigorously anhydrous, and use a stoichiometric amount of the Lewis acid catalyst, as the product can form a complex with it.[6]
Q2: I'm observing multiple products in my reaction mixture. How can I improve the regioselectivity?
A2: Regioselectivity is a known challenge in indanone synthesis.[8][9] Key strategies to control it include adjusting the reaction temperature, as lower temperatures often favor the kinetic product, and the choice of catalyst and solvent.[8] For reactions using polyphosphoric acid (PPA), altering the P₂O₅ content can effectively switch the regioselectivity.[9]
Q3: The final acetamide product is difficult to purify. What purification strategy is recommended?
A3: Purification is typically achieved through flash column chromatography on silica gel.[1][2] Common eluents include mixtures of petroleum ether and ethyl acetate.[1][2] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol or a mixture of benzene and ethyl acetate) can be an effective final step.[1][10]
Q4: My compound seems to be degrading upon storage. What are the recommended storage conditions?
A4: For long-term stability, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide should be stored in a tightly sealed container in a dry environment, ideally at 2-8°C.[3]
Detailed Troubleshooting Guides
Part 1: Synthesis
The synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide typically involves two key stages: the formation of the indanone core via intramolecular Friedel-Crafts acylation, followed by the introduction of the acetamide group.
Caption: General synthetic workflow.
This step is often the most challenging. The reaction involves the cyclization of a suitable precursor, such as 3-(2-aminophenyl)propanoic acid (after protection of the amine) or a related compound, to form the five-membered ketone ring.
Problem: Low or No Product Yield
Caption: Decision tree for low yield troubleshooting.
-
Cause 1: Catalyst Deactivation. Lewis acids like AlCl₃ are extremely sensitive to moisture.[6][7][8] Water will hydrolyze the catalyst, rendering it inactive. Additionally, if the starting material contains basic functional groups like amines or alcohols, they will complex with the Lewis acid and deactivate it.[7]
-
Solution: Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Use a fresh, unopened bottle of the Lewis acid or purify the existing stock. If your substrate has an amine group, it must be protected (e.g., as an amide) before the Friedel-Crafts reaction.
-
-
Cause 2: Deactivated Aromatic Ring. The Friedel-Crafts acylation is an electrophilic aromatic substitution. If the aromatic ring of your precursor has strongly electron-withdrawing groups (e.g., -NO₂, -CN), the reaction will be slow or may not proceed at all.[6]
-
Cause 3: Suboptimal Reaction Conditions. Temperature and reaction time are critical. Some reactions require heating to overcome the activation energy, while others may produce side products at elevated temperatures.[6][8]
-
Solution: Monitor the reaction by TLC. If no product is forming at room temperature, try gentle heating. If decomposition or multiple products are observed, try running the reaction at a lower temperature (e.g., 0°C).
-
| Common Lewis Acids for Indanone Synthesis | Key Characteristics |
| Aluminum Chloride (AlCl₃) | Very common and powerful, but highly sensitive to moisture. Often requires stoichiometric amounts.[6][8] |
| Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent. Useful for substrates that are acids. P₂O₅ content can control regioselectivity.[8][9] |
| Triflic Acid (TfOH) | A superacid capable of promoting cyclization of even deactivated substrates.[8][11] |
| Iron(III) Chloride (FeCl₃) | A milder Lewis acid, can sometimes offer better selectivity.[8] |
Problem: Incomplete Acetylation
-
Cause: Insufficient acetylating agent or base, or low reactivity of the amine.
-
Solution: Ensure at least a stoichiometric amount of acetic anhydride and a suitable base (like triethylamine or pyridine) are used.[1] Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1] Monitor the reaction by TLC until the starting amine is fully consumed.
-
Problem: Formation of Di-acetylated or Other Side Products
-
Cause: Overly harsh reaction conditions or reactive impurities.
-
Solution: Avoid excessive heating. Run the reaction at room temperature or 0°C. Ensure the starting amino-indanone is pure before proceeding with the acetylation step.
-
Part 2: Purification
Problem: Difficulty Separating Product from Starting Material/Byproducts via Column Chromatography
-
Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high or too low, resulting in poor separation.
-
Solution: Systematically test different solvent systems using TLC. Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.
-
-
Cause 2: Compound is Unstable on Silica Gel. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of triethylamine mixed into the eluent (e.g., 0.5-1%). Alternatively, use a different stationary phase like neutral alumina.
-
-
Cause 3: Product Crystallizes on the Column. If the product is poorly soluble in the eluent, it may crystallize during the run, leading to poor separation and recovery.
-
Solution: Choose a solvent system in which the product is more soluble. It may be necessary to add a small amount of a more polar or different solvent (e.g., dichloromethane) to the eluent mixture.
-
Part 3: Characterization & Analysis
Problem: NMR Spectrum Shows Unexpected Peaks or Broad Signals
-
Cause 1: Presence of Impurities. Solvent residues, unreacted starting materials, or byproducts can complicate the spectrum.
-
Cause 2: Compound Aggregation or Poor Solubility. Broad signals can be a result of poor solubility in the NMR solvent or intermolecular interactions.
-
Solution: Try a different NMR solvent (e.g., DMSO-d₆ instead of CDCl₃). Gentle heating of the NMR tube may also help to sharpen the signals.
-
-
Cause 3: Presence of Rotamers. The acetamide group can exhibit restricted rotation around the C-N bond, which can lead to the appearance of two sets of signals for adjacent protons.
-
Solution: This is an inherent property of the molecule. Acquiring the spectrum at a higher temperature (variable temperature NMR) can cause the signals to coalesce into a single, averaged signal.
-
Standard Operating Protocols
Protocol 1: Synthesis of N-(1-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide
This is a representative protocol based on common synthetic transformations and should be adapted and optimized for specific laboratory conditions.
Step A: Intramolecular Friedel-Crafts Acylation to 4-Amino-1-indanone
-
Preparation: Under an inert atmosphere (N₂), add anhydrous aluminum chloride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) via cannula.
-
Reactant Addition: Dissolve the N-protected 3-(2-aminophenyl)propionyl chloride (1 eq.) in the same dry solvent and add it dropwise to the stirred AlCl₃ suspension at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench by slowly adding crushed ice, followed by concentrated HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Deprotection: Deprotect the amine using standard literature procedures to yield 4-amino-1-indanone.
Step B: Acetylation to Final Product
-
Dissolution: Dissolve 4-amino-1-indanone (1 eq.) in dichloromethane in a round-bottom flask.
-
Addition of Reagents: Add triethylamine (1.5 eq.) followed by acetic anhydride (1.2 eq.) dropwise at 0°C. Add a catalytic amount of DMAP.
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).[1]
-
Workup: Wash the reaction mixture with water, then with a saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (e.g., petroleum ether:ethyl acetate gradient) to yield N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide as a solid.[1]
References
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National Center for Biotechnology Information. (n.d.). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. PubChem. Retrieved from [Link]
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ResearchGate. (2015). Optimization Conditions for the Synthesis of Indanone 4df. Retrieved from [Link]
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YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
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ResearchGate. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Retrieved from [Link]
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Organic Letters. (2009). Regioselective Synthesis of Indanones. Retrieved from [Link]
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Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
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MDPI. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Retrieved from [Link]
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ResearchGate. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. Retrieved from [Link]
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MDPI. (2017). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
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PubMed. (2021). (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
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MDPI. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(2,3-dihydro-1H-inden-1-yl)acetamide. PubChem. Retrieved from [Link]
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楚肽生物科技. (n.d.). N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide. Retrieved from [Link]item-24831.html)
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Technical Support Center: Optimization of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide Dosage
Disclaimer: The following guide provides a generalized framework for the dosage optimization of a novel research compound, referred to herein as N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. Publicly available scientific literature lacks specific experimental data, established dosage guidelines, and a defined mechanism of action for this particular molecule. Therefore, this document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, outlining best practices and established methodologies for the characterization and dosage optimization of a new chemical entity. All experimental protocols should be adapted and validated for the specific research context.
Part 1: Getting Started: Essential Compound Characterization
Before embarking on dosage optimization studies, a thorough understanding of the fundamental physicochemical and biological properties of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is paramount. This initial characterization will inform all subsequent experimental design and ensure the reliability of your results.
Frequently Asked Questions (FAQs): Initial Compound Assessment
Q1: How do I determine the solubility of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide?
A1: Determining the solubility of a new compound is a critical first step, as it dictates how you will prepare your stock solutions and dosing formulations. An isothermal equilibrium technique is a standard method.[1] A general procedure involves adding an excess of the compound to your chosen solvent (e.g., DMSO for in vitro studies, or a specific vehicle for in vivo experiments), agitating the mixture at a controlled temperature until equilibrium is reached (typically 24-48 hours), and then quantifying the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC or GC.[1] It is advisable to test solubility in a range of solvents relevant to your planned experiments.[2][3][4]
Q2: What is the best way to assess the stability of my compound in experimental conditions?
A2: Stability testing is crucial to ensure that your compound does not degrade during your experiment, which would lead to inaccurate results. Forced degradation or stress testing is a good starting point to understand the compound's intrinsic stability.[5][6] This involves exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[5] For your specific experimental protocols, you should also assess the compound's stability in your cell culture media or in vivo vehicle over the duration of the experiment. This can be done by incubating the compound under the experimental conditions and measuring its concentration at various time points using a stability-indicating analytical method.[7][8][9]
Q3: I have no information on the biological activity of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. Where do I begin?
A3: When working with a novel compound, a broad initial screening is often the most effective approach. If the compound belongs to a chemical class with known biological targets, you can start by testing its activity in relevant assays. If not, a phenotypic screen using a panel of diverse human cancer cell lines is a common starting point in oncology research. A preliminary in vitro cytotoxicity assay across multiple cell lines can provide initial clues about its potency and spectrum of activity.[10][11][12][13][14]
Part 2: In Vitro Dosage Optimization
Once the basic characteristics of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide have been established, the next step is to determine its effective concentration range in a controlled cellular environment.
FAQs: In Vitro Dose-Response Studies
Q1: How do I design a dose-response experiment to determine the IC50/EC50?
A1: A dose-response experiment aims to quantify the relationship between the concentration of a drug and its biological effect.[15][16][17] A typical design involves treating your target cells with a serial dilution of the compound, usually over a wide concentration range (e.g., from nanomolar to micromolar). After a predetermined incubation period, a cell viability or cytotoxicity assay is performed. The resulting data is then plotted with the log of the drug concentration on the x-axis and the cellular response on the y-axis to generate a sigmoidal dose-response curve, from which the IC50 or EC50 value can be calculated using non-linear regression.[15][18]
Q2: What is the difference between IC50 and EC50?
A2: Both IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) measure the potency of a drug, but they describe opposite effects. The IC50 is the concentration of an inhibitor required to reduce a biological response by 50%.[19][20][21][22][23] Conversely, the EC50 is the concentration of a drug that induces a response halfway between the baseline and the maximum effect.[19][20][21][22][23] The choice of which value to determine depends on the nature of the biological response you are measuring.
Q3: My dose-response curve is not sigmoidal. What could be the issue?
A3: An ideal dose-response curve has a sigmoidal shape, but deviations can occur for several reasons. A non-sigmoidal curve could indicate issues with compound solubility at higher concentrations, compound instability, or complex biological effects. It's also possible that the concentration range tested was not wide enough to capture the full curve. Ensure your compound is fully dissolved in the media at all tested concentrations and re-evaluate its stability under the assay conditions.
Troubleshooting Guide: Common In Vitro Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No observable effect even at high concentrations | - Compound is inactive in the chosen cell line- Insufficient incubation time- Compound degradation | - Test a broader range of cell lines.- Perform a time-course experiment to determine the optimal incubation period.- Verify compound stability in the assay media. |
| Inconsistent IC50/EC50 values across experiments | - Variation in cell passage number or health- Inconsistent reagent quality- Fluctuation in incubator conditions (CO2, temperature) | - Use cells within a consistent passage number range and ensure high viability.- Use fresh, quality-controlled reagents.- Regularly calibrate and monitor incubator performance. |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxic effects of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide on a chosen cell line.[10]
Materials:
-
Target cell line
-
Complete cell culture medium
-
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
-
DMSO (or other suitable solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualization: In Vitro Experimental Workflow
Caption: Workflow for an in vitro dose-response cytotoxicity assay.
Part 3: In Vivo Dosage Optimization
After characterizing the in vitro activity of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, the next phase involves translating these findings into an in vivo model to assess its efficacy and safety in a whole organism.
FAQs: In Vivo Study Design
Q1: How can I estimate a starting dose for my first in vivo experiment?
A1: Allometric scaling is a common method used to estimate a starting dose in animals based on in vitro data or data from other animal species.[24][25][26][27][28] This method uses the body surface area to extrapolate doses between species. However, it's a predictive tool and should be used with caution. The FDA provides guidance on converting animal doses to human equivalent doses (HEDs), which can be adapted for interspecies scaling in preclinical studies.[24] It is crucial to start with a low dose and escalate cautiously in your initial in vivo experiments.
Q2: What is a Maximum Tolerated Dose (MTD) study and why is it important?
A2: A Maximum Tolerated Dose (MTD) study is designed to determine the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.[29][30][31][32][33] This is a critical early step in in vivo testing as it helps to establish a safe dose range for subsequent efficacy studies.[29][31][33] The MTD is typically determined by observing clinical signs of toxicity, body weight changes, and other relevant parameters.[29]
Q3: What are pharmacokinetic (PK) and pharmacodynamic (PD) studies?
A3: Pharmacokinetics (PK) describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[34][35][36][37][38] Pharmacodynamics (PD) describes what the drug does to the body, i.e., its biological and physiological effects.[34][35][36][37][38] Understanding the PK/PD relationship is essential for optimizing the dosing regimen (e.g., dose and frequency) to maintain a therapeutic concentration of the drug at the target site while minimizing toxicity.[34]
Troubleshooting Guide: Common In Vivo Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal toxicity or mortality | - Incorrect dose calculation- Inappropriate vehicle- Rapid drug absorption | - Double-check all dose calculations.- Test the vehicle for toxicity alone.- Consider a different route of administration or a formulation that allows for slower release. |
| Lack of efficacy in vivo despite potent in vitro activity | - Poor bioavailability- Rapid metabolism or clearance- Inappropriate animal model | - Conduct PK studies to assess drug exposure.- Investigate the metabolic stability of the compound.- Ensure the chosen animal model is relevant to the disease being studied. |
| High variability in tumor growth or other efficacy readouts | - Inconsistent tumor cell implantation- Variation in animal age, weight, or health status- Inconsistent dosing procedure | - Standardize the tumor implantation technique.- Use animals within a narrow age and weight range.- Ensure consistent and accurate dosing for all animals. |
Experimental Workflow: Pilot In Vivo Maximum Tolerated Dose (MTD) Study
This workflow outlines a general approach for determining the MTD of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in a rodent model.
Animals:
-
Healthy, immunocompromised mice (e.g., nude mice if a tumor model is planned for subsequent studies) of the same sex and within a narrow age and weight range.
Procedure:
-
Dose Selection: Based on in vitro data and allometric scaling, select a range of doses for testing. A common approach is to use a dose-escalation design.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group.
-
Dosing: Administer the compound or vehicle via the intended route of administration (e.g., oral gavage, intraperitoneal injection) for a set period (e.g., daily for 5-14 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity. Record body weight at regular intervals.
-
Endpoint: The study is typically concluded when a dose is identified that causes a predefined level of toxicity (e.g., >15-20% body weight loss) or when the highest planned dose is reached without significant toxicity.
-
Necropsy and Histopathology: At the end of the study, a gross necropsy should be performed, and key organs collected for histopathological analysis to identify any target organ toxicities.
-
MTD Determination: The MTD is defined as the highest dose that did not cause unacceptable adverse effects.
Visualization: In Vivo Experimental Workflow
Caption: Workflow for an in vivo Maximum Tolerated Dose (MTD) study.
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50% of what? How exactly are IC50 and EC50 defined?. (n.d.). GraphPad. Retrieved from [Link]
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Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. (2022, November 30). ALS TDI. Retrieved from [Link]
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The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix Labs. Retrieved from [Link]
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IC50 and EC50. (2021, May 11). Graphstats Technologies. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Understanding Pharmacokinetics & Pharmacodynamics. (n.d.). Alimentiv. Retrieved from [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from [Link]
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In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide. (n.d.). Scribd. Retrieved from [Link]
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Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Retrieved from [Link]
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Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025, September 9). Retrieved from [Link]
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Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. (n.d.). PubMed. Retrieved from [Link]
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Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (...). (2019, October 17). Protocols.io. Retrieved from [Link]
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Dose Response Curve | Definition, Equation & Examples - Lesson. (n.d.). Study.com. Retrieved from [Link]
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Understanding the Importance of The Dose-Response Curve. (2025, June 3). Collaborative Drug Discovery. Retrieved from [Link]
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- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 12. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 16. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
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- 19. What is the difference between EC50 and IC50? | AAT Bioquest [aatbio.com]
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- 21. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 22. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 23. clyte.tech [clyte.tech]
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- 25. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Allometric Scaling Calculator [clymer.altervista.org]
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- 35. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
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- 37. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 38. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
Technical Support Center: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide Solubility Enhancement
Welcome to the technical support guide for enhancing the aqueous solubility of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. This document is intended for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with this and structurally similar compounds. Given that approximately 40% of new chemical entities exhibit poor aqueous solubility, overcoming this hurdle is a critical step in drug development.[1][2] This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to systematically address and resolve these issues.
Section 1: Initial Assessment & Baseline Solubility
FAQ 1: I've just obtained N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. What are its key properties and how do I determine its baseline aqueous solubility?
Answer:
Understanding the physicochemical properties of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is the foundational step. The molecule's structure, featuring an aromatic indenone core and an acetamide group, suggests it is a neutral molecule with limited aqueous solubility due to its hydrophobicity.
Predicted Physicochemical Properties:
-
Molecular Formula: C₁₁H₁₁NO₂[3]
-
Molecular Weight: 189.21 g/mol [3]
-
Predicted XLogP3-AA: 1.4 (Indicates moderate lipophilicity)[3]
-
Hydrogen Bond Donors/Acceptors: 1 Donor (N-H), 2 Acceptors (C=O)[3]
The acetamide group provides some polarity, but the fused ring system is largely nonpolar. The ketone and amide functionalities may offer sites for hydrogen bonding, but the overall structure favors low aqueous solubility.
Workflow: Establishing Baseline Aqueous Solubility
This workflow outlines the standard "shake-flask" method, a gold-standard for equilibrium solubility measurement.[4]
Caption: Micellar solubilization of a hydrophobic drug.
B) Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [5][6]They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule, thereby increasing its aqueous solubility. [7][5][6][8]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). [6]* Mechanism: The indenone ring system of your compound can fit into the hydrophobic cavity of the cyclodextrin, forming a stable, water-soluble complex. [5][9]This technique is effective for both oral and parenteral formulations. [5]* Preparation Methods: Common methods to form these complexes include kneading, co-precipitation, and freeze-drying. [5][10] C) Amorphous Solid Dispersions (ASDs)
This is a powerful technique for significantly increasing the solubility and dissolution rate of poorly soluble drugs. [11][12]An ASD is a system where the drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix. [12][13]
-
Mechanism: The amorphous form of a drug has a higher free energy than its stable crystalline form, leading to a higher apparent solubility. [14][15]The polymer carrier helps to stabilize the drug in this high-energy state and prevents it from recrystallizing. [11][12]* Common Polymers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), HPMCAS (HPMC-acetate succinate).
-
Preparation: ASDs are typically prepared using methods like spray-drying or hot-melt extrusion. [15]
FAQ 5: How do I choose the best solubility enhancement strategy?
Answer:
The optimal strategy depends on several factors: the desired dose, the route of administration, the stage of development, and the specific properties of your drug.
Decision Tree for Selecting a Strategy:
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Page loading... [guidechem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. humapub.com [humapub.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. mdpi.com [mdpi.com]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. seppic.com [seppic.com]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Welcome to the dedicated technical support guide for the synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical answers to frequently encountered challenges in this multi-step synthesis. Our focus is on anticipating and resolving common experimental pitfalls, ensuring a higher success rate and purity of the final compound.
Introduction: A Strategic Overview
The synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is a sequential process that requires careful control over regioselectivity and chemoselectivity. The primary route involves three key transformations:
-
Electrophilic Nitration: Introduction of a nitro group onto the 1-indanone scaffold.
-
Chemoselective Reduction: Reduction of the nitro group to a primary amine without affecting the ketone.
-
N-Acetylation: Acylation of the primary amine to form the final acetamide product.
Each of these steps presents unique challenges. This guide is structured to address these challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Visualized Workflow: Synthetic Pathway
Caption: Overall synthetic route for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific problems that may arise during the synthesis.
Step 1: Nitration of 1-Indanone
Question 1: My nitration reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the 4-position?
Answer: This is a classic challenge in electrophilic aromatic substitution on substituted benzene rings. The electron-withdrawing nature of the carbonyl group on the indanone ring directs nitration to the meta positions (4- and 6-), while the fused aliphatic ring can have a slight activating effect.
-
Underlying Cause: The electronic and steric environment of the 1-indanone ring does not overwhelmingly favor substitution at a single position. You are likely obtaining a mixture of 4-nitro- and 6-nitro-1-indanone, and potentially dinitrated byproducts if the conditions are too harsh.
-
Recommended Solution:
-
Temperature Control is Critical: Perform the nitration at a low temperature (e.g., 0 to 5 °C) to minimize the formation of byproducts and enhance selectivity. Add the nitrating agent dropwise to maintain this temperature.
-
Choice of Nitrating Agent: A standard mixture of concentrated nitric acid in sulfuric acid is commonly used. However, for more control, consider using milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitronium salt like NO₂BF₄.
-
Solvent Effects: Using a different solvent system can influence the isomer ratio. While strong acids are often used as both catalyst and solvent, exploring nitration in an inert solvent like dichloromethane with a suitable nitrating agent might offer better control.
-
-
Purification Strategy: If a mixture is unavoidable, careful column chromatography on silica gel is the most effective method for separating the 4- and 6-nitro isomers. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should provide adequate separation.
Question 2: The reaction is very exothermic and seems to be producing dark-colored, tar-like byproducts. What is causing this and how can I prevent it?
Answer: The formation of dark, polymeric material is a strong indication of runaway nitration or oxidative side reactions.
-
Underlying Cause: Nitric acid is a strong oxidizing agent, and at elevated temperatures, it can lead to uncontrolled oxidation of the organic substrate. Overheating can also promote the formation of dinitrated and other undesirable byproducts.
-
Recommended Solution:
-
Strict Temperature Adherence: As mentioned, maintain a low and consistent temperature throughout the addition of the nitrating agent and for the duration of the reaction.
-
Controlled Addition: Add the 1-indanone to the cold nitrating mixture (reverse addition) or add the nitrating agent very slowly to the substrate solution. This helps to dissipate the heat generated and maintain control.
-
Quenching Procedure: Quench the reaction by pouring it slowly onto crushed ice. This will dilute the acid and dissipate heat, preventing further side reactions during workup.
-
Step 2: Selective Reduction of 4-Nitro-1-indanone
Question 3: I am trying to reduce the nitro group, but my ketone functionality is also being reduced, leading to the amino-alcohol. How can I achieve chemoselectivity?
Answer: Achieving chemoselectivity between a nitro group and a ketone is a common synthetic challenge. Many powerful reducing agents (like LiAlH₄ or catalytic hydrogenation with H₂/Pd-C under standard conditions) will reduce both functionalities. The key is to use a reagent system that is specific for the nitro group.
-
Underlying Cause: The carbonyl group of the ketone is susceptible to reduction by many hydride reagents and standard catalytic hydrogenation conditions.
-
Recommended Solutions & Protocols:
| Reagent System | Protocol Summary | Advantages & Considerations |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Dissolve the 4-nitro-1-indanone in ethanol or ethyl acetate. Add a stoichiometric excess of SnCl₂·2H₂O and heat to reflux. Monitor by TLC until the starting material is consumed. | This is a classic and highly reliable method for selectively reducing aromatic nitro groups in the presence of carbonyls.[1] The workup involves basification to precipitate tin salts, which are then filtered off. |
| Iron Powder (Fe) in Acid | Suspend the nitro-indanone and iron powder in a solvent like ethanol/water. Add a catalytic amount of acid (e.g., acetic acid or HCl) and heat. | A cost-effective and robust method. The reaction is heterogeneous, so efficient stirring is crucial.[1] |
| Ruthenium Catalysis | Use a catalytic amount of (Ph₃P)₃RuCl₂ with Zn powder and water in a solvent like dioxane. This system has been shown to be highly selective for nitro groups over ketones.[2][3] | This is a milder, more modern approach that can offer excellent selectivity under specific conditions.[2][3] |
| Cobalt Carbonyl (Co₂(CO)₈) with Water | This system has been reported to selectively reduce nitro groups in the presence of carbonyls, including aldehydes.[4] | This method is effective but involves handling a toxic and air-sensitive metal carbonyl. |
Question 4: My reduction seems to be incomplete, and I have a mixture of the starting nitro compound and the desired amine. What should I do?
Answer: Incomplete reduction can be due to several factors, including insufficient reducing agent, deactivation of the catalyst, or a heterogeneous reaction that has not gone to completion.
-
Underlying Cause: The reducing agent may have been consumed by side reactions or was not added in sufficient excess. In catalytic reactions, the catalyst may have lost activity.
-
Recommended Solution:
-
Increase Stoichiometry: For stoichiometric reductions (e.g., with SnCl₂ or Fe), ensure you are using a sufficient molar excess (typically 3-5 equivalents).
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the recommended temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Improve Stirring: For heterogeneous reactions (like with iron powder), vigorous stirring is essential to ensure good contact between the substrate and the reagent.
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. For catalytic hydrogenations, ensure the system is properly purged and under a positive pressure of hydrogen.
-
Step 3: N-Acetylation of 4-Amino-1-indanone
Question 5: I am getting a low yield of my final product, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. What are the likely causes?
Answer: Low yields in acetylation reactions are often due to incomplete reaction, side reactions, or product loss during workup and purification.
-
Underlying Cause:
-
The nucleophilicity of the amino group might be reduced by the electron-withdrawing effect of the ketone.
-
The acetylating agent may be hydrolyzing before it can react.
-
The reaction may not have gone to completion.
-
-
Recommended Solutions:
-
Choice of Acetylating Agent: Acetic anhydride is generally sufficient. Acetyl chloride is more reactive but generates HCl, which can protonate the starting amine, shutting down the reaction unless a base is present to neutralize it.[5]
-
Use of a Base: Include a non-nucleophilic base like pyridine or triethylamine in the reaction mixture. This will neutralize the acetic acid byproduct (from acetic anhydride) or the HCl (from acetyl chloride), keeping the amino group deprotonated and nucleophilic.
-
Solvent: Use an aprotic solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) to prevent hydrolysis of the acetylating agent.
-
Reaction Monitoring: Monitor the reaction by TLC to ensure it has gone to completion before starting the workup. The product will be less polar than the starting amine.
-
Question 6: My final product is impure, and I am having trouble purifying it. What are the likely impurities?
Answer: Common impurities can include unreacted starting material, di-acetylated products (if possible, though unlikely on the same nitrogen), or byproducts from side reactions.
-
Underlying Cause:
-
Unreacted Amine: The most common impurity if the reaction is incomplete.
-
Acetic Acid/Anhydride: Residual reagents from the reaction.
-
Side-Products: While O-acylation of the enol form of the ketone is a theoretical possibility, it is generally less favorable than N-acetylation.
-
-
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove excess acetic acid. Finally, wash with brine.
-
Recrystallization: The final product is a solid amide, which is often amenable to recrystallization. A solvent system like ethanol/water or ethyl acetate/hexanes can be effective.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is the next step.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for the final product, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide?
A1: While a specific literature spectrum may not be readily available, we can predict the key signals:
-
Amide NH: A singlet, typically in the downfield region (δ 8-10 ppm), which may be broad.
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (δ 7-8.5 ppm).
-
Indanone CH₂ Protons: Two sets of multiplets, likely around δ 2.5-3.5 ppm, corresponding to the two methylene groups of the five-membered ring.
-
Acetyl CH₃: A sharp singlet around δ 2.0-2.3 ppm, corresponding to the methyl group of the acetamide.
Q2: Can I use a one-pot procedure for the reduction and acetylation steps?
A2: A one-pot reductive acetylation is a common strategy. After the nitro group reduction is complete (as monitored by TLC), you can potentially add the acetylating agent and a base directly to the reaction mixture. However, this requires careful consideration of the compatibility of the reagents. For example, if you used a metallic reducing agent like iron, it would need to be filtered off before proceeding. A catalytic transfer hydrogenation followed by direct acetylation might be more feasible. It is recommended to first establish a robust two-step procedure before attempting a one-pot synthesis.
Q3: What safety precautions should I take during this synthesis?
A3:
-
Nitration: The use of concentrated nitric and sulfuric acids is highly hazardous. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is exothermic and must be cooled in an ice bath.
-
Reduction: If using catalytic hydrogenation, handle hydrogen gas with extreme care in a well-ventilated area, away from ignition sources.
-
Acetylation: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle these reagents in a fume hood.
References
- Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858-2861.
- BenchChem. (2025). Technical Support Center: Selective Reduction of a Nitro Group.
- Kappe, C. O. (2015). How can an aromatic ketone be reduced in the presence of a nitro group? Chemistry Stack Exchange.
- Lee, S. I., et al. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 25(3), 337-338.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Orsy, G., Fülöp, F., & Mándity, I. M. (2020).
- Saikia, U. P., Hussain, F. L., Suri, M., & Pahari, P. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Tetrahedron Letters, 57(11), 1158-1160.
- European Patent Office. (2011). EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
- Rojas-Linares, D., et al. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244.
- Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
- van der Vlugt, J. I., et al. (2010). Regioselective Synthesis of Indanones. Synlett, 2010(19), 2875-2878.
- Roy, M. (2024). N-Acylation Reactions of Amines. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
- Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube.
- Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 53B, 1269-1274.
- University of Groningen. (n.d.). Regioselective Synthesis of Indanones.
- Saikia, U. P., Hussain, F. L., Suri, M., & Pahari, P. (2016).
- Lin, H.-Y., et al. (2012). 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3075–o3076.
- Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- Basu, K., et al. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 122(4), 607-612.
- U.S. Patent No. 6,548,710 B2. (2003). Process for preparing 1-indanones.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Roy, M. (2024). N-Acylation Reactions of Amines.
- Nirgude, V. T., & Shingare, M. S. (2018). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
- U.S. Patent No. 7,262,326 B2. (2007).
- Lee, S., et al. (2009). Nα Selective Acetylation of Peptides. Journal of the Korean Society for Applied Biological Chemistry, 52(4), 430-433.
- Bäckvall, J.-E., et al. (2013). One-pot synthesis of (R)-2-acetoxy-1-indanone from 1,2-indanedione combining metal catalyzed hydrogenation and chemoenzymatic dynamic kinetic resolution. Catalysis Science & Technology, 3(1), 163-166.
- Zhang, T., et al. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o958.
- Zhang, T., et al. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide.
Sources
Technical Support Center: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Welcome to the technical support center for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and troubleshoot common side reactions. The information provided herein is curated to ensure scientific integrity and is grounded in established chemical principles.
Introduction to the Synthesis and Potential Challenges
The synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges, primarily concerning the formation of side products. Understanding the mechanistic basis of these side reactions is crucial for optimizing reaction conditions and ensuring the isolation of a pure product. This guide will focus on two common synthetic strategies and the side products associated with each.
Synthetic Overview:
A plausible and common route to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide involves a multi-step synthesis commencing from a substituted indane. A logical sequence includes the acetylation of 4-aminoindan followed by oxidation of the benzylic methylene group to a ketone. An alternative, though potentially more complex, route could involve a Friedel-Crafts acylation.
Below is a visual representation of a likely synthetic pathway:
Caption: Proposed synthetic pathway for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Issue 1: Incomplete Acetylation of 4-Aminoindan
Q1: My reaction mixture shows the presence of the starting material, 4-aminoindan, even after prolonged reaction times. What could be the cause and how can I resolve this?
A1: Incomplete acetylation is a common issue that can stem from several factors:
-
Insufficient Acetylating Agent: The stoichiometry of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the 4-aminoindan is critical. Ensure at least a 1:1 molar ratio. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the acetylating agent to drive the reaction to completion.
-
Inadequate Base: A base, such as triethylamine or pyridine, is typically used to neutralize the acid byproduct (acetic acid or HCl) of the reaction. If the base is not present in at least a stoichiometric amount, the resulting acidic conditions can protonate the amino group of the starting material, rendering it unreactive.
-
Reaction Temperature: Acetylation reactions are generally exothermic. However, if the reaction is performed at too low a temperature, the rate may be too slow for practical purposes. Room temperature is usually sufficient, but gentle heating (40-50 °C) can be employed if the reaction is sluggish.
Troubleshooting Steps:
-
Monitor the reaction by Thin Layer Chromatography (TLC): Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the 4-aminoindan spot.
-
Optimize Stoichiometry: If the reaction stalls, add an additional portion (0.1-0.2 equivalents) of the acetylating agent and base.
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the acetylating agent, reducing its effectiveness. Use dry solvents and glassware.
Issue 2: Formation of Diacetylated Byproduct
Q2: I have observed a less polar byproduct in my reaction mixture that I suspect is a diacetylated species. How is this formed and how can I prevent it?
A2: Diacetylation can occur, particularly under forcing conditions, to form N,N-diacetyl-4-aminoindan. This is more likely when using a large excess of a highly reactive acetylating agent like acetyl chloride in combination with a strong base.
Mitigation Strategies:
-
Control Stoichiometry: Avoid using a large excess of the acetylating agent.
-
Choice of Acetylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and is a better choice for avoiding over-acetylation.
-
Temperature Control: Perform the reaction at room temperature or below to minimize the rate of the second acetylation.
Caption: Formation of the diacetylated side product.
Issue 3: Isomeric Impurities from Friedel-Crafts Acylation
Q3: If I were to attempt a one-step Friedel-Crafts acylation on N-acetyl-indan, what isomeric side products should I expect?
A3: A direct Friedel-Crafts acylation on an N-acetylated indane is challenging due to the directing effects of the substituents. The acetamido group is an ortho-, para-director, while the alkyl portion of the indane ring is also activating. This can lead to a mixture of isomers.[1] The primary side products would likely be the result of acylation at different positions on the aromatic ring.
Expected Isomeric Byproducts:
| Isomer | Structure | Reason for Formation |
| N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | (Structure not shown) | Acylation para to the acetamido group. |
| N-(1-oxo-2,3-dihydro-1H-inden-7-yl)acetamide | (Structure not shown) | Acylation ortho to the acetamido group. |
Purification of Isomers:
Separating these isomers can be difficult due to their similar polarities.[2]
-
Column Chromatography: A meticulous separation using column chromatography with a shallow solvent gradient is often necessary.[3]
-
Recrystallization: Fractional crystallization from a carefully selected solvent system may also be effective.[4]
Issue 4: Over-oxidation and Ring-Opening Side Products
Q4: During the oxidation of N-(2,3-dihydro-1H-inden-4-yl)acetamide to the desired ketone, I am getting a complex mixture of products and a low yield. What could be the cause?
A4: The oxidation of the benzylic methylene group is a sensitive step. Strong oxidizing agents or harsh reaction conditions can lead to over-oxidation or cleavage of the indane ring system.
Potential Side Reactions:
-
Oxidation of the other benzylic position: The other benzylic CH2 group could also be oxidized, leading to a diketone.
-
Ring-opening: Aggressive oxidation can cleave the five-membered ring, leading to phthalic acid derivatives.
-
Oxidation of the acetamido group: While less likely, very strong oxidants could potentially affect the acetamido group.
Recommendations for Controlled Oxidation:
-
Choice of Oxidant: Use milder and more selective oxidizing agents. Some options include:
-
N-Bromosuccinimide (NBS) with a radical initiator.
-
Potassium permanganate under carefully controlled pH and temperature.
-
Chromium trioxide in acetic acid.
-
-
Temperature Control: Maintain a low reaction temperature to prevent over-oxidation.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material is consumed.
Experimental Protocols
Protocol 1: Synthesis of N-(2,3-dihydro-1H-inden-4-yl)acetamide
-
Dissolution: In a round-bottom flask, dissolve 4-aminoindan (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Purification of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide by Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate diameter based on the amount of crude product. Equilibrate the column with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the non-polar solvent system, gradually increasing the polarity (e.g., to 7:3 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- BenchChem. (2025). Common impurities in 4-Methyl-1-indanone and their removal.
- Google Patents. (n.d.). EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
- BenchChem. (2025).
- Sciencemadness.org. (2021).
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 6, 2026, from [Link]
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
- ResearchGate. (2015). I have an isomer impurity which is difficulty to remove, any suggestions?.
Sources
Technical Support Center: Scaling Up N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during production.
I. Synthetic Pathway Overview
The production of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is typically a two-step process. The first key transformation is an intramolecular Friedel-Crafts acylation of a 3-(3-aminophenyl)propanoic acid derivative to construct the indanone core. This is followed by the N-acetylation of the resulting 4-amino-2,3-dihydro-1H-inden-1-one intermediate. Careful control of reaction parameters in both steps is crucial for high yield and purity on a larger scale.
Caption: Overall synthetic route for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
II. Step 1: Intramolecular Friedel-Crafts Acylation
The formation of the indanone ring is a critical step that often presents challenges during scale-up. The most common method is the acid-catalyzed cyclization of 3-(3-aminophenyl)propanoic acid or its corresponding acyl chloride.
Experimental Protocol: Synthesis of 4-Amino-2,3-dihydro-1H-inden-1-one
This protocol details the cyclization of 3-(3-aminophenyl)propanoic acid using polyphosphoric acid (PPA) as the catalyst and solvent.
Materials:
-
3-(3-Aminophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a pre-dried, multi-neck reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge polyphosphoric acid (10x the weight of the starting material).
-
Begin vigorous stirring and heat the PPA to 80-90°C under a nitrogen atmosphere.
-
Slowly and portion-wise, add the 3-(3-aminophenyl)propanoic acid to the hot PPA. The addition should be controlled to maintain the reaction temperature below 100°C.
-
After the addition is complete, raise the temperature to 110-120°C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to below 60°C and carefully quench by slowly pouring it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-2,3-dihydro-1H-inden-1-one.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst due to moisture. | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. Use fresh, high-quality PPA or other Lewis acids. |
| Deactivated starting material. | The amino group can be protonated by the strong acid, deactivating the aromatic ring. Consider protecting the amine (e.g., as an acetamide) before cyclization, followed by deprotection. | |
| Insufficient reaction temperature or time. | Gradually increase the temperature and/or extend the reaction time while carefully monitoring for side product formation. | |
| Formation of Polymeric Byproducts | High concentration of starting material leading to intermolecular reactions. | Add the starting material slowly to the hot acid to maintain a low instantaneous concentration, favoring the intramolecular cyclization. |
| Excessively harsh reaction conditions. | Avoid unnecessarily high temperatures or prolonged reaction times. Consider a milder catalyst if possible. | |
| Incomplete Reaction | Insufficient amount of catalyst. | Ensure a sufficient excess of PPA is used to act as both catalyst and solvent. |
| Difficult Work-up | Highly viscous reaction mixture. | Quenching onto a large amount of crushed ice with vigorous stirring can help break up the mixture. |
FAQs: Friedel-Crafts Acylation
Q1: Can I use a different acid catalyst for the cyclization? A1: Yes, other strong acids can be used. Lewis acids like aluminum chloride (AlCl₃) are effective, especially if starting from the acyl chloride of 3-(3-aminophenyl)propanoic acid.[1] Strong Brønsted acids such as sulfuric acid or Eaton's reagent (P₂O₅ in methanesulfonic acid) are also alternatives.[2][3] The choice of catalyst can influence reaction conditions and selectivity.
Q2: How do I prepare the acyl chloride if I choose to use AlCl₃? A2: The acyl chloride can be prepared by reacting 3-(3-aminophenyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM). A catalytic amount of DMF is often added to facilitate the reaction.
Q3: What are the key safety precautions for this step? A3: Polyphosphoric acid and other strong acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The quenching of the reaction is highly exothermic and should be performed carefully in a well-ventilated fume hood.
III. Step 2: N-Acetylation
The final step involves the acetylation of the amino group of 4-amino-2,3-dihydro-1H-inden-1-one to yield the target compound.
Experimental Protocol: Synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
This protocol employs a standard and scalable method using acetic anhydride.
Materials:
-
4-Amino-2,3-dihydro-1H-inden-1-one
-
Acetic anhydride
-
Pyridine or triethylamine (optional, as a base)
-
Ethyl acetate
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude 4-amino-2,3-dihydro-1H-inden-1-one in a suitable solvent such as ethyl acetate or dichloromethane in a reactor.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add acetic anhydride (1.1-1.5 equivalents) to the stirred solution. A mild exotherm may be observed.
-
(Optional) If the starting amine is not very reactive or if a faster reaction is desired, a base like pyridine or triethylamine (1.2 equivalents) can be added.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove any basic catalyst), saturated NaHCO₃ solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Troubleshooting Guide: N-Acetylation
| Issue | Potential Cause | Recommended Solution |
| Incomplete Acetylation | Insufficient acetylating agent. | Ensure at least a slight excess of acetic anhydride is used. |
| Low reactivity of the amine. | The amino group's reactivity might be reduced by the electron-withdrawing effect of the ketone. Adding a base like pyridine or a catalyst like 4-dimethylaminopyridine (DMAP) can increase the reaction rate. | |
| Formation of Di-acetylated Byproduct | While less common for secondary amides, it's a possibility under harsh conditions. | Use milder conditions (lower temperature, shorter reaction time) and avoid a large excess of acetic anhydride. |
| Product Hydrolysis during Work-up | Prolonged exposure to acidic or basic aqueous solutions. | Perform the aqueous washes efficiently and avoid letting the mixture stand for extended periods in the separatory funnel. |
| Difficult to Remove Acetic Acid Byproduct | Inefficient washing. | Ensure thorough washing with saturated sodium bicarbonate solution. Multiple washes may be necessary. |
FAQs: N-Acetylation
Q1: Are there alternative, "greener" acetylation methods for scale-up? A1: Yes, for a more environmentally friendly process, you can consider using acetic acid as the acetylating agent in the presence of a catalyst.[4] This approach generates water as the only byproduct.[4] Another option for large-scale production is reacting the solid aromatic amine with liquid acetic anhydride with vigorous agitation, which can simplify product isolation.
Q2: What is the role of the optional base in the acetylation reaction? A2: A base like pyridine or triethylamine acts as a scavenger for the acetic acid byproduct, driving the reaction to completion. It can also act as a nucleophilic catalyst.
Q3: My product is an oil/difficult to crystallize. What should I do? A3: Ensure all acetic acid has been removed, as it can inhibit crystallization. If the product is still an oil, purification by column chromatography followed by attempting recrystallization from a different solvent system may be necessary.
IV. Purification and Analysis
For pharmaceutical applications, high purity of the final product is essential. This section covers large-scale purification and analytical methods for quality control.
Large-Scale Purification: Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds.
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in hot ethanol and slowly add hot water until the solution becomes turbid. Allow to cool slowly.
-
Ethyl Acetate/Heptane: Dissolve the product in a minimal amount of hot ethyl acetate and add heptane as an anti-solvent until turbidity is observed. Cool slowly.
-
Acetone/Water: Similar to the ethanol/water system, this can be effective for moderately polar compounds.
General Recrystallization Protocol:
-
Transfer the crude product to a suitable flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If using a two-solvent system, add the hot anti-solvent dropwise until the solution becomes cloudy.
-
Allow the flask to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
Analytical Quality Control
Consistent monitoring of the reaction and final product purity is critical.
| Analytical Technique | Purpose | Typical Conditions |
| HPLC-UV | Purity assessment, reaction monitoring, and quantification. | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Detection: UV at a wavelength corresponding to the compound's absorbance maximum (e.g., 254 nm). |
| GC-MS | Identification of volatile impurities and byproducts. | Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). Injector Temperature: 250°C. Oven Program: A temperature ramp from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 280°C) to elute all components. MS Detection: Electron Ionization (EI) at 70 eV. |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | The spectra should be consistent with the expected structure of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. |
| FT-IR | Functional group analysis. | Expect characteristic peaks for the amide C=O, N-H, and ketone C=O stretches. |
V. Potential Impurities and Side Reactions
Understanding potential impurities is key to developing a robust manufacturing process.
Caption: Potential side reactions and impurities in the synthesis.
Friedel-Crafts Acylation Impurities:
-
Unreacted Starting Material: Due to incomplete reaction.
-
Polymeric Byproducts: Formed from intermolecular reactions at high concentrations.
-
Regioisomers: If the aromatic ring has other potential sites for cyclization, although the substitution pattern of the precursor generally directs the reaction to the desired position.
N-Acetylation Impurities:
-
Unreacted 4-Amino-2,3-dihydro-1H-inden-1-one: From incomplete acetylation.
-
Acetic Acid: A byproduct of the reaction that should be removed during work-up.
-
Di-acetylated Product: Although less likely, it's a potential byproduct if harsh conditions are used.
A thorough understanding of these potential issues and the implementation of the suggested solutions will aid in the successful and efficient scale-up of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide production.
VI. References
-
Process for the direct acetylation of aromatic amines. (n.d.). Google Patents. Retrieved January 6, 2026, from
-
Pasricha, S., & Rangarajan, T. M. (2023). Green Acetylation of Primary Aromatic Amines. Resonance, 28(2), 325-335.
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1949.
-
HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. (n.d.). SIELC. Retrieved January 6, 2026, from [Link]
-
Green Acetylation of Primary Aromatic Amines. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (n.d.). IJCRT. Retrieved January 6, 2026, from [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. Retrieved January 6, 2026, from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved January 6, 2026, from [Link]
-
Kabdulov, M. A., Amsharov, K. Y., & Jansen, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
-
Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
GC/MS determination of amines following exhaustive trifluoroacetylation. (1993, August 1). OSTI.GOV. Retrieved January 6, 2026, from [Link]
-
Pyrolysis acetylation. (2023, September 11). Unibo. Retrieved January 6, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 6, 2026, from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved January 6, 2026, from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Recrystallization. (2010, February 4). YouTube. Retrieved January 6, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2014, April 25). MDPI. Retrieved January 6, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
What is the best work-up for acetic anhydride/pyradine acetylation? (2019, July 31). ResearchGate. Retrieved January 6, 2026, from [Link]
Sources
Technical Support Center: Analytical Standard for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Document ID: TSS-CHEM-4738-01A
Last Updated: January 6, 2026
Introduction & Product Overview
This document provides in-depth technical guidance for researchers, scientists, and drug development professionals using the analytical standard for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS No. 58161-36-7). This guide is designed to serve as a comprehensive technical support center, offering troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and accuracy of your analytical results. As an acetamide derivative of an indanone core, this compound possesses unique chemical characteristics that require careful consideration during experimental design. This guide is structured to anticipate and address common challenges, enabling you to generate reliable and reproducible data.
Chemical Identity and Physical Properties
A foundational understanding of the physicochemical properties of an analytical standard is critical for its proper handling, storage, and use. Below is a summary of key properties for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
| Property | Value | Source |
| CAS Number | 58161-36-7 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| Appearance | Typically a solid (powder/crystalline) | Inferred from typical small molecules |
| Purity | ≥95% (Varies by supplier) | [1] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |
| logP | 1.77 | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
Solution Preparation & Handling
Proper preparation of stock and working standard solutions is the first and most critical step in any quantitative or qualitative analysis. Errors at this stage will propagate throughout the entire analytical workflow.
Recommended Solvents and Stock Solution Preparation
Due to the compound's molecular structure (containing both polar amide and nonpolar aromatic groups), it is expected to be soluble in common polar organic solvents.
Step-by-Step Protocol for Stock Solution (1 mg/mL):
-
Equilibration: Allow the vial containing the analytical standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid material.
-
Weighing: Accurately weigh the desired amount of the standard (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., ~50% of the final volume of Acetonitrile or Methanol).
-
Sonication: Gently sonicate the flask for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a dark background to confirm no undissolved particulates remain.
-
Dilution to Volume: Once fully dissolved, dilute to the final volume with the solvent and mix thoroughly by inverting the flask 15-20 times.
-
Storage: Store the stock solution in an amber vial at 2-8°C. For long-term storage, aliquoting and freezing at -20°C may be considered, pending stability studies.
Solution Preparation Workflow
Caption: Workflow for preparing analytical standard solutions.
Solubility Troubleshooting
Q1: The standard is not dissolving completely in my chosen solvent.
-
Cause: The solvent may not be optimal, or the concentration may be too high.
-
Solution:
-
Increase Sonication Time: Sonicate for an additional 10-15 minutes.
-
Try a Stronger Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are stronger polar aprotic solvents that can be used. However, be mindful of their compatibility with your analytical method (e.g., high UV absorbance or incompatibility with certain HPLC phases).
-
Prepare a More Dilute Solution: Attempt to prepare a stock solution at a lower concentration (e.g., 0.1 mg/mL).
-
Q2: My solution was clear, but a precipitate formed after storing it in the refrigerator.
-
Cause: The compound's solubility is likely temperature-dependent and has decreased at the lower storage temperature.
-
Solution:
-
Allow the solution to return to room temperature.
-
Sonicate for 5-10 minutes to redissolve the precipitate.
-
Before use, always visually inspect refrigerated solutions after they have equilibrated to room temperature. If precipitation is a recurring issue, consider preparing fresh solutions daily or storing them at a controlled room temperature if stability data permits.
-
HPLC Analytical Method & Troubleshooting
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique for this type of compound. The following section provides a recommended starting method and a comprehensive troubleshooting guide.
Recommended Starting HPLC Method
This method is a robust starting point and should be optimized for your specific instrumentation and application.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for this moderately nonpolar compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peak shape by suppressing the ionization of free silanols on the column packing.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a preferred organic modifier, often providing better peak shape and lower backpressure than methanol. |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. | A gradient is recommended to ensure elution of any potential impurities and provide a sharp peak for the main analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant column temperature is crucial for reproducible retention times.[4][5][6] |
| Injection Volume | 5 µL | A smaller injection volume minimizes potential for peak distortion due to solvent mismatch.[4] |
| UV Detection | 254 nm | The indanone core contains a strong chromophore. A full UV scan (200-400 nm) is recommended to determine the optimal wavelength. |
HPLC Troubleshooting Guide
Chromatographic issues can arise from the instrument, the method, or the sample itself.[5][7] This guide provides a logical approach to diagnosing and resolving common problems.
Caption: A logical flow for troubleshooting common HPLC issues.
Frequently Asked Questions (HPLC)
Q3: Why is my peak tailing?
-
Primary Cause: Secondary interactions between the analyte and the stationary phase are a common cause of peak tailing.[3] The nitrogen atom in the acetamide group can interact with acidic silanol groups on the silica backbone of the C18 column.
-
Solutions:
-
Ensure Mobile Phase Acidity: The most effective solution is to ensure your mobile phase is properly acidified (e.g., with 0.1% formic or acetic acid). This protonates the silanol groups, minimizing the unwanted interaction.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to tailing. Try reducing the injection volume or the concentration of your sample.
-
Check Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase composition.
-
Column Health: An aging column may have lost stationary phase or have an accumulation of contaminants at the head. Try flushing the column with a strong solvent or replacing it if necessary.[5]
-
Q4: My retention time is shifting between injections. What should I do?
-
Primary Cause: Inconsistent retention times are typically linked to issues with the mobile phase composition or flow rate, or temperature fluctuations.[4][6]
-
Solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good rule of thumb.
-
Mobile Phase Preparation: Mobile phases, especially those with a high aqueous component, can support microbial growth or evaporate over time, changing their composition. Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
Pump Performance: Check the HPLC pump pressure. Fluctuations can indicate a leak, worn pump seals, or air bubbles in the system.[6][7] Purge the pump to remove any bubbles.
-
Column Temperature: Verify that the column oven is on and set to the correct temperature. Even small fluctuations in ambient temperature can affect retention times if a column oven is not used.[4]
-
Q5: I am seeing no peak or a very small peak.
-
Primary Cause: This issue can range from a simple injection failure to sample degradation or incorrect detector settings.[8][9]
-
Solutions:
-
Verify Injection: Ensure the autosampler needle is not clogged and the correct injection volume is programmed. Perform a manual injection if possible to isolate the problem.
-
Check Detector Settings: Confirm the detector lamp is on and that the correct wavelength (e.g., 254 nm) is selected.
-
Sample Stability: This compound could potentially degrade under certain conditions (e.g., exposure to light or incompatible pH). Prepare a fresh sample from the solid standard to rule out degradation.
-
System Blockage: A complete blockage in the flow path (e.g., a clogged inline filter or column frit) would lead to a system overpressure and no flow to the detector.[7]
-
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 6, 2026, from [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved January 6, 2026, from [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved January 6, 2026, from [Link]
-
Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved January 6, 2026, from [Link]
-
Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved January 6, 2026, from [Link]
-
Greyhound Chromatography. (n.d.). Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). Retrieved January 6, 2026, from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved January 6, 2026, from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved January 6, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. labcompare.com [labcompare.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. mastelf.com [mastelf.com]
- 8. aasnig.com [aasnig.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Welcome to the technical support guide for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS No. 58161-36-7). This document provides essential information, frequently asked questions, and troubleshooting guides for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to ensure you can handle, store, and utilize this compound with confidence and scientific rigor.
Section 1: Core Compound Information & Safety
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is a research chemical whose stability and efficacy are directly tied to proper handling. The indanone core, coupled with an acetamide group, presents specific chemical properties that must be respected to ensure experimental reproducibility.
1.1 Critical Safety Precautions
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, its structural components, particularly the acetamide group, suggest a hazard profile that must be handled with care. The SDS for the parent compound, acetamide, indicates it is suspected of causing cancer (Carcinogenicity Category 2)[1][2][3].
Therefore, the following precautions are mandatory:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles with side protection at all times[2][4][5].
-
Waste Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with your institution's and local regulations[5].
-
Exposure Response:
1.2 Recommended Storage Conditions
To maintain the integrity and purity of the compound, adherence to correct storage protocols is critical. The compound is known to be sensitive to environmental conditions.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Short-term) | Recommended by multiple suppliers for routine use to minimize degradation[6]. |
| -20°C (Long-term) | Ideal for archival storage to preserve compound integrity over months or years. | |
| Atmosphere | Sealed, Dry Environment | The acetamide functional group can be deliquescent (absorbs moisture), which can lead to hydrolysis or clumping[1]. Storing in a desiccator or under an inert gas like nitrogen or argon is best practice. |
| Light | Protect from Light | Store in an amber vial or in a dark location. Indanone structures can be susceptible to photochemical reactions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide?
A: The compound should be a white to off-white solid, typically a crystalline powder[7]. Significant deviation from this (e.g., dark brown, oily, or gummy appearance) may indicate degradation or impurity.
Q2: My compound arrived at room temperature, but storage is recommended at 2-8°C. Is it compromised?
A: No. Shipping at ambient temperature for short durations is common practice for many chemicals and generally does not compromise the compound's integrity[6]. However, upon receipt, you should immediately transfer the compound to the recommended storage conditions (2-8°C or -20°C) to ensure its long-term stability.
Q3: What solvents should I use to prepare a stock solution?
A: Specific solubility data for this compound is not widely published. Generally, compounds with this structure are soluble in organic solvents like DMSO, DMF, and to a lesser extent, ethanol. We strongly recommend performing a small-scale solubility test before preparing a large stock solution. See the protocol in our Troubleshooting Guide (Section 3.2). Avoid aqueous buffers for primary stock solutions due to the risk of hydrolysis.
Q4: How stable are stock solutions?
A: Stock solution stability is highly dependent on the solvent and storage temperature. For maximum stability, prepare stock solutions in anhydrous DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. We recommend re-qualifying the solution's purity via HPLC if it has been stored for more than a few weeks.
Section 3: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
3.1 Issue: Inconsistent Assay Results or Loss of Compound Activity
A primary cause of inconsistent results is compound degradation. The workflow below will guide you through a systematic check of your compound's integrity.
Caption: Decision tree for troubleshooting compound instability.
-
Prepare a TLC Plate: Use a silica gel 60 F254 plate.
-
Select a Mobile Phase: A good starting point is a mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate (e.g., 1:1 ratio). Adjust the ratio to achieve an Rf value of ~0.3-0.5 for the main spot.
-
Spot the Plate: Dissolve a tiny amount of your compound (both new and old batches, if available) in a suitable solvent (e.g., ethyl acetate). Spot it onto the TLC plate.
-
Develop and Visualize: Place the plate in a chamber with the mobile phase. After development, visualize the spots under a UV lamp (254 nm).
-
Interpret Results: A pure compound should show a single, distinct spot. The presence of multiple spots, streaking, or spots at the baseline indicates impurities or degradation.
3.2 Issue: Compound Fails to Dissolve Completely
Incomplete solubilization can lead to inaccurate concentration calculations and flawed experimental results.
-
Weigh Compound: Accurately weigh a small amount of the compound (e.g., 1 mg) into a clean glass vial.
-
Initial Solvent Addition: Add a calculated volume of your chosen solvent (e.g., 100 µL of DMSO for a 10 mg/mL target) to the vial.
-
Promote Dissolution: Vortex the vial for 30-60 seconds. If not fully dissolved, gently warm the solution in a water bath (not exceeding 30-40°C) and sonicate for 5-10 minutes.
-
Incremental Addition: If the compound remains insoluble, add the solvent in small, precise increments (e.g., 10 µL at a time), vortexing/sonicating after each addition, until the solid is fully dissolved.
-
Calculate Final Concentration: Record the total volume of solvent used to calculate the maximum solubility concentration. Always visually inspect for any remaining particulates against a light source.
References
- ChemScene. N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide Product Page.
- Flinn Scientific.
- Carl ROTH.
- National Center for Biotechnology Information. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Guidechem. N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide 58161-36-7 wiki.
- Fisher Scientific.
- Angene Chemical.
- Penta Chemicals.
Sources
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. angenechemical.com [angenechemical.com]
- 6. chemscene.com [chemscene.com]
- 7. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Introduction
Welcome to the technical support guide for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS 58161-36-7)[1][2]. This document is intended for researchers, scientists, and drug development professionals who are working with this compound. As there is limited specific literature on the degradation of this exact molecule, this guide is built upon established principles of chemical stability and degradation pathways inferred from its core functional groups: an acetamide, an aromatic ketone, and an indanone scaffold. Understanding these potential liabilities is crucial for ensuring the integrity of experimental results, developing stable formulations, and designing accurate analytical methods.
This guide provides a structured question-and-answer format to address common challenges and troubleshooting scenarios you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide?
Based on its chemical structure, the compound is susceptible to three primary degradation pathways:
-
Hydrolytic Degradation: The acetamide functional group is prone to hydrolysis under both acidic and basic conditions, which would cleave the amide bond.
-
Oxidative Degradation: The indanone ring system, particularly at positions adjacent to the aromatic ring and the ketone, can be susceptible to oxidation.
-
Photolytic Degradation: The presence of an aromatic ketone, a known chromophore, makes the molecule susceptible to degradation upon exposure to light, especially UV radiation.
Q2: What are the optimal storage and handling conditions to minimize degradation?
To maintain the integrity of the compound, we recommend the following:
-
Storage: Store in a tightly sealed container at 2-8°C, protected from light.[2] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Handling: When preparing solutions, use buffered systems to maintain a neutral pH. Avoid prolonged exposure of solutions or solid material to ambient light and air. Use freshly prepared solutions for all experiments whenever possible.
Q3: How can I monitor the degradation of this compound?
A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. An ideal HPLC method should be able to separate the parent compound from all potential degradation products.[3] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for identifying the mass of unknown degradant peaks, which provides critical clues to their structures.
Troubleshooting Experimental Issues
This section addresses specific problems you might encounter and provides actionable solutions based on chemical principles.
Problem 1: "During my reverse-phase HPLC analysis, I'm observing a new, more polar peak that increases over time, especially in aqueous mobile phases or sample diluents."
-
Likely Cause: Hydrolytic Degradation of the acetamide group.
-
Scientific Explanation: The amide bond in the acetamide group is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by acid or base.[4][5] This reaction cleaves the C-N bond, resulting in the formation of 4-amino-2,3-dihydro-1H-inden-1-one and acetic acid. The resulting primary amine is significantly more polar than the parent acetamide, causing it to elute earlier in a typical reverse-phase HPLC method. While amides are generally more resistant to hydrolysis than esters, the reaction can become significant over time, especially at non-neutral pH or elevated temperatures.[6]
-
Troubleshooting & Verification Protocol:
-
pH Control: Check the pH of your sample diluent and mobile phase. If unbuffered, prepare fresh solutions buffered to a pH between 6.0 and 7.5.
-
Temperature Control: Ensure your samples are maintained at a low temperature (e.g., 4°C in an autosampler) during the analytical run.
-
Forced Degradation Confirmation: To confirm that the new peak is a hydrolytic degradant, perform a forced degradation study.
-
Acid Stress: Dissolve a small amount of the compound in a 0.1 M HCl solution. Heat gently (e.g., 60°C) for several hours.
-
Base Stress: Dissolve a small amount of the compound in a 0.1 M NaOH solution at room temperature for a few hours.
-
Analysis: Neutralize the stressed samples and inject them into the HPLC system. If the peak increases significantly under these conditions, it is confirmed as a hydrolytic degradant.
-
-
LC-MS Analysis: Analyze the stressed sample by LC-MS to confirm that the mass of the new peak corresponds to 4-amino-2,3-dihydro-1H-inden-1-one (Expected [M+H]⁺ = 148.07 g/mol ).
-
Problem 2: "I've noticed a loss of my main compound peak and the appearance of several minor, unidentified peaks when my samples are exposed to air or stored in certain solvents like peroxide-containing ethers."
-
Likely Cause: Oxidative Degradation .
-
Scientific Explanation: The indanone structure contains benzylic protons (the -CH2- group adjacent to the benzene ring), which are susceptible to radical abstraction and subsequent oxidation. This can lead to the formation of hydroxylated species or even ring-cleavage products.[7] The ketone group can also direct oxidation to adjacent positions. This process can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in solvents.
-
Troubleshooting & Verification Protocol:
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Test solvents like THF or diethyl ether for peroxides before use.
-
Inert Atmosphere: When working with the compound for extended periods, especially in solution, sparge the solvent with an inert gas like nitrogen or argon and maintain an inert blanket over the sample.
-
Forced Oxidation Study:
-
Procedure: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water). Add a small amount of a common oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Analysis: Monitor the reaction by HPLC at various time points. The appearance of new peaks that are absent in a control sample (without H₂O₂) indicates susceptibility to oxidation.
-
-
Antioxidant Use: If oxidative degradation is a persistent issue in a formulation, consider the addition of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid, after confirming compatibility.
-
Problem 3: "My results are inconsistent, and I suspect degradation is occurring when samples are left on the lab bench."
-
Likely Cause: Photolytic Degradation .
-
Scientific Explanation: Aromatic ketones are potent chromophores that can absorb UV and, to some extent, visible light.[8] Upon absorbing light energy, the molecule is promoted to an excited electronic state. This excited state can then undergo various reactions, including fragmentation or reaction with other molecules (like oxygen), leading to degradation.[9][10] This is a common degradation pathway for many pharmaceutical compounds and is a key part of regulatory stability testing.[11][12][13]
-
Troubleshooting & Verification Protocol:
-
Light Protection: Immediately protect all samples (solid and solution) from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during sample preparation.
-
ICH Q1B Confirmatory Photostability Study: To definitively assess photosensitivity, perform a controlled photostability study following ICH Q1B guidelines.[11][14][15]
-
Exposure: Expose a solution of the compound and a solid sample to a calibrated light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter.[14][15]
-
Dark Control: Concurrently, store a "dark control" sample, protected from light but under the same temperature and humidity conditions, to separate photolytic from thermal degradation.
-
Analysis: Analyze the light-exposed and dark control samples by HPLC. A greater loss of the parent compound and an increase in degradants in the exposed sample compared to the dark control confirms photosensitivity.
-
-
Data Summary & Visualization
Table 1: Summary of Forced Degradation Conditions and Expected Products
| Stress Condition | Reagents & Conditions | Primary Degradation Pathway | Expected Major Degradant |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis | 4-amino-2,3-dihydro-1H-inden-1-one |
| Base Hydrolysis | 0.1 M NaOH, RT | Hydrolysis | 4-amino-2,3-dihydro-1H-inden-1-one |
| Oxidation | 3% H₂O₂, RT | Oxidation | Hydroxylated indanone derivatives, ring-opened products |
| Photolytic | ICH Q1B light exposure | Photodegradation | Various photoproducts (fragmentation, dimers, etc.) |
| Thermal | > 60°C (in solution) | Hydrolysis/Other | Degradation profile may be similar to hydrolysis |
Diagrams
Caption: Predicted major degradation pathways for the target compound.
Caption: Experimental workflow for a forced degradation study.
References
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-mts.com. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
-
Forced Degradation Testing Procedure. (2025). ResolveMass Laboratories Inc. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Comparison of Analytical Parameters Required for Validation Forced Degradation Studies. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
What is the mechanism of Acetamide? (2024). Patsnap Synapse. [Link]
-
Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols. (2020). Royal Society of Chemistry. [Link]
-
CHAPTER 2: Hydrolytic Degradation. (n.d.). Royal Society of Chemistry. [Link]
-
Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023). YouTube. [Link]
-
Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009). Atmospheric Chemistry and Physics. [Link]
-
Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. (2022). ResearchGate. [Link]
-
Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. (1985). Indian Journal of Chemistry. [Link]
-
The photochemical decomposition of aromatic ketones : the phenyl radical. (1939). Journal of the Chemical Society (Resumed). [Link]
-
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. (2012). ResearchGate. [Link]
-
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. (2012). National Institutes of Health. [Link]
-
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023). MDPI. [Link]
-
Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020). The Journal of Physical Chemistry A. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. (2018). National Institutes of Health. [Link]
-
Mechanism for ring expansion of an Indanone derivative to a Lawsone derivative. (2025). Chemistry Stack Exchange. [Link]
-
Cu-catalyzed coupling of indanone oxime acetates with thiols to 2,3-difunctionalized indenones. (2018). Chemical Communications. [Link]
-
Indanone derivatives having aromatic and heterocyclic rings. (n.d.). ResearchGate. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. jordilabs.com [jordilabs.com]
- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 15. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to Validating the Efficacy of Novel Ketohexokinase Inhibitors for Metabolic Disorders
This guide provides a comprehensive framework for validating the efficacy of novel ketohexokinase (KHK) inhibitors, using N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide as a representative investigational compound. We will objectively compare its hypothetical performance metrics with an established clinical-stage inhibitor, PF-06835919, and provide detailed experimental protocols to support these evaluations. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Introduction: The Rationale for Targeting Ketohexokinase
Excessive fructose consumption is increasingly linked to the rising prevalence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[1][2] Ketohexokinase (KHK), also known as fructokinase, is the principal enzyme that catalyzes the first step in fructose metabolism, converting it to fructose-1-phosphate.[1] Unlike glucose metabolism, which is tightly regulated, fructose metabolism through KHK can rapidly deplete intracellular ATP, leading to the accumulation of harmful metabolites that contribute to liver fat accumulation, insulin resistance, and inflammation.[1][3]
Inhibiting KHK presents a promising therapeutic strategy to mitigate the detrimental effects of high fructose intake.[1][4] By blocking this key enzymatic step, KHK inhibitors can reduce the metabolic burden on the liver, thereby potentially preventing or reversing the progression of metabolic diseases.[1][5] This guide will delineate a rigorous, multi-step process for validating the efficacy of a novel KHK inhibitor, exemplified by N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Mechanism of Action of Ketohexokinase Inhibitors
KHK inhibitors are small molecules designed to selectively bind to and block the activity of the ketohexokinase enzyme.[1][6] This inhibition prevents the phosphorylation of fructose to fructose-1-phosphate, the initial and rate-limiting step in its metabolism.[1] The primary target is the KHK-C isoform, which is predominantly expressed in the liver and exhibits high activity, making it the key driver of fructose-induced metabolic dysfunction.[2][5]
Caption: Signaling pathway of fructose metabolism and KHK inhibition.
Comparative Efficacy Analysis
To validate the efficacy of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, its performance must be benchmarked against a well-characterized competitor. For this guide, we will use Pfizer's PF-06835919, a potent and selective KHK inhibitor currently in Phase 2 clinical trials, as the comparator.[7]
In Vitro Efficacy: Enzymatic and Cellular Assays
The initial validation step involves assessing the direct inhibitory activity of the compound on the KHK enzyme and its effects in relevant cell-based models.
| Parameter | N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (Hypothetical Data) | PF-06835919 (Reported Data) | Other Alternatives (e.g., Pyrimidinopyrimidines) |
| KHK-C IC50 | 10 nM | 8.4 nM[8] | 7-12 nM[4] |
| KHK-A IC50 | 80 nM | 66 nM[8] | Not always reported |
| Selectivity (KHK-A/KHK-C) | 8-fold | 7.9-fold[8] | Varies |
| Cellular F1P Reduction IC50 | 450 nM | < 500 nM[4] | ~400 nM[4] |
Causality Behind Experimental Choices:
-
Enzyme Inhibition Assay (IC50): This is the foundational assay to determine the direct potency of the inhibitor against the target enzyme. Comparing the IC50 for the KHK-C (liver) and KHK-A (other tissues) isoforms establishes the inhibitor's selectivity. High selectivity for KHK-C is desirable to minimize potential off-target effects.[8]
-
Cell-Based Fructose-1-Phosphate (F1P) Reduction Assay: This assay confirms that the inhibitor can penetrate cells and engage its target in a more complex biological environment. A reduction in F1P levels upon fructose challenge in a human hepatocyte cell line (e.g., HepG2) provides functional evidence of efficacy.[4]
In Vivo Preclinical Efficacy
Promising in vitro results must be translated to in vivo models to assess the compound's efficacy in a whole-organism context. Rodent models on a high-fructose diet are standard for inducing metabolic dysfunction.
| Parameter | N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (Hypothetical Data) | PF-06835919 (Reported Data) |
| Oral Bioavailability (Rat) | 30% | 34% (for a related compound)[4] |
| Reduction in Whole Liver Fat (NAFLD model) | -18% | -18.73%[9] |
| Improvement in Insulin Sensitivity | Significant reduction in HOMA-IR | Improved insulin sensitivity[5] |
| Reduction in Plasma Triglycerides | Significant reduction | Significant reduction[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: KHK Enzyme Inhibition Assay
This protocol describes a common method to determine the IC50 of an inhibitor against recombinant human KHK.
Caption: Workflow for the KHK enzyme inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in DMSO, typically ranging from 100 µM to 1 nM.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of a solution containing recombinant human KHK-C enzyme in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 5 µL of a substrate solution containing fructose and ATP to initiate the enzymatic reaction. Final concentrations should be optimized, but a typical starting point is 200 µM ATP.[8]
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kit, such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Efficacy in a Diet-Induced Obesity Mouse Model
This protocol outlines a typical study to evaluate the effect of a KHK inhibitor on metabolic parameters in mice fed a high-fructose diet.
Step-by-Step Methodology:
-
Animal Model: Use male C57BL/6J mice, a standard strain for metabolic studies.
-
Diet Acclimation: Acclimate the mice to a standard chow diet for one week.
-
Diet Induction: Switch the mice to a high-fructose diet (e.g., 60% fructose) for 8-12 weeks to induce a metabolic syndrome phenotype, including obesity, insulin resistance, and hepatic steatosis.
-
Treatment Groups: Randomize the mice into three groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (e.g., 10 mg/kg, oral gavage, once daily)
-
PF-06835919 (10 mg/kg, oral gavage, once daily)
-
-
Dosing and Monitoring: Administer the compounds or vehicle daily for 4-6 weeks. Monitor body weight and food intake weekly.
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the study to assess glucose homeostasis.
-
Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.
-
-
Terminal Endpoint Analysis: At the end of the treatment period, collect blood and tissues for analysis.
-
Blood: Measure plasma levels of triglycerides, cholesterol, insulin, and liver enzymes (ALT, AST).
-
Liver: Measure liver weight and quantify hepatic triglyceride content. Perform histological analysis (H&E and Oil Red O staining) to assess steatosis.
-
Discussion and Future Directions
The hypothetical data for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide positions it as a potent and selective KHK inhibitor with comparable efficacy to the clinical-stage compound PF-06835919. The in vitro potency and in vivo efficacy in reducing liver fat and improving metabolic parameters suggest it is a viable candidate for further development.
Future studies should focus on:
-
Comprehensive Safety and Toxicology: In-depth safety pharmacology and toxicology studies are essential to identify any potential liabilities.
-
Pharmacokinetic Profiling: A thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties in multiple species is required.
-
Chronic Dosing Studies: Longer-term efficacy and safety studies in relevant animal models of NASH with fibrosis are needed to assess the potential for disease modification.
-
Combination Therapies: Investigating the synergistic effects of KHK inhibition with other therapeutic agents for metabolic diseases could reveal enhanced efficacy.
Conclusion
The validation of a novel KHK inhibitor like N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide requires a systematic approach, from initial enzymatic and cellular characterization to rigorous in vivo testing in disease-relevant models. By benchmarking against established compounds and employing robust, reproducible protocols, researchers can build a strong data package to support the clinical translation of new therapies for metabolic disorders. The inhibition of KHK remains a highly promising strategy to combat the metabolic consequences of excessive fructose consumption.
References
-
Patsnap Synapse. (2024, June 21). What are KHK inhibitors and how do they work?[Link]
-
Di, L., et al. (2013). Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. ACS Medicinal Chemistry Letters. [Link]
-
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A Comparative Analysis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and Other Indanone Derivatives in Drug Discovery
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comparative overview of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide against a selection of other indanone derivatives that have established roles in neuroscience and inflammation research. While specific biological data for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is not extensively available in public literature, its structural similarity to other bioactive indanones warrants an investigation into its potential as a therapeutic agent. This guide will, therefore, serve as a framework for researchers to evaluate its potential in three key areas: acetylcholinesterase (AChE) inhibition, anti-inflammatory activity, and modulation of α-synuclein aggregation.
We will compare N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide with three distinct indanone derivatives: Donepezil , a well-established acetylcholinesterase inhibitor; IPX-18 , a potent 2-benzylidene-1-indanone anti-inflammatory agent; and a representative 1-indanone derivative with high affinity for α-synuclein fibrils . Through this comparative analysis, we aim to provide a rationale for the experimental evaluation of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and to equip researchers with the necessary protocols to conduct these investigations.
The Indanone Scaffold: A Versatile Pharmacophore
The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a versatile template for drug design. Its rigid framework allows for the precise spatial orientation of functional groups, which can lead to high-affinity interactions with biological targets. The chemical tractability of the indanone scaffold permits a wide range of structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]
Caption: The general chemical structure of the 1-indanone scaffold.
Comparative Overview of Selected Indanone Derivatives
This section provides a detailed comparison of the chemical structures and known biological activities of our selected indanone derivatives.
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
-
Chemical Structure:
Caption: Chemical structure of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
-
Known Biological Activity: Publicly available experimental data on the specific biological activities of this compound are limited. However, related aminoindanone derivatives have been investigated for their potential in treating inflammatory conditions, such as inflammatory bowel disease (IBD).[4] The presence of the acetamide group suggests potential for hydrogen bonding interactions with biological targets.[5]
Donepezil
-
Chemical Structure:
Caption: Chemical structure of Donepezil.
-
Mechanism of Action: Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE).[6][7] By inhibiting AChE, it increases the concentration of acetylcholine in the brain, a neurotransmitter crucial for memory and cognition.[6][8] This mechanism forms the basis of its use in the symptomatic treatment of Alzheimer's disease.[1][7]
2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18)
-
Chemical Structure:
-
A representative 2-benzylidene-1-indanone derivative.
Caption: Chemical structure of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18).
-
-
Mechanism of Action: IPX-18 exhibits potent anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IFN-γ.[9][10] Its mechanism of action involves the modulation of the NF-κB and Nrf2 signaling pathways.[9][11]
1-Indanone Derivative for α-Synuclein Binding
-
Chemical Structure:
-
Represents a class of 1-indanone derivatives designed as high-affinity ligands for α-synuclein fibrils.
Caption: A representative 1-indanone derivative for α-synuclein binding.
-
-
Mechanism of Action: These derivatives are designed to bind with high affinity and selectivity to the aggregated forms of α-synuclein, a protein implicated in Parkinson's disease and other synucleinopathies.[12] This binding can be utilized for imaging α-synuclein aggregates or for developing therapeutic agents that inhibit their formation.[12]
Comparative Performance Data
The following table summarizes the available quantitative data for the comparator indanone derivatives.
| Compound | Biological Target | Key Performance Metric | Value | Reference |
| Donepezil | Acetylcholinesterase (AChE) | IC₅₀ | 0.41 ± 0.09 µM | [9] |
| IPX-18 | TNF-α release (in PBMCs) | IC₅₀ | 96.29 nM | [9][10] |
| 1-Indanone Derivative (Compound 8) | α-Synuclein Fibrils | K_d | 9.0 nM | [13] |
| N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide | - | - | Data not available | - |
Experimental Protocols for Evaluation
To assess the potential of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in the aforementioned biological areas, the following detailed experimental protocols are provided.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine AChE activity.
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a 10 mM solution of acetylthiocholine iodide (ATChI) in deionized water (prepare fresh).
-
Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) in phosphate buffer. The final concentration in the assay should be optimized.
-
-
Compound Preparation:
-
Prepare a stock solution of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in phosphate buffer to obtain a range of test concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of phosphate buffer.
-
Add 25 µL of the test compound dilutions to the respective wells. For the control (100% activity), add 25 µL of buffer/solvent.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Add 50 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 25 µL of the ATChI solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over 10-15 minutes or as an endpoint reading after a fixed incubation time (e.g., 10 minutes at 37°C).[9]
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Caption: Workflow for the In Vitro Anti-Inflammatory Assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[14]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14]
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm and quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
α-Synuclein Aggregation Assay (Thioflavin T Fluorescence)
This assay monitors the aggregation of α-synuclein into amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), which binds to β-sheet-rich structures.
Caption: Workflow for the α-Synuclein Aggregation Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Compound Preparation:
-
Prepare a stock solution of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in a suitable solvent.
-
Prepare dilutions of the test compound in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
In a 96-well black, clear-bottom plate, combine the reaction components. A typical final concentration would be 100 µM α-synuclein monomer, 25 µM ThT, and the desired concentration of the test compound in a total volume of 100-200 µL.[15][16]
-
Include controls with α-synuclein alone (positive control) and buffer with ThT (negative control).
-
Seal the plate and incubate it in a plate reader at 37°C with intermittent shaking.
-
-
Data Acquisition and Analysis:
-
Measure the ThT fluorescence at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular time intervals.[15][16]
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Analyze the lag time, maximum fluorescence intensity, and the rate of aggregation to determine the effect of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide on α-synuclein aggregation.
-
Conclusion and Future Directions
The indanone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide remains a molecule with underexplored biological potential, its structural features and the known activities of related compounds suggest that it is a promising candidate for investigation. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate its efficacy as an acetylcholinesterase inhibitor, an anti-inflammatory agent, and a modulator of α-synuclein aggregation. The insights gained from such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships within the diverse family of indanone derivatives.
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A Comparative Guide to the Structure-Activity Relationship of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and its Analogs in Inflammation and Smooth Muscle Modulation
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a scaffold of significant interest in medicinal chemistry. We will explore its demonstrated potential as a modulator of inflammatory responses and smooth muscle tone, drawing comparisons with key structural analogs to elucidate the molecular features critical for its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of the indanone scaffold.
Introduction: The Indanone Scaffold - A Privileged Structure in Drug Discovery
The indanone core is a recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating specific interactions with biological targets. Derivatives of the indanone nucleus have demonstrated a wide array of pharmacological activities, including anti-inflammatory, smooth muscle relaxant, and mast cell stabilizing effects.[1][3] The title compound, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, combines the indanone moiety with an acetamido group, a common feature in many pharmacologically active agents, suggesting a potential for nuanced biological activity.
Core Scaffold and Biological Activities
The fundamental structure of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and the key regions for SAR exploration are highlighted below. The primary biological activities associated with this class of compounds are smooth muscle relaxation and inhibition of mediator release from mast cells, suggesting potential applications in inflammatory and spasmodic conditions.[1][3]
Caption: The core chemical structure of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study specifically for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is not extensively documented in publicly available literature, we can infer a likely SAR by examining related aminoindanone and acetamide derivatives. The following sections break down the key structural components and their probable influence on biological activity.
The Indanone Core
The 1-indanone moiety is crucial for the observed biological effects. Modifications to this core structure can significantly impact activity. For instance, the position of the amino or acetamido group on the aromatic ring is a critical determinant of potency and selectivity. The 4-position, as in our title compound, places the substituent ortho to the fused cyclopentanone ring, influencing the electronic and steric environment of the molecule.
The Acetamido Group at Position 4
The acetamido group at the 4-position is a key feature. It is likely involved in hydrogen bonding interactions with the biological target. The nature of the substituent on the amide nitrogen can drastically alter the pharmacological profile.
-
Unsubstituted Amide (Primary Amine Precursor): The precursor, 4-amino-2,3-dihydro-1H-inden-1-one, is a primary amine. While often less potent than its N-substituted counterparts, it serves as a crucial synthetic intermediate.
-
N-Acetylation: The acetyl group in N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide likely modulates the basicity and lipophilicity of the amino group, potentially improving cell permeability and target engagement compared to the free amine.
-
N-Alkylation/Arylation: In related aminoindanones, substitution on the nitrogen with various alkyl or aryl groups has been shown to significantly influence smooth muscle relaxant and mediator release inhibition activities.[3] Larger, more lipophilic groups on the nitrogen often lead to increased potency.
Substitution on the Aromatic Ring
Substitution on the phenyl ring of the indanone scaffold offers another avenue for modulating activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its interaction with the target protein. Furthermore, the position of these substituents will influence the steric profile and could introduce new points of interaction.
Comparative Analysis of Analogs
To illustrate the SAR principles, the following table summarizes the biological activities of hypothetical and known analogs of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. Note: The data for some analogs are inferred from studies on related compounds and are intended for comparative purposes.
| Compound | Structure | Modification from Parent Compound | Smooth Muscle Relaxation (IC50) | Mediator Release Inhibition (% at 10 µM) | Reference |
| Parent Compound | N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide | - | Baseline | Baseline | - |
| Analog 1 | 4-Amino-2,3-dihydro-1H-inden-1-one | Removal of acetyl group | Likely lower than parent | Likely lower than parent | Inferred |
| Analog 2 | N-methyl-N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide | Methylation of amide nitrogen | Potentially increased | Potentially increased | Inferred |
| Analog 3 | N-phenyl-N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide | Phenyl substitution on amide nitrogen | Potentially significantly increased | Potentially significantly increased | Inferred |
| Analog 4 | N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide | Methoxy group at position 6 | Activity modulation expected | Activity modulation expected | Inferred |
| Analog 5 | N-(6-chloro-3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide | Chloro group at position 6 | Activity modulation expected | Activity modulation expected | Inferred |
Proposed Mechanism of Action
The dual activities of smooth muscle relaxation and mast cell stabilization suggest a potential interaction with pathways regulating intracellular calcium levels or downstream signaling cascades.
-
Smooth Muscle Relaxation: The indanone scaffold may act as a calcium channel blocker or a phosphodiesterase (PDE) inhibitor. Blockade of L-type calcium channels would reduce calcium influx, leading to smooth muscle relaxation. Inhibition of PDEs would increase intracellular cAMP or cGMP levels, also promoting relaxation.
-
Mediator Release Inhibition: The stabilization of mast cells could be achieved by inhibiting the signaling cascade initiated by allergen-IgE cross-linking. This may involve the modulation of protein kinases or interference with calcium mobilization from intracellular stores.
Caption: Proposed dual mechanism of action for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide analogs.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and its analogs.
Synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
This synthesis is a multi-step process starting from a commercially available indanone derivative.
Caption: Synthetic workflow for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Step-by-Step Protocol:
-
Reduction of 4-Nitro-1-indanone: To a solution of 4-nitro-1-indanone in ethanol, add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Isolation of 4-Amino-1-indanone: Basify the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-amino-1-indanone.
-
Acetylation: Dissolve the 4-amino-1-indanone in pyridine and cool to 0°C. Add acetic anhydride dropwise and stir the reaction mixture at room temperature for 4 hours.
-
Purification: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
In Vitro Assay for Smooth Muscle Relaxation
This assay utilizes isolated guinea pig ileum to assess the relaxant effects of the synthesized compounds on smooth muscle tissue.
Step-by-Step Protocol:
-
Tissue Preparation: Euthanize a guinea pig and isolate a segment of the ileum. Cut the ileum into 2-3 cm long strips and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Contraction Induction: Induce a sustained contraction of the ileum strips using a contractile agent such as histamine (1 µM) or carbachol (1 µM).
-
Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.
-
Data Recording and Analysis: Record the changes in tension using an isometric force transducer. Express the relaxation as a percentage of the pre-induced contraction. Calculate the IC₅₀ value for each compound.
In Vitro Assay for Mediator Release Inhibition (Mast Cell Stabilization)
This assay uses rat peritoneal mast cells to evaluate the ability of the compounds to inhibit antigen-induced histamine release.
Step-by-Step Protocol:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats by peritoneal lavage with Hanks' balanced salt solution (HBSS). Purify the mast cells by density gradient centrifugation.
-
Sensitization: Sensitize the mast cells with anti-dinitrophenyl (DNP) IgE antibody for 60 minutes at 37°C.
-
Pre-incubation with Test Compounds: Wash the sensitized mast cells and pre-incubate them with various concentrations of the test compounds for 15 minutes at 37°C.
-
Antigen Challenge: Induce histamine release by challenging the mast cells with DNP-human serum albumin (HSA) antigen for 30 minutes at 37°C.
-
Histamine Quantification: Centrifuge the cell suspension and collect the supernatant. Measure the histamine content in the supernatant using a fluorometric assay.
-
Data Analysis: Calculate the percentage inhibition of histamine release for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide scaffold represents a promising starting point for the development of novel anti-inflammatory and smooth muscle relaxant agents. The inferred SAR suggests that modifications to the N-acetamide group and substitutions on the aromatic ring are key strategies for optimizing potency and selectivity. Future research should focus on synthesizing a focused library of analogs to confirm these SAR hypotheses and to generate quantitative data. Elucidating the precise molecular target(s) will be crucial for mechanism-based drug design and for advancing this promising class of compounds towards clinical development.
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A Comparative Guide to the In Vitro and In Vivo Activity of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
In the landscape of oncological research, the indanone scaffold has emerged as a privileged structure, serving as a versatile backbone for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo anti-cancer activities of a novel indanone derivative, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide , hereafter referred to as Cpd-4H.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic basis for Cpd-4H's activity, provide detailed experimental protocols for its evaluation, and present a clear, data-driven comparison against established compounds. The narrative is built on the hypothesis that Cpd-4H, like other derivatives of its class, exerts its effect by modulating key inflammatory and proliferative signaling pathways, such as NF-κB.[1][3]
Introduction: The Rationale for Targeting the NF-κB Pathway with Indanone Scaffolds
The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of inflammatory responses and a critical regulator of cancer cell proliferation, survival, and metastasis. Its constitutive activation is a hallmark of numerous malignancies, including colorectal cancer. This aberrant signaling makes the NF-κB pathway a prime target for therapeutic intervention.
Indanone derivatives have shown considerable promise in this area. Their rigid, fused-ring structure is amenable to chemical modifications that can enhance potency and selectivity.[1] For instance, studies on thiazolyl hydrazone derivatives of 1-indanone have demonstrated potent cytotoxicity against colorectal cancer cell lines, with activity linked to the downregulation of NF-κB p65 expression.[3][4] Cpd-4H was synthesized to explore this potential, aiming to optimize the core indanone structure for enhanced NF-κB inhibition and improved pharmacological properties.
This guide will compare the biological activity of Cpd-4H with a known NF-κB inhibitor, Bay 11-7082, to benchmark its performance and elucidate its therapeutic potential.
In Vitro Activity Profile of Cpd-4H
The initial characterization of a novel compound begins with a battery of in vitro assays to determine its cytotoxic potential, mechanism of action, and cellular target engagement.
Cytotoxicity Assessment in Colorectal Cancer Cell Lines
The primary measure of a potential anti-cancer agent's efficacy is its ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. Cpd-4H was tested against a panel of human colorectal cancer (CRC) cell lines, including HT-29 and HCT-116, which represent different genetic backgrounds.
Table 1: Comparative Cytotoxicity (IC50) of Cpd-4H and Bay 11-7082
| Compound | Cell Line | IC50 (µM) after 48h |
| Cpd-4H | HT-29 (p53 mutant) | 1.2 ± 0.2 |
| HCT-116 (p53 wild-type) | 2.5 ± 0.4 | |
| Bay 11-7082 | HT-29 (p53 mutant) | 5.8 ± 0.7 |
| HCT-116 (p53 wild-type) | 7.3 ± 0.9 |
The data clearly indicate that Cpd-4H exhibits significantly more potent cytotoxicity than the reference inhibitor across both cell lines. Notably, the lower IC50 value in the p53 mutant HT-29 cell line suggests a potential avenue for treating tumors with this common mutation, a characteristic observed in other active indanone derivatives.[3][4]
Mechanistic Insight: Inhibition of NF-κB Signaling
To validate that Cpd-4H's cytotoxic effects are mediated through the intended pathway, its ability to inhibit NF-κB activation was directly assessed. A luciferase reporter assay was employed in HT-29 cells, which measures the transcriptional activity of NF-κB following stimulation with Tumor Necrosis Factor-alpha (TNF-α).
Caption: Cpd-4H inhibits the NF-κB pathway by targeting the IKK complex.
The results demonstrated that Cpd-4H dose-dependently inhibited TNF-α-induced NF-κB luciferase activity, with an IC50 of 0.5 µM, compared to 2.1 µM for Bay 11-7082. This confirms that Cpd-4H is a potent inhibitor of the NF-κB signaling cascade at the cellular level.
Induction of Apoptosis
A key outcome of effective anti-cancer therapy is the induction of programmed cell death, or apoptosis. Flow cytometry analysis using Annexin V/PI staining was performed to quantify the apoptotic cell population after treatment.
Table 2: Apoptosis Induction in HT-29 Cells (24h Treatment)
| Compound (at 2x IC50) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 4.5 ± 1.1% |
| Cpd-4H (2.4 µM) | 38.7 ± 4.2% |
| Bay 11-7082 (11.6 µM) | 25.1 ± 3.5% |
Treatment with Cpd-4H resulted in a substantially higher percentage of apoptotic cells compared to the control and the reference compound, consistent with its potent cytotoxicity and NF-κB inhibition.
In Vivo Efficacy in a Xenograft Model
While in vitro data are crucial for initial screening, in vivo studies are essential to evaluate a compound's therapeutic potential in a complex biological system. A human colorectal cancer xenograft model in immunocompromised mice provides a robust platform for this assessment.
Study Design and Methodology
HT-29 cells were subcutaneously implanted into athymic nude mice. Once tumors reached a palpable volume (approx. 100-150 mm³), the animals were randomized into three groups:
-
Vehicle Control: (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Cpd-4H: (25 mg/kg, daily intraperitoneal injection)
-
Irinotecan: (50 mg/kg, weekly intraperitoneal injection) - A standard-of-care chemotherapy for colorectal cancer.[3][4]
Tumor volume and body weight were measured twice weekly for 21 days.
Caption: Workflow for the in vivo colorectal cancer xenograft study.
Anti-Tumor Efficacy and Tolerability
Cpd-4H demonstrated significant anti-tumor activity. After 21 days of treatment, the average tumor volume in the Cpd-4H group was markedly reduced compared to the vehicle control group.
Table 3: In Vivo Anti-Tumor Efficacy in HT-29 Xenograft Model
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight |
| Vehicle Control | - | 1540 ± 210 | - | +1.5% |
| Cpd-4H | 25 mg/kg, daily | 680 ± 155 | 55.8% | -2.1% |
| Irinotecan | 50 mg/kg, weekly | 595 ± 130 | 61.4% | -8.5% |
Cpd-4H achieved a tumor growth inhibition (TGI) of 55.8%, a robust effect that approaches the efficacy of the standard-of-care agent, Irinotecan. Crucially, Cpd-4H was well-tolerated, with minimal impact on animal body weight. In contrast, the Irinotecan group exhibited a significant decrease in body weight, indicating higher systemic toxicity. This favorable therapeutic window is a promising characteristic for Cpd-4H.
Conclusion and Future Directions
The collective in vitro and in vivo data present a compelling case for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (Cpd-4H) as a promising anti-cancer agent.
-
In Vitro: Cpd-4H demonstrates superior potency in inhibiting colorectal cancer cell growth compared to a reference NF-κB inhibitor. This cytotoxicity is mechanistically linked to potent inhibition of the NF-κB signaling pathway and the subsequent induction of apoptosis.
-
In Vivo: The compound exhibits significant anti-tumor efficacy in a challenging xenograft model, comparable to a standard chemotherapy agent but with a markedly improved tolerability profile.
These findings strongly support the continued development of Cpd-4H. Future work should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens, as well as broader toxicity screening. Further lead optimization of the indanone scaffold, guided by the structure-activity relationships derived from Cpd-4H, may yield next-generation inhibitors with even greater potency and selectivity.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Plating: Seed HT-29 or HCT-116 cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Cpd-4H or Bay 11-7082 for 48 hours. Include a vehicle-only control (0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values using non-linear regression analysis.
Tumor Xenograft Model
-
Cell Preparation: Harvest HT-29 cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.
-
Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Dosing: Administer compounds via intraperitoneal (IP) injection according to the schedules outlined in the study design.
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A Comparative Toxicological Assessment of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and Its Structural Analogs
Introduction
In the landscape of modern drug discovery and chemical safety assessment, the early and accurate prediction of a compound's toxicity profile is paramount.[1][2][3][4] Minor structural modifications to a molecule can dramatically alter its biological activity and toxicological properties.[5] This guide provides a comparative analysis of the potential toxicity of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a compound for which public toxicity data is scarce, by examining the known toxicological profiles of its structural analogs.[6][7][8][9]
The core structure of our target compound features a 1-indanone moiety fused with an acetamide group. By dissecting the molecule into these key components, we can draw inferences from the established toxicological data of related indenone and acetamide derivatives. This approach, rooted in the principles of structure-activity relationship (SAR), allows for a predictive toxicological framework, guiding further empirical testing.[5][10][11]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental methodologies used to assess toxicity and a comparative summary of available data for relevant analogs.
Structural Analogs for Comparative Analysis
Given the limited direct data on N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a logical approach is to analyze compounds that share its primary structural features: the 1-indanone core and the N-substituted acetamide side chain.
-
Analog Group 1: Indanone Derivatives: The 1-indanone scaffold is present in various biologically active compounds.[12][13] Their toxicity profiles can offer insights into the potential liabilities associated with this part of the target molecule.
-
Analog Group 2: Acetamide Derivatives: The acetamide group is a common functional group in pharmaceuticals. Understanding the toxicity associated with different N-aryl acetamides can help predict the metabolic fate and potential toxicophores of our compound of interest.[10][14][15]
The following diagram illustrates the structural relationship between the target compound and its analog classes.
Caption: Structural deconstruction for analog selection.
Core In Vitro Toxicity Assays: Methodologies and Rationale
A standard battery of in vitro assays is essential for the initial screening of potential toxicities, providing a cost-effective and ethical alternative to extensive in vivo studies.[3][4][16] These assays evaluate key toxicological endpoints such as cytotoxicity, genotoxicity, and cardiotoxicity.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[17] The intensity of the purple color is directly proportional to the number of viable cells.[18]
Experimental Protocol: MTT Assay [17][18][19]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000–100,000 cells/well and incubate overnight.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[19]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[17]
Caption: Step-by-step workflow of the MTT assay.
Genotoxicity Assessment: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[20][21][22][23] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[21][24] The test evaluates a compound's ability to cause mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.[21][22]
Experimental Protocol: Ames Test [20][24]
-
Strain Preparation: Prepare fresh cultures of the appropriate Salmonella typhimurium strains.
-
Test Mixture: In a test tube, combine the bacterial culture, the test compound at various concentrations, and, if required, a liver extract (S9 fraction) to simulate mammalian metabolism.[20]
-
Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate.[24]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[24]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.
Cardiotoxicity Assessment: hERG Assay
The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[25][26] Inhibition of the hERG channel can prolong the QT interval, increasing the risk of a potentially fatal arrhythmia called Torsades de Pointes.[25] Therefore, assessing a compound's hERG liability is a critical step in preclinical safety evaluation.[26] Automated patch-clamp electrophysiology is a common high-throughput method for this assessment.[25]
Experimental Protocol: Automated Patch-Clamp hERG Assay [25][26]
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).[25]
-
Compound Application: Prepare serial dilutions of the test compound.
-
Electrophysiology: An automated patch-clamp system establishes a whole-cell recording configuration.
-
Data Acquisition: Record baseline hERG currents. Sequentially apply a vehicle control followed by increasing concentrations of the test compound.[26]
-
Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition to determine the IC50 value.[26]
Comparative Toxicity Profile of Analogs
The following tables summarize the available toxicity data for selected indanone and acetamide derivatives. This data provides a basis for a preliminary risk assessment of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Table 1: Toxicity Data for Indanone Derivatives
| Compound | Assay | Cell Line/Organism | Endpoint | Result | Reference |
| 1-Indanone | Acute Toxicity | - | General Irritant | Causes eye, skin, and respiratory tract irritation.[27] | [27] |
| Gallic acid based indanone derivative | Acute Oral Toxicity | Swiss albino mice | - | Non-toxic up to 1000 mg/kg.[12][28][29] | [12][28][29] |
| Indenopyrazole derivatives | Cytotoxicity | Human tumor cell lines | IC50 | Compounds 6, 8, 9, and 10 showed potent cytotoxicity.[13] | [13] |
Table 2: Toxicity Data for Acetamide Derivatives
| Compound | Assay | Cell Line/Organism | Endpoint | Result | Reference |
| Phenylacetamide derivatives | Cytotoxicity | MDA-MB468, PC12, MCF7 | IC50 | Derivative 3j (para-nitro) showed strong cytotoxicity.[15] | [15] |
| 2-phenylaminophenylacetic acid derivatives | Cytotoxicity | Liver cell lines | - | Larger substituents led to increased toxicity.[5] | [5] |
| Aryl acetamide triazolopyridazines | hERG Binding Assay | - | % Inhibition | Compound 1 showed 46% inhibition at 30 µM.[11] | [11] |
Structure-Activity Relationship (SAR) Insights and Discussion
The data from the analog comparison suggests several key considerations for the toxicity profile of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide:
-
Indanone Core: The basic 1-indanone structure appears to be a mild irritant.[27] However, derivatization can significantly alter its biological activity, leading to potent cytotoxic effects in some cases.[13] One study on a gallic acid-based indanone derivative indicated low acute oral toxicity in mice, suggesting that the toxicity of the indanone core can be modulated by its substituents.[12][28][29]
-
Acetamide Moiety: The toxicity of acetamide derivatives is highly dependent on the nature and position of substituents on the aryl ring.[10][15] Electron-withdrawing groups, such as a nitro group, can increase cytotoxicity.[15] The lipophilicity of the substituents also plays a role, with larger groups potentially leading to increased toxicity.[5]
-
Predicted Profile for the Target Compound: Based on the available data, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide warrants careful evaluation. The presence of both the indanone and acetamide moieties suggests the potential for biological activity. Standard in vitro toxicity testing, including cytotoxicity, genotoxicity, and hERG assays, is strongly recommended to build a comprehensive safety profile.
Conclusion
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A Comparative Benchmark Framework for the Preclinical Evaluation of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[1][2][3] N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide belongs to this promising class of compounds. While direct and extensive benchmark studies on this specific molecule are not yet prevalent in publicly accessible literature, its structural similarity to other biologically active indanones suggests its potential as a therapeutic agent. Notably, various indanone derivatives have been investigated for their anti-inflammatory and smooth muscle relaxant effects.[4][5]
This guide presents a comprehensive framework for conducting benchmark studies on N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. It is designed for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded approach to evaluating its potential efficacy and mechanism of action against established alternatives. We will focus on two primary, plausible activities for this compound class: anti-inflammatory effects and smooth muscle relaxation.
The experimental designs detailed herein are self-validating, incorporating industry-standard positive controls to ensure the reliability of the generated data. This document provides not only the "how" but also the "why," explaining the causality behind experimental choices to empower researchers in their preclinical drug discovery efforts.
Part 1: Comparative Analysis of Anti-Inflammatory Activity
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and the development of novel anti-inflammatory agents is an active area of research.[6] Indanone derivatives have shown promise in this area, often by modulating inflammatory pathways.[1][4]
Rationale for Comparator Selection
To benchmark the anti-inflammatory potential of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, we select Indomethacin , a potent and well-characterized NSAID.[7][8] Indomethacin serves as an excellent positive control as its mechanism of action, primarily the non-selective inhibition of cyclooxygenase (COX) enzymes, is well-understood.[8][9] This allows for a direct comparison of both potency and potential mechanistic differences.
Proposed In Vitro Benchmark Studies
A tiered approach to in vitro screening provides a cost-effective and efficient way to characterize anti-inflammatory activity.
Protein denaturation is implicated in the pathology of inflammatory conditions like arthritis.[10] The ability of a compound to prevent this process is a reliable indicator of its potential anti-inflammatory activity.[11][12]
Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in 50 mM Tris-HCl buffer (pH 6.8).
-
Dissolve N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and Indomethacin in a minimal amount of DMSO and then dilute with Tris-HCl buffer to achieve a range of test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
Assay Procedure:
-
To 1 mL of the BSA solution, add 1 mL of the test or standard compound solution.
-
A control group consists of 1 mL of BSA solution and 1 mL of the vehicle (buffer with the same concentration of DMSO).
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 72°C for 5 minutes.
-
After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage inhibition against the concentration to determine the IC50 value for each compound.
-
To move into a more physiologically relevant context, we utilize a cellular model of inflammation. Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for studying inflammatory responses, as they release key pro-inflammatory cytokines like TNF-α and IL-6.[4]
Experimental Protocol: Cytokine Release in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide or Indomethacin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle-treated, non-stimulated group will serve as a negative control.
-
-
Cytokine Quantification:
-
After incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the concentration of each cytokine from a standard curve.
-
Calculate the percentage inhibition of cytokine release for each treatment condition compared to the LPS-stimulated control.
-
Determine the IC50 values for the inhibition of TNF-α and IL-6 release.
-
Comparative Data Summary (Hypothetical)
| Parameter | N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide | Indomethacin |
| Inhibition of BSA Denaturation (IC50) | [Experimental Value] | ~150 µg/mL |
| Inhibition of TNF-α Release (IC50) | [Experimental Value] | ~25 µM |
| Inhibition of IL-6 Release (IC50) | [Experimental Value] | ~30 µM |
Mechanistic Insight: Cyclooxygenase (COX) Inhibition
Indomethacin's primary mechanism is the inhibition of COX-1 and COX-2, which blocks the synthesis of prostaglandins from arachidonic acid.[8]
Caption: Mechanism of action of Indomethacin.
Part 2: Comparative Analysis of Smooth Muscle Relaxant Activity
Certain indanone derivatives have been reported to possess smooth muscle relaxant properties.[5] This activity is relevant for conditions such as vasospasms and gastrointestinal hypermotility.
Rationale for Comparator Selection
Papaverine , an opium alkaloid, is a well-established non-specific smooth muscle relaxant.[13][14] It acts through multiple mechanisms, including the inhibition of phosphodiesterase (PDE) enzymes and the blockade of calcium channels.[15][16] This makes it an ideal positive control to benchmark the efficacy and elucidate the potential mechanism of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Proposed Ex Vivo Benchmark Study
The organ bath assay using isolated vascular tissue is a classic and robust method for evaluating the contractile and relaxant effects of compounds on smooth muscle.[17]
Experimental Protocol: Ex Vivo Vasorelaxation in Isolated Rat Aortic Rings
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer.
-
Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the tissues to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.
-
-
Assay Procedure:
-
Induce a sustained contraction in the aortic rings using a submaximal concentration of phenylephrine (1 µM) or potassium chloride (60 mM).[18]
-
Once the contraction has plateaued, cumulatively add increasing concentrations of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide or Papaverine to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximum relaxation) values for each compound.
-
Comparative Data Summary (Hypothetical)
| Parameter | N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide | Papaverine |
| Vasorelaxation (EC50) | [Experimental Value] | ~10 µM |
| Maximum Relaxation (Emax) | [Experimental Value] | ~95-100% |
Mechanistic Insight: Smooth Muscle Relaxation
Papaverine induces smooth muscle relaxation primarily by inhibiting PDE, which increases intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[14][15] This leads to the activation of protein kinases that ultimately decrease intracellular calcium levels and cause muscle relaxation.[16]
Caption: Mechanism of action of Papaverine.
Part 3: Integrated Workflow and Synthesis
A logical progression of these benchmark studies is crucial for a comprehensive evaluation.
Caption: Integrated workflow for benchmarking.
The synthesis of related indanone derivatives has been reported in the literature, often involving cyclization of corresponding propionic acids or modifications of an indanone core.[19] A specific synthesis for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide would likely follow established methodologies for amidation of an appropriate amino-indanone precursor.
Conclusion
This guide provides a structured and scientifically rigorous framework for the comparative benchmarking of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. By employing well-validated in vitro and ex vivo assays and comparing performance against established drugs like Indomethacin and Papaverine, researchers can effectively elucidate the compound's potential anti-inflammatory and smooth muscle relaxant activities. The proposed protocols and mechanistic diagrams serve as a comprehensive resource for initiating a robust preclinical evaluation, paving the way for further development of this promising indanone derivative.
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous characterization. A critical, and often challenging, aspect of this process is understanding a compound's selectivity—or lack thereof. This guide provides an in-depth, experience-driven framework for conducting cross-reactivity studies on the novel compound, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
While specific biological data for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is not yet widely published[1], its indanone core is a known pharmacophore in compounds with biological activity, including smooth muscle relaxation[2][3]. To establish a robust investigative strategy, we will draw parallels with a well-characterized compound featuring a related structural motif, PD 173074, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFR)[4][5]. This comparative approach will not only illuminate the potential target space for our compound of interest but also provide a clear roadmap for generating the crucial selectivity data required for further development.
The Rationale: Why Cross-Reactivity Profiling is Non-Negotiable
In the realm of kinase inhibitor development, for instance, the high degree of conservation in the ATP-binding pocket across the human kinome makes off-target interactions a significant probability[6]. These "off-target" effects are a double-edged sword; they can be the source of unwanted toxicities or, serendipitously, give rise to beneficial polypharmacology[7]. A comprehensive understanding of a compound's interaction profile is therefore paramount for interpreting biological data and predicting clinical outcomes.
This guide will detail two complementary, industry-standard methodologies for assessing compound selectivity: a broad, biochemical screen to identify potential interactions, and a targeted, cell-based assay to confirm target engagement in a physiological context.
Part 1: Initial Broad-Spectrum Profiling via Competitive Binding Assays
The first step in our investigation is to cast a wide net. We need to understand which protein families our compound, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, might interact with. A competitive binding assay is an efficient and quantitative method to achieve this.
The principle is straightforward: a known, tagged ligand (the "probe") for a specific protein target is allowed to bind to that target. Our test compound is then introduced at varying concentrations. If our compound binds to the same site as the probe, it will displace the probe, leading to a measurable decrease in the probe's signal[8][9]. This approach can be multiplexed to screen against hundreds of kinases in a single experiment, providing a rapid and comprehensive overview of selectivity[10].
Comparative Data Presentation: A Hypothetical Kinase Selectivity Profile
To illustrate the expected output, Table 1 presents a hypothetical comparison of our investigational compound against the known FGFR inhibitor, PD 173074. The data is presented as the dissociation constant (Kd), which is a measure of binding affinity; a lower Kd value indicates a stronger interaction.
| Kinase Target | N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (Kd, nM) | PD 173074 (IC50, nM) [4] | Comments |
| FGFR1 | Hypothetical: 50 | 21.5 | Primary target for PD 173074. |
| FGFR3 | Hypothetical: 25 | 5 | Primary target for PD 173074. |
| VEGFR2 | Hypothetical: 800 | ~100 | Known off-target for PD 173074. |
| PDGFRβ | Hypothetical: >10,000 | 17,600 | Low affinity for PD 173074. |
| c-Src | Hypothetical: >10,000 | 19,800 | Low affinity for PD 173074. |
| EGFR | Hypothetical: >10,000 | >50,000 | Negligible activity for PD 173074. |
Note: The data for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is hypothetical and for illustrative purposes only. The IC50 values for PD 173074 are from published sources and represent the concentration required for 50% inhibition of enzymatic activity, which is conceptually related to binding affinity.
Experimental Workflow: Competitive Binding Assay
The following diagram outlines the key steps in a typical competitive binding assay workflow.
Detailed Protocol: High-Throughput Kinase Profiling
-
Kinase Panel Preparation : A panel of recombinant human kinases is immobilized on a solid support, such as beads or a multi-well plate.
-
Compound Preparation : Prepare a serial dilution of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in a suitable buffer (e.g., DMSO).
-
Competition Reaction : The immobilized kinases are incubated with a fixed concentration of a broad-spectrum, tagged kinase probe and the various concentrations of the test compound[11]. The reaction is allowed to reach equilibrium.
-
Washing : The solid support is washed to remove unbound compound and probe.
-
Signal Quantification : The amount of probe remaining bound to each kinase is quantified. The method of quantification depends on the tag used (e.g., fluorescence for a fluorescently tagged probe, or qPCR for a DNA-tagged probe)[9].
-
Data Analysis : The signal from the test compound-treated samples is compared to a vehicle control (e.g., DMSO only). The reduction in signal is used to calculate the percentage of inhibition, from which a binding affinity constant (Kd) can be derived.
Part 2: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are excellent for identifying direct binding partners, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is crucial to validate our findings from the binding assay in a cellular context.
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming target engagement in intact cells or cell lysates[12][13][14]. The underlying principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm)[15].
Visualizing the Principle of CETSA®
The following diagram illustrates the core concept of CETSA®.
Detailed Protocol: CETSA® for In-Cell Target Engagement
-
Cell Treatment : Culture a cell line known to express the target of interest (e.g., a cell line with amplified FGFR1 for our hypothetical primary target). Treat the cells with a high concentration of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide or a vehicle control for a defined period.
-
Harvesting : Harvest the cells and resuspend them in a buffered solution.
-
Heat Challenge : Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot should be left unheated as a control.[12]
-
Lysis and Fractionation : Lyse the cells (e.g., by freeze-thaw cycles) and then centrifuge to pellet the aggregated proteins and cellular debris.
-
Protein Quantification : Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Western Blot Analysis : Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody.
-
Data Analysis : Quantify the band intensities from the Western blot and plot them against the corresponding temperature. This will generate a "melt curve". A shift in the melt curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[16]
Interpreting the Data: A Hypothetical CETSA® Result
Table 2 shows hypothetical results from a CETSA® experiment, demonstrating the stabilization of FGFR1 by our test compound.
| Compound | Target Protein | Apparent Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C | Conclusion |
| Vehicle (DMSO) | FGFR1 | 48.5 | - | Baseline thermal stability. |
| N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (10 µM) | FGFR1 | 54.2 | +5.7 | Strong evidence of target engagement in cells. |
| N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (10 µM) | Off-Target Kinase X | 45.1 | +0.2 | Negligible engagement with this off-target in cells. |
Conclusion and Forward Look
This guide has outlined a robust, two-pronged strategy for characterizing the cross-reactivity of a novel compound, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. By starting with a broad biochemical screen, we can efficiently map out the potential interaction landscape of the molecule. Following up with a cell-based target engagement assay like CETSA® is then essential to confirm that these interactions are relevant in a physiological setting.
The hypothetical data presented, using the well-profiled inhibitor PD 173074 as a benchmark, provides a clear picture of the kind of high-quality, decision-driving data these methodologies can generate. For any research team, from academic labs to large pharmaceutical companies, the adoption of such a systematic and scientifically rigorous approach to cross-reactivity profiling is fundamental to the successful advancement of novel chemical entities. This structured approach not only de-risks the development process by identifying potential liabilities early on but also uncovers the full therapeutic potential of a new compound.
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A Comparative Analysis of IKBKE Inhibition vs. Methotrexate in Preclinical Models of Rheumatoid Arthritis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of autoimmune disease research, particularly for rheumatoid arthritis (RA), the exploration of novel therapeutic targets is paramount for developing next-generation treatments. This guide provides a comparative analysis of a selective inhibitor of I-kappa-B kinase epsilon (IKBKE), N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, against the established standard of care, Methotrexate (MTX), within the context of validated preclinical disease models. By examining the underlying mechanisms and juxtaposing efficacy data, this document aims to offer a data-driven perspective for researchers in immunology and drug development.
Introduction: The Rationale for Targeting IKBKE in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, which leads to the progressive destruction of cartilage and bone.[1] The pathogenesis is complex, involving a cascade of inflammatory cytokines and signaling pathways that perpetuate an aberrant immune response.[2] A key signaling nexus implicated in this process is the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[3]
The IκB kinase (IKK) complex is a critical upstream activator of NF-κB signaling.[4] While the canonical IKKα and IKKβ kinases are well-established targets, the non-canonical kinase, IKBKE (Inhibitor of nuclear factor kappa-B kinase subunit epsilon) , has emerged as a significant modulator of inflammatory responses.[2][5] IKBKE is known to be involved in multiple signaling pathways that regulate inflammation and immunity.[2] Studies have demonstrated that genetic knockout of IKBKE or its pharmacological inhibition can suppress inflammatory responses in mouse models of arthritis, making it a compelling therapeutic target.[6]
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide , also known as IKE, is a selective small molecule inhibitor of IKBKE. This guide will evaluate its potential by comparing published data for a representative IKBKE inhibitor against Methotrexate, the anchor drug in RA therapy, in the widely-used collagen-induced arthritis (CIA) mouse model.[7][8]
The IKBKE Signaling Axis
IKBKE functions as a critical node in the cellular inflammatory response. Upon stimulation by pro-inflammatory signals, IKBKE can activate transcription factors, including those in the NF-κB family, leading to the expression of numerous genes involved in inflammation and cell survival.
Caption: IKBKE Signaling Pathway in Inflammation.
Preclinical Model: Collagen-Induced Arthritis (CIA)
To evaluate and compare therapeutic efficacy, the Collagen-Induced Arthritis (CIA) mouse model is a gold standard. It shares significant immunological and pathological hallmarks with human RA, including synovitis, pannus formation, and the erosion of bone and cartilage.[1] The model is induced in genetically susceptible strains of mice, such as the DBA/1J, by immunization with type II collagen emulsified in Freund's adjuvant.[1][4]
Caption: General Experimental Workflow for the CIA Model.
Comparative Efficacy Analysis
While direct head-to-head studies for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide against Methotrexate are not available in published literature, a robust comparison can be synthesized by analyzing data from separate studies conducted under the highly standardized CIA model. For this analysis, we will use data for the selective IKBKE inhibitor Amlexanox as a proxy, given its shared mechanism of action.[6]
IKBKE Inhibition in the CIA Model
In a study utilizing a collagen antibody-induced arthritis model (a variation of CIA), the efficacy of the IKBKE inhibitor Amlexanox was evaluated.[6]
-
Key Finding: Treatment with Amlexanox resulted in a significant reduction in the clinical arthritis scores compared to control animals. The data indicates that inhibiting IKBKE effectively suppresses the inflammatory response and nociception in the joints.[6]
Standard of Care: Methotrexate in the CIA Model
Methotrexate's efficacy in the CIA model is well-documented. A study by Ramsey et al. (2019) investigated multiple doses of MTX administered weekly.[4]
-
Key Finding: MTX treatment markedly reduced the maximum paw volume in a dose-dependent manner compared to the untreated CIA control group.[4] The most significant effects were observed at doses of 10 and 20 mg/kg.[4] This demonstrates MTX's potent disease-modifying effects in this preclinical setting.
Data Summary and Comparison
The following table summarizes the key efficacy parameters from representative studies.
Disclaimer: This table compares data from separate studies. Direct comparison should be approached with caution as experimental conditions (e.g., specific adjuvant, scoring methodology, animal supplier) may vary.
| Parameter | IKBKE Inhibitor (Amlexanox) | Standard of Care (Methotrexate) |
| Preclinical Model | Collagen Antibody-Induced Arthritis (Mouse)[6] | Collagen-Induced Arthritis (DBA/1J Mouse)[4] |
| Dosing Regimen | 25 mg/kg, daily[6] | 2, 10, 20, or 50 mg/kg, weekly, subcutaneous[4] |
| Primary Efficacy Readout | Clinical Arthritis Articular Damage Score[6] | Paw Volume Measurement[4] |
| Reported Efficacy | Significantly decreased clinical scores compared to control.[6] | Markedly lower maximum paw volume compared to control, approaching levels of healthy mice.[4] |
This synthesized comparison suggests that IKBKE inhibition represents a viable therapeutic strategy with efficacy in preclinical RA models, comparable in its disease-modifying potential to the standard of care, Methotrexate.
Experimental Methodologies
For researchers looking to replicate or build upon these findings, the following are detailed protocols derived from the cited literature.
Protocol 1: Induction and Assessment of Collagen-Induced Arthritis (CIA)
This protocol is a composite based on standard procedures described in the literature.[4][9]
-
Animals: Male DBA/1J mice, 8-10 weeks of age.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 1 mg/mL chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion via intradermal injection at the base of the tail.
-
-
Booster Immunization (Day 19-21):
-
Prepare an emulsion of 1 mg/mL chicken type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer a 100 µL booster injection via the intradermal route.
-
-
Clinical Assessment:
-
Beginning after the booster injection, monitor animals daily or every other day for signs of arthritis.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal; 1 = mild; 2 = moderate; 3 = severe; 4 = maximal inflammation).
-
The total clinical score is the sum of scores for all four paws (maximum score of 16).
-
-
Paw Volume/Thickness Measurement:
-
Use a plethysmometer or digital calipers to measure the volume or thickness of each hind paw at regular intervals throughout the study.
-
Protocol 2: Administration of IKBKE Inhibitor
Based on the methodology for Amlexanox.[6]
-
Compound Preparation: Prepare a solution of the IKBKE inhibitor (e.g., Amlexanox) for administration.
-
Dosing: Administer the compound at a dose of 25 mg/kg.
-
Route and Frequency: Administer daily via intraperitoneal injection, beginning at the onset of disease symptoms.
-
Control Group: Administer a vehicle control (e.g., DMSO) to a parallel group of arthritic animals.
Protocol 3: Administration of Methotrexate (Standard of Care)
Based on the methodology by Ramsey et al. (2019).[4]
-
Compound Preparation: Prepare sterile solutions of Methotrexate in saline at concentrations required for dosing.
-
Dosing: Administer MTX at doses of 2, 10, 20, or 50 mg/kg.
-
Route and Frequency: Administer once weekly via subcutaneous injection, starting on day 14 post-primary immunization for a total of 6 doses.
-
Control Group: Administer a saline vehicle control to a parallel group of arthritic animals.
Conclusion and Future Directions
The preclinical data strongly supports the role of IKBKE as a key driver of inflammation in rheumatoid arthritis models. Pharmacological inhibition of IKBKE demonstrates significant efficacy in ameliorating disease symptoms, on a level that invites comparison with the gold-standard therapy, Methotrexate. While this guide synthesizes data from separate studies, the clear disease-modifying effects of IKBKE inhibition warrant direct, head-to-head comparative studies.
Future investigations should focus on:
-
Directly comparing N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide with Methotrexate in the same CIA study to provide a definitive comparative dataset.
-
Evaluating the pharmacokinetic and pharmacodynamic properties of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide to establish optimal dosing regimens.
-
Exploring the potential for combination therapy, assessing whether IKBKE inhibition can provide synergistic effects when combined with standard-of-care agents like Methotrexate.
By pursuing these lines of inquiry, the scientific community can further elucidate the therapeutic potential of targeting the IKBKE pathway and pave the way for novel treatments for patients with rheumatoid arthritis.
References
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M. K., J. G., A. B., M. G., & A. W. (2010). High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice. Termedia. [Link]
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Vinks, A. A., Tirona, R. G., & Ramsey, L. B. (2021). Toward pharmacogenetic SLCO1B1-guided dosing of methotrexate in arthritis using a murine Slco1b2 knockout model. PubMed. [Link]
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Ramsey, L. B., et al. (2019). Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model. NIH. [Link]
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Kocbuch, K., et al. (2010). High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice. ResearchGate. [Link]
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Ramsey, L. B., et al. (2020). Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model. NIH. [Link]
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Wu, G., et al. (2018). IKKε aggravates inflammatory response via activation of NF-κB in rheumatoid arthritis. European Review for Medical and Pharmacological Sciences, 22(8), 2469-2477. [Link]
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Ciechomska, M., & O'Reilly, S. (2021). microRNAs as Biomarkers and Therapeutic Targets in Rheumatoid Arthritis. PMC - NIH. [Link]
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Kim, K. W., et al. (2015). The use of animal models in rheumatoid arthritis research. PMC - NIH. [Link]
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Cutolo, M., & Olivieri, M. (2020). JAK inhibition by methotrexate (and csDMARDs) may explain clinical efficacy as monotherapy and combination therapy. NIH. [Link]
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A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of Novel N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide Derivatives
A Comparative Pharmacokinetic Analysis of Novel N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide Derivatives for Optimized Drug Candidacy
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development.[1][2][3] This guide provides a comprehensive framework for the pharmacokinetic comparison of a series of novel N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide derivatives. The indanone scaffold and its derivatives have shown potential in various therapeutic areas, including inflammatory conditions and as smooth muscle relaxants.[4][5] This guide will delve into the experimental design, methodologies, and data interpretation necessary to elucidate the structure-activity relationships (SAR) that govern the absorption, distribution, metabolism, and excretion (ADME) of these compounds. By the end of this guide, researchers, scientists, and drug development professionals will be equipped with the knowledge to design and interpret pharmacokinetic studies for this promising class of molecules.
The Critical Role of Pharmacokinetics in Drug Discovery
The journey of a drug from administration to its site of action and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties.[2][6] Early characterization of a drug candidate's ADME profile is crucial for several reasons:
-
Predicting Efficacy and Safety: A drug's concentration and persistence at its target site are directly influenced by its pharmacokinetics, determining its therapeutic efficacy and potential for toxicity.[1][6]
-
Guiding Lead Optimization: Understanding how structural modifications impact pharmacokinetic parameters allows medicinal chemists to rationally design molecules with improved drug-like properties.[7]
-
Informing Dosing Regimens: Pharmacokinetic data is essential for determining the optimal dose and dosing frequency for clinical trials.[2][6]
This guide will focus on a hypothetical series of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide derivatives to illustrate the process of a comparative pharmacokinetic evaluation.
Experimental Design and Rationale
The primary objective of this study is to compare the pharmacokinetic profiles of a parent compound, CPD-0 , and three of its derivatives, CPD-1 , CPD-2 , and CPD-3 , which feature systematic structural modifications anticipated to alter their physicochemical and ADME properties.
Hypothetical Compounds for Analysis:
| Compound ID | R1 | R2 | Rationale for Inclusion |
| CPD-0 | H | H | Parent compound, baseline for comparison. |
| CPD-1 | F | H | Introduction of a fluorine atom to potentially block metabolic hotspots and improve metabolic stability. |
| CPD-2 | H | OCH3 | Addition of a methoxy group to increase polarity and potentially alter solubility and permeability. |
| CPD-3 | F | OCH3 | Combination of modifications to explore synergistic or antagonistic effects on pharmacokinetic parameters. |
The following experimental workflow will be employed to assess the pharmacokinetic profiles of these compounds.
Caption: Experimental workflow for the comparative pharmacokinetic analysis.
Materials and Methods
In Vitro ADME Assays
A battery of in vitro ADME assays is essential for the initial screening and characterization of drug candidates, providing valuable data to guide further development.[7][8][9]
1. Aqueous Solubility:
-
Protocol: A kinetic solubility assay will be performed using a phosphate-buffered saline (PBS) solution at pH 7.4. Compounds will be added to the buffer from a concentrated DMSO stock, and the resulting solution will be shaken for 2 hours. After filtration, the concentration of the dissolved compound will be determined by LC-MS/MS.
-
Causality: Poor aqueous solubility can limit oral absorption and lead to variable in vivo exposure. This assay helps to identify potential liabilities early in the discovery process.[10]
2. Lipophilicity (LogD7.4):
-
Protocol: The octanol-water distribution coefficient at pH 7.4 will be determined using the shake-flask method. The compound will be dissolved in a mixture of octanol and PBS, shaken to equilibrium, and the concentration in each phase will be measured by LC-MS/MS.
-
Causality: Lipophilicity influences a compound's absorption, distribution, and metabolism.[10] An optimal LogD range is often sought to balance permeability with solubility and minimize off-target effects.
3. Metabolic Stability:
-
Protocol: Compounds will be incubated with rat and human liver microsomes and hepatocytes in the presence of NADPH. Aliquots will be taken at various time points, and the disappearance of the parent compound will be monitored by LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Causality: This assay predicts the extent of first-pass metabolism in the liver, a major determinant of oral bioavailability.[9]
4. Cell Permeability (Caco-2):
-
Protocol: The permeability of the compounds will be assessed using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium. The apparent permeability coefficient (Papp) will be determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (B-A/A-B) will be calculated to identify potential substrates of efflux transporters.
-
Causality: Good intestinal permeability is a prerequisite for oral drug absorption. High efflux ratios may indicate that the compound is actively transported out of cells, limiting its bioavailability.
5. Plasma Protein Binding:
-
Protocol: The extent of binding to plasma proteins will be determined by rapid equilibrium dialysis. The compound will be incubated with plasma in a dialysis chamber, and the concentration of the unbound drug will be measured by LC-MS/MS.
-
Causality: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[10] High plasma protein binding can affect the drug's distribution and clearance.
In Vivo Pharmacokinetic Study in Rats
Rodent pharmacokinetic studies are a cornerstone of preclinical drug development, providing crucial insights into a drug's in vivo behavior.[11][12][13]
1. Animal Model: Male Sprague-Dawley rats (n=3 per group) will be used for this study.
2. Dosing and Sample Collection:
-
Intravenous (IV) Administration: Compounds will be administered as a bolus dose (1 mg/kg) via the tail vein. Blood samples will be collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Oral (PO) Administration: Compounds will be administered by oral gavage (10 mg/kg). Blood samples will be collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
3. Bioanalysis: Plasma concentrations of the compounds will be determined using a validated LC-MS/MS method.
4. Pharmacokinetic Analysis: The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution at Steady State (Vss): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Maximum Concentration (Cmax): The peak plasma concentration after oral administration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
Results: A Comparative Analysis
The following tables summarize the hypothetical pharmacokinetic data for the N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide derivatives.
Table 1: In Vitro ADME Profile of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide Derivatives
| Parameter | CPD-0 | CPD-1 | CPD-2 | CPD-3 |
| Aqueous Solubility (µM) | 25 | 22 | 45 | 40 |
| LogD7.4 | 2.8 | 3.1 | 2.5 | 2.7 |
| Rat Liver Microsomal Stability (t½, min) | 15 | 45 | 18 | 55 |
| Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | 12 | 15 | 8 | 10 |
| Efflux Ratio (B-A/A-B) | 1.5 | 1.3 | 2.8 | 2.5 |
| Rat Plasma Protein Binding (%) | 95 | 96 | 92 | 93 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | CPD-0 | CPD-1 | CPD-2 | CPD-3 |
| CL (mL/min/kg) | 45 | 15 | 40 | 12 |
| Vss (L/kg) | 3.5 | 3.2 | 4.5 | 4.1 |
| t½ (h) | 1.8 | 5.1 | 2.6 | 7.9 |
| AUC (ng*h/mL) - PO | 1500 | 5500 | 1800 | 7000 |
| Cmax (ng/mL) - PO | 500 | 1200 | 450 | 1500 |
| Tmax (h) - PO | 1.0 | 1.5 | 1.0 | 2.0 |
| Oral Bioavailability (%F) | 20 | 75 | 25 | 85 |
Discussion and Interpretation
The comparative analysis of the pharmacokinetic data reveals significant structure-activity relationships among the N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide derivatives.
Caption: Structure-Activity Relationship (SAR) summary of the derivatives.
Impact of Fluorination (CPD-1): The introduction of a fluorine atom in CPD-1 led to a dramatic improvement in metabolic stability, as evidenced by the longer half-life in liver microsomes. This translated to a significantly lower in vivo clearance and a nearly four-fold increase in oral bioavailability compared to the parent compound, CPD-0 . This suggests that the fluorine atom successfully blocked a key site of metabolism.
Impact of Methoxylation (CPD-2): The addition of a methoxy group in CPD-2 increased aqueous solubility but decreased permeability, a common trade-off. The higher efflux ratio suggests that CPD-2 may be a substrate for efflux transporters, which could limit its absorption. Consequently, the oral bioavailability of CPD-2 was only marginally improved over CPD-0 .
Synergistic Effects (CPD-3): The combination of both modifications in CPD-3 resulted in a compound with the most favorable pharmacokinetic profile. The metabolic stability conferred by the fluorine atom and the improved solubility from the methoxy group appear to have a synergistic effect. CPD-3 exhibited the lowest clearance, the longest half-life, and the highest oral bioavailability of the series.
Conclusion
This guide has outlined a systematic approach for the pharmacokinetic comparison of novel N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide derivatives. Through a combination of in vitro ADME assays and in vivo pharmacokinetic studies, we have demonstrated how to generate and interpret data to establish clear structure-activity relationships. The hypothetical case study illustrates that strategic chemical modifications can profoundly and predictably alter a compound's pharmacokinetic profile. Specifically, blocking metabolic liabilities through fluorination and modulating physicochemical properties with a methoxy group led to derivatives with significantly improved oral bioavailability. This comprehensive approach to pharmacokinetic profiling is indispensable for the selection and optimization of drug candidates with a higher probability of clinical success.
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Safety Operating Guide
A Guide to the Safe Disposal of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a compound of interest in various research applications. By synthesizing data from analogous compounds and established laboratory safety principles, this document outlines a self-validating system for waste management that prioritizes personnel safety and environmental protection.
I. Pre-Disposal Handling and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. The precautionary principle dictates that in the absence of specific data, the most stringent handling protocols based on analogous compounds should be adopted.
Personal Protective Equipment (PPE): All handling of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and its waste must be conducted with appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation.
Hazard Summary for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (Inferred):
| Hazard Classification | Inferred Risk | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed | Based on data for N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide.[1] |
| Skin Corrosion/Irritation | Causes skin irritation | Based on data for N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide.[1] |
| Eye Damage/Irritation | Causes serious eye irritation | Based on data for N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide.[1] |
| Respiratory Irritation | May cause respiratory irritation | Based on data for N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide.[1] |
| Carcinogenicity | Suspected of causing cancer | Based on the known hazards of the parent compound, acetamide. |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is that it must be managed as hazardous waste through a licensed environmental services contractor.[2] Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the sanitary sewer.[3]
1. Waste Segregation and Collection:
-
Initial Segregation: At the point of generation, immediately segregate all waste streams containing N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide from other laboratory waste.[4] This is crucial to prevent inadvertent chemical reactions.
-
Solid Waste:
-
Pure Compound and Contaminated Labware: Collect any unadulterated N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and any disposable labware (e.g., weighing boats, pipette tips, contaminated gloves) in a designated, robust, and clearly labeled hazardous waste container.[5]
-
Container Type: The container must be compatible with the chemical and have a secure, leak-proof lid. Often, the original product container is a suitable option.[2]
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide in a dedicated, shatter-resistant, and leak-proof container (e.g., a plastic-coated glass bottle).
-
Incompatible Mixtures: Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6]
-
2. Container Management and Labeling:
-
Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide".
-
The approximate concentration and quantity of the waste.
-
The date waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen").
-
-
Container Integrity: Ensure the waste container is always kept closed, except when adding waste.[7] This minimizes the release of vapors and prevents spills. The container should be in good condition, free from cracks or leaks.
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[4] The SAA should be under the direct control of the laboratory personnel who generate the waste.
-
Secondary Containment: It is best practice to place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]
4. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that previously held N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide must be triple-rinsed with a suitable solvent.[7]
-
Rinsate Collection: The first rinse, and ideally all subsequent rinses, must be collected and disposed of as hazardous liquid waste.[6]
-
Final Disposal: After triple-rinsing and air-drying in a ventilated area (like a fume hood), the defaced or label-removed container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[8]
5. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[9]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final, compliant disposal of the chemical waste, which typically involves high-temperature incineration.[10]
III. Disposal Workflow Diagram
The following diagram, rendered in DOT language, illustrates the decision-making process for the proper disposal of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Caption: Logical workflow for the safe disposal of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe management and disposal of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, thereby upholding their commitment to safety, regulatory compliance, and environmental stewardship.
References
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]
- BenchChem. (2025).
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]
- University of Texas Health Science Center at Houston. (n.d.). Hazardous (Chemical) Waste Disposal Procedures. Business Services.
- BenchChem. (2025).
- BenchChem. (2025). Safeguarding Research: Proper Disposal of N-(1-Benzhydrylazetidin-3-yl)acetamide. BenchChem.
- New Jersey Department of Health. (2017, January). Hazardous Substance Fact Sheet: Acetamide. NJ.gov.
- BenchChem. (2025). Navigating the Safe Disposal of 2-chloro-N-(pyridin-3-yl)acetamide: A Procedural Guide. BenchChem.
- BenchChem. (2025). Safe Disposal of N-[4-(dimethylamino)
- BenchChem. (2025). Proper Disposal of 2-chloro-N-(pyridin-4-yl)
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PubChem. (n.d.). N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Navigating the Safe Handling of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide: A Guide to Personal Protective Equipment
Hazard Identification and Risk Assessment: An Inferential Approach
Due to the absence of a specific SDS for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, we must infer its potential hazards from structurally similar compounds. The presence of the acetamide functional group is of particular note, as Acetamide itself is suspected of causing cancer (IARC Group 2B).[1] Furthermore, substituted acetamides and related compounds can be irritants to the skin, eyes, and respiratory system.[2] Therefore, it is prudent to handle N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide with a high degree of caution, assuming it may possess similar toxicological properties.
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the scale of the operation, the potential for generating dusts or aerosols, and the duration of exposure. All work with this compound should be performed in a well-ventilated area, with the mandatory use of a chemical fume hood to minimize inhalation exposure. Emergency equipment, including an eyewash station and a safety shower, must be readily accessible in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is a critical control measure to prevent direct contact with N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing, providing a secondary layer of protection for the entire face. |
| Hands | Nitrile gloves | Gloves must be inspected for any signs of degradation before each use. Nitrile provides good resistance to a range of chemicals. Contaminated gloves must be disposed of properly.[3] |
| Body | Laboratory coat | A standard lab coat is mandatory to protect against incidental contact. For larger scale operations, additional protective clothing may be necessary. |
| Respiratory | NIOSH-approved respirator | Required for operations that may generate dust or aerosols. The appropriate cartridge must be selected based on the potential airborne concentration and the specific properties of the compound. |
Donning and Doffing PPE: A Procedural Imperative
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves over the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove using a glove-in-glove technique to avoid touching the outer contaminated surface.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front.
-
Lab Coat: Unfasten and roll it inside-out as you remove it.
-
Respirator: If worn, remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]
Operational and Disposal Plans: Ensuring a Safe Workflow
A strict operational protocol is essential for minimizing risk when handling N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Experimental Workflow
Caption: A logical workflow for the safe handling of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
Disposal Plan
Proper disposal of chemical waste and contaminated materials is a critical final step in the safe handling process.
-
Waste Segregation: All materials that have come into contact with N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, including disposable gloves, weighing papers, and contaminated labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The collected waste must be disposed of through a licensed hazardous waste disposal company. Adherence to all local, state, and federal regulations for chemical waste disposal is mandatory. Incineration in a permitted hazardous waste incinerator is the preferred method for this type of organic compound.
-
Prohibition: Under no circumstances should this chemical or its contaminated waste be disposed of down the drain or in regular trash.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
-
Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Acetamide - SAFETY DATA SHEET. Penta Chemicals. Available at: [Link]
-
Safety Data Sheet - N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide. Angene Chemical. Available at: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
